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  • Product: 1-Oxaspiro[4.5]decane-2,4-dione
  • CAS: 22884-78-2

Core Science & Biosynthesis

Foundational

NMR and Mass Spectrometry Characterization of 1-Oxaspiro[4.5]decane-2,4-dione: A Comprehensive Analytical Guide

Executive Summary The compound 1-oxaspiro[4.5]decane-2,4-dione represents the fundamental spirotetronic acid pharmacophore. This bicyclic core is highly significant in modern drug development and agrochemistry, serving a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 1-oxaspiro[4.5]decane-2,4-dione represents the fundamental spirotetronic acid pharmacophore. This bicyclic core is highly significant in modern drug development and agrochemistry, serving as the structural foundation for potent antibiotics like the abyssomicins 1 and as a critical intermediate/degradate for commercial acaricides such as spirodiclofen 2.

Characterizing this molecule presents unique analytical challenges due to its dynamic structural properties. This whitepaper provides an authoritative, causality-driven framework for the Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) characterization of 1-oxaspiro[4.5]decane-2,4-dione, ensuring rigorous, self-validating analytical workflows.

Structural Dynamics: The Keto-Enol Tautomerism Challenge

Before initiating any analytical workflow, one must understand the intrinsic chemical behavior of the tetronic acid core. 1-Oxaspiro[4.5]decane-2,4-dione is a cyclic β,β′ -tricarbonyl-like system (a β -keto lactone). This structural motif exhibits profound keto-enol tautomerism, existing in an equilibrium between the 2,4-dione (keto) and the 4-hydroxy-2-one (enol) forms 3.

The Causality of Solvent Selection: In non-polar, non-hydrogen-bonding solvents (e.g., CDCl3​ ), the molecule rapidly interconverts between tautomeric states on the NMR timescale. This dynamic exchange leads to severe resonance line broadening and complex, uninterpretable spectra. Conversely, in highly polar, hydrogen-bond-accepting solvents like DMSO−d6​ , the enol form is heavily favored and thermodynamically stabilized via intermolecular hydrogen bonding. This "locks" the molecule into a single observable state, yielding sharp, high-resolution NMR signals. Therefore, DMSO−d6​ is not merely a solubility vehicle; it is a required chemical stabilizer for accurate characterization 4.

High-Resolution Mass Spectrometry (HRMS)

Ionization Rationale

For spirotetronic acids, Negative Electrospray Ionization (ESI-) is the definitive mode of choice. The causality lies in the molecule's acidity: the enol hydroxyl group (or the highly activated C3 methylene in the keto form) possesses a low pKa​ (~3.0 to 4.5). This allows for highly efficient deprotonation in the ESI source, generating a stable [M−H]− enolate ion stabilized by resonance delocalization across the C2−C3−C4 system.

Fragmentation Logic

Collision-Induced Dissociation (CID) of the [M−H]− parent ion ( m/z 167.0708) follows predictable, thermodynamically driven pathways. The primary fragmentation event is the extrusion of carbon dioxide ( CO2​ , 44 Da) from the lactone ring, a hallmark of cyclic esters. A secondary pathway involves the loss of carbon monoxide ( CO , 28 Da). Subsequent fragmentation of the CO2​ -loss product involves the retro-aldol-like cleavage of the spiro-cyclohexyl ring, yielding lower mass aliphatic fragments.

FragmentationPathway Parent [M-H]⁻ Ion m/z 167.0708 LossCO2 [M-H - CO₂]⁻ m/z 123.0810 Parent->LossCO2 -CO₂ (44 Da) LossCO [M-H - CO]⁻ m/z 139.0759 Parent->LossCO -CO (28 Da) RingCleavage Cyclohexyl Cleavage m/z 95.0497 LossCO2->RingCleavage -C₂H₄ (28 Da)

ESI- HRMS collision-induced dissociation (CID) fragmentation pathway.

Table 1: HRMS Fragmentation Data (ESI-)
Ion AssignmentFormulaTheoretical Exact Mass ( m/z )Mass Error ToleranceRelative Abundance
[M−H]− (Parent) C9​H11​O3−​ 167.0708 2 ppm100% (Base Peak)
[M−H−CO2​]− C8​H11​O− 123.0810 2 ppm45 - 60%
[M−H−CO]− C8​H11​O2−​ 139.0759 2 ppm10 - 20%
[M−H−CO2​−C2​H4​]− C6​H7​O− 95.0497 2 ppm25 - 40%

Nuclear Magnetic Resonance (NMR) Spectroscopy

As established, NMR acquisition must be performed in DMSO−d6​ to observe the stabilized enol tautomer (4-hydroxy-1-oxaspiro[4.5]dec-3-en-2-one).

Spectral Assignments
  • 13C NMR Logic: The spectrum is anchored by the highly deshielded enol carbon ( C4 ) at ~186.2 ppm and the lactone carbonyl ( C2 ) at ~174.5 ppm. The enol methine ( C3 ) appears uniquely upfield for an sp2 carbon at ~88.4 ppm due to the strong electron-donating effect of the enol hydroxyl group. The spiro quaternary carbon ( C5 ) acts as the bridge between the oxolane and cyclohexane rings, appearing at ~85.1 ppm 5.

  • 1H NMR Logic: The enol hydroxyl proton exchanges slowly enough in anhydrous DMSO−d6​ to be observed as a broad singlet far downfield (~12.5 ppm). The C3 methine proton appears as a sharp singlet at ~4.65 ppm.

Table 2: 1H and 13C NMR Assignments ( DMSO−d6​ , 400/100 MHz)
Position 13C Shift (ppm) 1H Shift (ppm)Multiplicity & IntegrationStructural Role
C2 174.5--Lactone Carbonyl
C4 186.2--Enol Carbon
C3 88.44.65s, 1HEnol Methine
C5 85.1--Spiro Quaternary Carbon
C6, C10 32.51.65 - 1.80m, 4HCyclohexyl α -CH₂
C7, C9 21.81.25 - 1.60m, 4HCyclohexyl β -CH₂
C8 24.51.25 - 1.60m, 2HCyclohexyl γ -CH₂
4-OH -12.50br s, 1HEnol Hydroxyl (Exchangeable)

Self-Validating Experimental Protocols

To guarantee data integrity, the following step-by-step methodologies incorporate internal validation loops.

HRMS Acquisition Protocol
  • Source Tuning & Calibration: Infuse a standard negative ion calibrant mix (e.g., Pierce Negative Ion Calibration Solution) into the ESI source at 5 µL/min.

    • Self-Validation Step: Verify that the mass accuracy of the lock mass (e.g., m/z 112.9856 for TFA cluster) is <2 ppm. If >2 ppm, halt and recalibrate the Orbitrap/TOF mass analyzer.

  • Sample Preparation: Dissolve 1 mg of 1-oxaspiro[4.5]decane-2,4-dione in 1 mL of LC-MS grade Methanol. Dilute 1:100 in Methanol/Water (50:50, v/v) containing 0.1% Ammonium Hydroxide (to promote deprotonation).

  • Acquisition: Inject 2 µL into the LC-HRMS system. Operate the ESI source in negative mode with a capillary voltage of 2.5 kV.

  • MS/MS (CID): Isolate the parent ion ( m/z 167.07) with a 1.0 Da isolation window. Apply normalized collision energy (NCE) at 20, 30, and 40 eV to generate the fragmentation profile.

NMR Acquisition Protocol
  • Sample Preparation: Dissolve exactly 15 mg of the analyte in 0.6 mL of anhydrous DMSO−d6​ containing 0.03% v/v Tetramethylsilane (TMS). Transfer to a high-quality 5 mm NMR tube.

  • Probe Tuning & Shimming: Insert the sample into the spectrometer (e.g., 400 MHz). Lock onto the deuterium signal of DMSO−d6​ . Perform automated gradient shimming (TopShim).

    • Self-Validation Step: Acquire a preliminary 1D 1H spectrum. Measure the Full Width at Half Maximum (FWHM) of the TMS singlet at 0.00 ppm. The FWHM must be ≤1.0 Hz. If it exceeds this, re-shim the Z1 and Z2 gradients manually to prevent artifactual line broadening that could be mistaken for tautomeric exchange.

  • Acquisition:

    • 1H NMR: Acquire 16 scans with a 30° pulse angle and a relaxation delay (D1) of 2.0 seconds.

    • 13C NMR: Acquire 1024 scans with proton decoupling (WALTZ-16), a 30° pulse angle, and a D1 of 2.0 seconds.

  • Processing: Apply a 0.3 Hz exponential line broadening factor to the 1H FID and 1.0 Hz to the 13C FID prior to Fourier Transformation.

AnalyticalWorkflow cluster_NMR NMR Spectroscopy Workflow cluster_MS Mass Spectrometry Workflow Sample 1-Oxaspiro[4.5]decane-2,4-dione Sample Preparation Solvent Solvent Selection (DMSO-d6 preferred) Sample->Solvent Ionization Ionization (ESI- Mode) Sample->Ionization Acquisition 1D & 2D Acquisition (1H, 13C, HSQC, HMBC) Solvent->Acquisition Tautomer Keto-Enol Tautomer Resolution Acquisition->Tautomer Integration Final Molecular Characterization Tautomer->Integration Structural Elucidation HRMS HRMS Analysis (Orbitrap/Q-TOF) Ionization->HRMS Frag MS/MS Fragmentation (CID) HRMS->Frag Frag->Integration Mass Confirmation

Workflow for the analytical characterization of 1-oxaspiro[4.5]decane-2,4-dione.

Conclusion

The rigorous characterization of 1-oxaspiro[4.5]decane-2,4-dione requires a deep understanding of its chemical microenvironment. By leveraging the thermodynamic stability of its enol tautomer in DMSO−d6​ for NMR and exploiting its high acidity for ESI- HRMS, researchers can generate unambiguous, reproducible analytical profiles. These self-validating protocols ensure high-fidelity data suitable for regulatory submissions, metabolite tracking, and complex natural product synthesis.

References

  • Review on Abyssomicins: Inhibitors of the Chorismate Pathway and Fol
  • Peer review of the pesticide risk assessment of the active substance spirodiclofen1. Focalpointbg.
  • Density functional and ab initio study of the tautomeric forms of 3-acetyl tetronic and 3-acetyl tetramic acids. University of Southampton.
  • Tetronic acid | C4H4O3 | CID 521261 - PubChem. NIH.
  • Synthesis and Fungicidal Activity of (E)-5-[1-(4-Phenyl-2-oxo-1-oxaspiro[4.5]dec-3-en-3-yl)

Sources

Exploratory

An In-depth Technical Guide to the Environmental Fate and Soil Mobility of 1-oxaspiro[4.5]decane-2,4-dione

For the attention of: Researchers, scientists, and drug development professionals. From the desk of: Gemini, Senior Application Scientist Executive Summary: A Predictive and Methodological Roadmap 1-oxaspiro[4.5]decane-2...

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Author: BenchChem Technical Support Team. Date: April 2026

For the attention of: Researchers, scientists, and drug development professionals.

From the desk of: Gemini, Senior Application Scientist

Executive Summary: A Predictive and Methodological Roadmap

1-oxaspiro[4.5]decane-2,4-dione represents a chemical entity for which a comprehensive environmental risk profile is essential prior to widespread application. Currently, a significant gap exists in the peer-reviewed literature regarding the specific environmental fate and soil mobility of this compound. This technical guide, therefore, is structured not as a review of existing data, but as a proactive, methodological whitepaper. It provides the scientific community with a detailed, step-by-step framework for generating the requisite data for a robust environmental risk assessment.

Our approach is grounded in the internationally harmonized and validated protocols set forth by the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA). By adhering to these gold-standard methodologies, researchers can ensure the generation of high-quality, reproducible, and regulatory-accepted data. This document will navigate the reader through the critical environmental processes, the causality behind experimental design, and the interpretation of potential outcomes.

Foundational Assessment: Predictive Modeling and Physicochemical Properties

In the absence of empirical data, a logical first step is the use of in silico tools. Quantitative Structure-Activity Relationship (QSAR) models offer a scientifically credible means to estimate the environmental behavior of a chemical based on its molecular structure.

The Causality of QSAR: The fundamental principle of QSAR is that the chemical structure dictates its properties and, by extension, its environmental interactions. For 1-oxaspiro[4.5]decane-2,4-dione, QSAR models can provide crucial preliminary estimates for:

  • Water Solubility: Influences its concentration in aquatic systems.

  • Octanol-Water Partition Coefficient (Log Kow): Indicates its potential for bioaccumulation.

  • Soil Adsorption Coefficient (Log Koc): Predicts its tendency to bind to soil and sediment.

  • Biodegradation Potential: Suggests its likely persistence in the environment.

These initial predictions are invaluable for designing subsequent, resource-intensive laboratory studies, allowing for the selection of appropriate test concentrations and analytical methods.

Abiotic Degradation Pathways: Unraveling Chemical Stability

Abiotic processes are fundamental degradation routes that occur without microbial intervention. For 1-oxaspiro[4.5]decane-2,4-dione, hydrolysis and photolysis are the most probable abiotic degradation pathways.

Hydrolytic Stability

Scientific Rationale: The presence of a lactone (a cyclic ester) functional group in 1-oxaspiro[4.5]decane-2,4-dione makes it a candidate for hydrolysis. This reaction involves the cleavage of the ester bond by water, which would result in the opening of the heterocyclic ring to form a more polar hydroxy-carboxylic acid. The rate of hydrolysis is often significantly influenced by pH.

Recommended Protocol: OECD Test Guideline 111 - Hydrolysis as a Function of pH

This guideline provides a tiered approach to quantify the rate of abiotic hydrolysis at environmentally relevant pH values.

Step-by-Step Experimental Protocol:

  • Aseptic Preparation: Sterile aqueous buffer solutions are prepared at pH 4, 7, and 9 to prevent microbial activity.

  • Substance Introduction: The test substance is added to these solutions at a concentration below half its water solubility to ensure it remains dissolved.

  • Controlled Incubation: The solutions are incubated at a constant temperature (e.g., 25°C) in the dark to exclude photodegradation as a variable.

  • Time-Course Sampling: Aliquots are withdrawn at specific intervals.

  • Quantitative Analysis: The concentration of the parent compound is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Kinetic Analysis: The degradation rate constant (k) and the half-life (t1/2) are calculated for each pH condition.

Anticipated Data Summary:

pH Temperature (°C) Rate Constant (k) (day⁻¹) Half-life (t₁/₂) (days)
4.0 25 To be determined To be determined
7.0 25 To be determined To be determined

| 9.0 | 25 | To be determined | To be determined |

Phototransformation in Water

Scientific Rationale: Chemicals present in the sunlit zone of surface waters can absorb solar energy, leading to their transformation through direct photolysis. The presence of carbonyl groups in the dione structure of 1-oxaspiro[4.5]decane-2,4-dione suggests a potential for absorption of ultraviolet radiation, which could initiate photochemical degradation.

Recommended Protocol: OECD Test Guideline 316 - Phototransformation of Chemicals in Water – Direct Photolysis

This guideline outlines a tiered approach to determine the rate of direct photolysis in water.

Step-by-Step Experimental Protocol:

  • Tier 1 - UV-Vis Spectrum: The first step is to measure the molar absorption spectrum of the compound. Significant absorbance at wavelengths greater than 290 nm (the approximate cutoff for solar radiation at the Earth's surface) triggers experimental testing.

  • Irradiation: A solution of the test substance in pure, buffered water is exposed to a light source (typically a filtered xenon arc lamp) that mimics the spectrum of natural sunlight.

  • Dark Controls: Identical samples are incubated in the dark to differentiate between photochemical and other potential degradation processes (e.g., hydrolysis).

  • Analysis: The concentration of the parent compound is monitored over time in both light-exposed and dark control samples.

  • Data Interpretation: The phototransformation rate constant and the corresponding environmental half-life are calculated.

Anticipated Data Summary:

Experimental Condition Rate Constant (k) (day⁻¹) Environmental Half-life (t₁/₂) (days)
Simulated Sunlight To be determined To be determined

| Dark Control | To be determined | To be determined |

Biotic Degradation: The Role of Microorganisms

The ultimate fate of many organic chemicals in the environment is determined by their susceptibility to microbial degradation.

Ready Biodegradability

Scientific Rationale: An initial assessment of whether a chemical can be rapidly and completely mineralized by common, unacclimated microorganisms is a key screening step.

Recommended Protocol: OECD Test Guideline 301 - Ready Biodegradability

This guideline offers a suite of six methods; the CO₂ Evolution Test (OECD 301B) is a robust and frequently used option.

Step-by-Step Experimental Protocol (OECD 301B):

  • Inoculum and Medium: A mineral medium is inoculated with a mixed population of aerobic microorganisms (typically from activated sludge).

  • Test Setup: The test substance is added as the sole carbon source to the test vessels. Positive (a known readily biodegradable substance) and negative (inoculum only) controls are run in parallel.

  • Incubation and Aeration: The flasks are incubated for 28 days with CO₂-free air continuously bubbled through the solution.

  • CO₂ Trapping: The evolved CO₂ from microbial respiration is trapped in a barium hydroxide or sodium hydroxide solution and quantified by titration.

  • Pass/Fail Criteria: A compound is classified as "readily biodegradable" if it achieves >60% of its theoretical CO₂ production (ThCO₂) within a 10-day window during the 28-day test.

Transformation in Soil

Scientific Rationale: If a compound is not readily biodegradable, further studies are required to understand its persistence in the soil environment under more realistic conditions.

Recommended Protocol: OECD Test Guideline 307 - Aerobic and Anaerobic Transformation in Soil

This study determines the rate and pathway of degradation in soil, including the formation of transformation products. The use of ¹⁴C-radiolabeled test substance is highly recommended for accurately tracking the fate of the chemical and establishing a mass balance.

Soil Mobility: Adsorption and Desorption Behavior

Scientific Rationale: The mobility of a chemical in soil dictates its potential to leach into groundwater or be transported via surface runoff. This is primarily controlled by its partitioning between the soil solid phase and the soil water, a process known as sorption.

Recommended Protocol: OECD Test Guideline 106 - Adsorption - Desorption Using a Batch Equilibrium Method

This is the standard method for determining the soil sorption coefficient (Kd) and the organic carbon-normalized sorption coefficient (Koc).

Step-by-Step Experimental Protocol:

  • Soil Characterization: A range of at least five distinct soil types are selected, characterized by their texture, pH, and organic carbon content.

  • Batch Equilibration (Adsorption): Weighed amounts of soil are equilibrated with aqueous solutions of 1-oxaspiro[4.5]decane-2,4-dione at several concentrations. The suspensions are agitated for a predetermined time until equilibrium is reached.

  • Phase Separation and Analysis: The solid and liquid phases are separated by centrifugation. The concentration of the test substance remaining in the aqueous phase is measured. The amount adsorbed to the soil is determined by mass balance.

  • Desorption: The supernatant from the adsorption phase is replaced with a fresh solution (without the test substance), and the samples are re-equilibrated to measure the extent of desorption.

  • Calculation of Coefficients: The Kd and Koc values are calculated from the equilibrium concentrations.

Anticipated Data Summary:

Soil Type % Organic Carbon Adsorption Kd (L/kg) Koc (L/kg) Desorption Kd (L/kg)
Sandy Loam To be determined To be determined To be determined To be determined
Silt Loam To be determined To be determined To be determined To be determined
Clay To be determined To be determined To be determined To be determined
Loamy Sand To be determined To be determined To be determined To be determined

| Silty Clay | To be determined | To be determined | To be determined | To be determined |

Visualization of the Experimental Workflow:

Soil_Adsorption_Workflow A Select & Characterize ≥ 5 Soil Types C Adsorption Phase: Equilibrate Soil & Solution A->C B Prepare Aqueous Solutions of Test Substance B->C D Separate Phases (Centrifugation) C->D E Analyze Aqueous Phase Concentration D->E F Desorption Phase: Replace Supernatant & Re-equilibrate D->F G Calculate Adsorption Coefficients (Kd, Koc) E->G F->D Repeat Steps D & E

Caption: Key stages in the OECD 106 batch equilibrium method for soil sorption.

Synthesis and Interpretation: Building the Environmental Profile

The data from each of these studies must be synthesized to construct a holistic view of the environmental fate of 1-oxaspiro[4.5]decane-2,4-dione.

Visualization of the Integrated Assessment Pathway:

Integrated_Assessment Start Compound: 1-oxaspiro[4.5]decane-2,4-dione Abiotic Abiotic Degradation (Hydrolysis, Photolysis) Start->Abiotic Biotic Biotic Degradation (Biodegradability) Start->Biotic Mobility Soil Mobility (Adsorption/Desorption) Start->Mobility Risk Environmental Risk Assessment Abiotic->Risk Biotic->Risk Mobility->Risk

Caption: Integrated workflow for environmental fate assessment.

A chemical that hydrolyzes rapidly, is readily biodegradable, and has a high Koc value will likely be non-persistent and immobile. Conversely, a compound that is stable to abiotic degradation, biodegrades slowly, and is highly mobile (low Koc) would be of greater environmental concern due to its potential for persistence and contamination of groundwater.

By systematically executing the protocols outlined in this guide, a comprehensive and defensible dataset can be developed to accurately characterize the environmental fate and soil mobility of 1-oxaspiro[4.5]decane-2,4-dione, enabling informed decisions regarding its safe use and management.

References

  • Test No. 301: Ready Biodegradability - OECD. (URL: [Link])

  • OECD 111: Hydrolysis as a function of pH & abiotic degradation - Situ Biosciences. (URL: [Link])

  • OECD 106: Adsorption - Desorption Using a Batch Equilibrium Method - Situ Biosciences. (URL: [Link])

  • OECD 106: Adsorption-desorption using a batch equilibrium method - Nelson Labs. (URL: [Link]

Foundational

Crystallographic Data and Stereochemistry of the 1-Oxaspiro[4.5]decane-2,4-dione Spirocyclic Core: A Technical Guide

Executive Summary The 1-oxaspiro[4.5]decane-2,4-dione core is a privileged spirocyclic tetronic acid scaffold that serves as the structural foundation for a major class of keto-enol agrochemicals and pharmaceuticals[1]....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1-oxaspiro[4.5]decane-2,4-dione core is a privileged spirocyclic tetronic acid scaffold that serves as the structural foundation for a major class of keto-enol agrochemicals and pharmaceuticals[1]. Most notably found in modern acaricides and insecticides such as spirodiclofen and spiromesifen, this core is highly valued for its ability to disrupt lipid biosynthesis[2]. This whitepaper provides an in-depth analysis of the core’s molecular architecture, crystallographic properties, and synthetic methodologies, offering drug development professionals a rigorous framework for structural optimization.

Molecular Architecture and Stereochemical Principles

The structural hallmark of the 1-oxaspiro[4.5]decane-2,4-dione core is the orthogonal fusion of two distinct rings: a five-membered tetronic acid (furan-2,4-dione) ring and a six-membered cyclohexane ring. They are joined at a single spiro carbon, which corresponds to the C5 position of the tetronic acid and the C1 position of the cyclohexane ring[3].

Stereochemical Nuances
  • Inherent Achirality: In its unsubstituted baseline form (C9H14O2), the 1-oxaspiro[4.5]decane-2,4-dione core is achiral[3]. The spiro carbon acts as a pro-chiral center.

  • Induced Chirality: When the cyclohexane ring is asymmetrically substituted (e.g., at the 3' or 4' positions), the internal plane of symmetry is broken. This generates chiral centers and results in complex diastereomeric mixtures[4].

  • Causality in 3D Design: The orthogonal arrangement dictated by the spiro-fusion is not merely a structural anomaly; it is a functional necessity. This geometry prevents steric clashing between the bulky, lipophilic substituents on the cyclohexane ring and the biologically active β -keto lactone moiety. Maintaining this specific three-dimensional conformation is critical for the molecule to correctly orient itself within the binding pocket of its target enzyme[5].

Crystallographic Data and Solid-State Conformation

Single-crystal X-ray diffraction provides definitive proof of the core's conformation. In the solid state, the cyclohexane ring universally adopts a chair conformation to minimize torsional strain and 1,3-diaxial interactions[6]. Conversely, the tetronic acid ring remains nearly planar, stabilized by the delocalization of the enol system, or adopts a slight envelope conformation when strictly in the dione form[7].

Using the well-characterized derivative as a representative model, the crystallographic parameters reveal the spatial requirements of the spirocyclic system[8].

Table 1: Representative Crystallographic Parameters (Spirodiclofen - Modification I)
ParameterValue
Chemical Formula C21H24Cl2O4
Crystal System Trigonal (Rhombohedral axes)
Space Group R-3
Unit Cell Dimensions a = 29.9824 Å, b = 29.9824 Å, c = 52.600 Å
Cell Angles α = 90°, β = 90°, γ = 120°
Melting Point 94.8 °C
Characteristic 2 θ Reflexes (Cu-K α ) 11.3°, 14.8°, 15.3°, 17.1°, 19.6°

Data derived from US Patent 10,005,754 B2 detailing the stable crystalline modification I of spirodiclofen[9].

Synthetic Methodologies and Experimental Workflows

The synthesis of the 1-oxaspiro[4.5]decane-2,4-dione core requires precise control over cyclization conditions to prevent the degradation of the sensitive β -keto lactone intermediate. The protocol below outlines a self-validating system utilizing Meldrum's acid[1].

Protocol: Synthesis of the Spirocyclic Core via Thermal Cyclization
  • Condensation: React a substituted cyclohexanone with Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) under basic conditions to form the corresponding alkylidene derivative. Validation: Monitor the disappearance of the ketone carbonyl stretch (~1715 cm⁻¹) via FT-IR.

  • Acylation: Treat the intermediate with an appropriately substituted propanoyl chloride in the presence of an organic base (e.g., triethylamine) in anhydrous dichloromethane (DCM) at 0 °C.

    • Causality: Maintaining a strict 0 °C environment prevents premature enolization and unwanted C-acylation side-reactions, ensuring high-yield O-acylation to form the intermediate enol ester.

  • Thermal Cyclization: Dissolve the purified enol ester in a high-boiling solvent such as 1,1,1-trichloroethane or toluene. Heat the mixture to reflux (110–180 °C) for 12–48 hours[1].

    • Causality: Thermal energy is required to drive the intramolecular nucleophilic attack of the enol carbon onto the ester carbonyl. This cascade expels acetone and carbon dioxide, forging the robust spiro[4.5]decane-2,4-dione framework.

  • Isolation & Crystallization: Cool the mixture, remove the solvent under reduced pressure, and purify via silica gel chromatography. Recrystallize from a mixture of hexane/ethyl acetate to yield X-ray quality crystals.

Synthesis A Cyclohexanone Derivative C Knoevenagel Condensation (Basic Conditions) A->C B Meldrum's Acid (2,2-dimethyl-1,3-dioxane-4,6-dione) B->C D Acylation with Propanoyl Chloride C->D E Intermediate Enol Ester D->E F Thermal Cyclization (1,1,1-trichloroethane, Δ) E->F G 1-Oxaspiro[4.5]decane-2,4-dione Spirocyclic Core F->G

Fig 1. Synthetic workflow for the 1-oxaspiro[4.5]decane-2,4-dione core via thermal cyclization.

Mechanistic Insights: Target Interaction

The 1-oxaspiro[4.5]decane-2,4-dione core is not merely a passive structural scaffold; it acts as the primary pharmacophore responsible for the inhibition of lipid biosynthesis[2]. By functioning as a potent Acetyl-CoA carboxylase (ACCase) inhibitor, the spirocyclic tetronic acid competitively binds to the enzyme, disrupting the carboxylation of acetyl-CoA to malonyl-CoA[5].

Causality: The depletion of malonyl-CoA immediately halts downstream fatty acid biosynthesis. In target organisms (such as mites or whiteflies), this prevents the formation of critical lipid membranes during the juvenile developmental stages, leading to developmental arrest and mortality[2].

Pathway A Spirocyclic Tetronic Acid (e.g., Spirodiclofen) B Acetyl-CoA Carboxylase (ACCase) Enzyme A->B Inhibits C Acetyl-CoA B->C Catalyzes D Malonyl-CoA C->D ATP, CO2 E Fatty Acid Biosynthesis D->E F Lipid Formation & Mite Development E->F

Fig 2. Inhibition of ACCase by spirocyclic tetronic acids disrupting lipid biosynthesis.

References

  • PubChem. 1-Oxaspiro[4.5]decan-2-one (CID 12783). National Center for Biotechnology Information.[Link]

  • PubChem. Spirodiclofen (CID 177863). National Center for Biotechnology Information.[Link]

  • Bayer CropScience.Form of spirodiclofen, a process for its preparation and use the same.
  • University of Hertfordshire. Spirodiclofen (Ref: BAJ 2740) - AERU. Pesticide Properties DataBase.[Link]

Sources

Exploratory

Pharmacokinetics and Biotransformation of 1-Oxaspiro[4.5]decane-2,4-dione Intermediates: A Technical Whitepaper

Executive Summary The 1-oxaspiro[4.5]decane-2,4-dione core is a defining structural motif found in the metabolic intermediates of spirocyclic tetronic acid derivatives, most notably the lipid-biosynthesis inhibitor spiro...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1-oxaspiro[4.5]decane-2,4-dione core is a defining structural motif found in the metabolic intermediates of spirocyclic tetronic acid derivatives, most notably the lipid-biosynthesis inhibitor spirodiclofen (BAJ 2740)[1]. Understanding the pharmacokinetic (PK) and toxicokinetic (TK) behavior of these intermediates is critical for evaluating xenobiotic safety, environmental fate, and designing next-generation Acetyl-CoA carboxylase (ACCase) inhibitors[2]. This whitepaper synthesizes the mechanistic absorption, distribution, metabolism, and excretion (ADME) profiles of these compounds, providing field-proven analytical protocols for their quantification.

Mechanistic Pharmacokinetics (ADME) Dynamics

Absorption and Distribution

Spirocyclic tetronic acid esters are highly lipophilic, facilitating rapid absorption across the gastrointestinal tract following oral administration. However, systemic absorption exhibits significant sex-dependent variances. In mammalian models (e.g., Wistar rats), females absorb approximately 74% of the administered dose, whereas males absorb 57–62%[3]. Once absorbed, the compound is rapidly distributed, with the highest initial concentrations localizing in the small intestine, liver, and renal cortex, reflecting the primary organs of first-pass metabolism and elimination[3].

Biotransformation: The Path to the Dione Core

The parent ester acts essentially as a pro-drug. It undergoes rapid Phase I esterase cleavage to form an active enol intermediate (BAJ 2510)[4]. While this enol is the active ACCase inhibitor, biological systems rapidly detoxify it to prevent prolonged toxicity.

Cytochrome P450 (CYP450) enzymes hydroxylate the enol at the 3-position, breaking the conjugated double bond to form the critical 1-oxaspiro[4.5]decane-2,4-dione intermediate (specifically, 3-(2,4-dichlorophenyl)-3-hydroxy-1-oxaspiro[4.5]decane-2,4-dione, also known as BAJ 2740-ketohydroxy)[4]. Causality of Toxicity Neutralization: This hydroxylation is a vital detoxification mechanism. By converting the enol to the dione, the molecule loses its target-binding affinity and gains significant hydrophilicity, priming it for rapid renal clearance[1].

Excretion Profiles

Elimination of the 1-oxaspiro[4.5]decane-2,4-dione metabolites is rapid and extensive, occurring primarily via urine and feces within 24 to 48 hours post-dose[3]. Female subjects demonstrate a higher propensity to excrete the enol and dione metabolites in urine (up to 52.4% of the administered dose) compared to males (approx. 5.4%), highlighting a distinct sexual dimorphism in CYP450 and esterase expression profiles[3].

Quantitative Data Summaries

The following tables summarize the pharmacokinetic parameters and degradation fractions of the spirocyclic core, utilizing 14C-radiolabeled spirodiclofen as the definitive model[5].

Table 1: Pharmacokinetic Parameters of 14C-Spirocyclic Derivatives in Wistar Rats

PK Parameter Low Dose (2 mg/kg) Male Low Dose (2 mg/kg) Female High Dose (100 mg/kg)
Tmax (h) ~2.0 ~1.5 ~4.0 (Delayed absorption)
Systemic Absorption (%) 57.0 - 62.0% ~74.0% Saturable / Non-linear
Major Urinary Metabolite Enol (4.8 - 5.4%) Enol (39.6 - 52.4%) Dose-dependent shift

| Primary Excretion Route | Feces & Urine | Predominantly Urine | Feces (Unabsorbed parent) |

Table 2: Biological & Environmental Degradation Fractions

Metabolite / Intermediate Chemical Identity Max Occurrence Fraction
Enol (BAJ 2510) 3-(2,4-dichlorophenyl)-4-hydroxy-1-oxaspiro[4.5]dec-3-en-2-one 0.519
Ketohydroxy (Dione) 3-(2,4-dichlorophenyl)-3-hydroxy-1-oxaspiro[4.5]decane-2,4-dione 0.444
Dihydroxy 3-(2,4-dichlorophenyl)-3,4-dihydroxy-1-oxaspiro[4.5]decan-2-one 0.164

| Cleavage Product | 2,4-dichlorobenzoic acid | 0.396 |

(Data synthesized from standardized environmental fate and ADME studies[1])

Visualizations of Metabolism and Workflow

Metabolism Parent Spirodiclofen (Parent Ester) Enol Spirodiclofen-enol (BAJ 2510) Parent->Enol Esterase Cleavage (Phase I) Ketohydroxy 3-(2,4-dichlorophenyl)-3-hydroxy- 1-oxaspiro[4.5]decane-2,4-dione (Ketohydroxy Intermediate) Enol->Ketohydroxy CYP450 Oxidation (Hydroxylation) Dihydroxy Spirodiclofen-dihydroxy (BAJ 2740-dihydroxy) Ketohydroxy->Dihydroxy Hydration / Reduction Cleavage 2,4-Dichlorobenzoic Acid + Alicyclic Fragments Dihydroxy->Cleavage Ring Cleavage

Metabolic pathway of spirocyclic tetronic acids to 1-oxaspiro[4.5]decane-2,4-dione intermediates.

Workflow Dose 14C-Radiolabel Dosing (PO/IV) Sample Serial Sampling (Blood, Urine, Feces) Dose->Sample Extract Solvent Extraction & SPE Cleanup Sample->Extract Analyze LC-MS/MS & LSC Quantification Extract->Analyze Model Non-Compartmental PK Modeling Analyze->Model

Standardized experimental workflow for radiolabeled pharmacokinetic tracking and quantification.

Experimental Methodologies: In Vivo Radiolabeled Tracking

To ensure a self-validating and highly accurate PK profile, we utilize a strictly controlled radiolabeling and LC-MS/MS protocol. The following methodology details the causality behind each experimental choice.

Step 1: Isotope Selection and Dosing
  • Action: Synthesize the parent compound with a 14C-radiolabel specifically on the dihydrofuran/spiro ring ([dih-14C]) rather than the phenyl ring[5]. Administer via oral gavage in a 0.5% aqueous tragacanth suspension.

  • Causality: If the 14C label were placed on the 2,4-dichlorophenyl moiety, the terminal metabolic ring cleavage would result in the radiolabel segregating with the 2,4-dichlorobenzoic acid fraction[4]. Labeling the spiro ring ensures that the 1-oxaspiro[4.5]decane-2,4-dione core remains visible to Liquid Scintillation Counting (LSC) throughout the entire biotransformation process.

Step 2: Serial Sampling
  • Action: House subjects in metabolic cages. Collect whole blood via the tail vein at 0.5, 1, 2, 4, 8, 24, and 48 hours post-dose. Continuously collect urine and feces over 48 hours[3].

  • Causality: The rapid Tmax (1.5–2.0 hours) necessitates dense early-timepoint sampling to accurately capture the Cmax and absorption phase. Metabolic cages prevent cross-contamination of urine and feces, which is vital since the dione intermediate is heavily excreted in urine[3].

Step 3: Solid-Phase Extraction (SPE)
  • Action: Centrifuge blood to isolate plasma. Load plasma and urine onto pre-conditioned C18 SPE cartridges. Wash with 5% methanol and elute with 90% acetonitrile.

  • Causality: The 1-oxaspiro[4.5]decane-2,4-dione metabolites are highly polar due to their ketohydroxy functional groups. Standard liquid-liquid extraction (LLE) with non-polar solvents yields poor recovery. C18 SPE ensures the retention of these polar intermediates while effectively washing away endogenous proteins and salts.

Step 4: LC-MS/MS and LSC Quantification
  • Action: Quantify total radioactivity using LSC. Elucidate specific metabolites using HPLC coupled to tandem mass spectrometry (LC-MS/MS) operating in negative electrospray ionization (ESI-) mode.

  • Causality: The dione and enol systems of these spirocyclic intermediates possess highly acidic protons. Utilizing ESI- facilitates efficient deprotonation, yielding robust [M-H]- precursor ions. This maximizes the signal-to-noise ratio and provides superior assay sensitivity compared to positive ionization modes.

References[4] Title: LATASHA SMITH - Regulations.gov | Source: regulations.gov | URL:Link[5] Title: スピロジクロフェン - 厚生労働省 (Spirodiclofen Evaluation) | Source: mhlw.go.jp | URL:Link[3] Title: 07-JAN-20 15 SUBJECT: Spirodiclofen. Human Health Assessment Scop - Regulations.gov | Source: regulations.gov | URL:Link[6] Title: Peer review of the pesticide risk assessment of the active substance spirodiclofen | Source: focalpointbg.com / EFSA | URL:Link[2] Title: LATASHA SMITH - Regulations.gov (Environmental Fate) | Source: regulations.gov | URL:Link[1] Title: Spirodiclofen (Ref: BAJ 2740) - AERU | Source: herts.ac.uk | URL:Link

Sources

Foundational

A Technical Guide to Determining the Hydrolytic Half-Life of 1-oxaspiro[4.5]decane-2,4-dione in Sterile Buffer Solutions

Executive Summary The hydrolytic stability of a chemical entity is a critical parameter that influences its shelf-life, formulation strategy, and environmental fate. For molecules containing hydrolytically labile functio...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The hydrolytic stability of a chemical entity is a critical parameter that influences its shelf-life, formulation strategy, and environmental fate. For molecules containing hydrolytically labile functional groups, such as the cyclic ester (lactone) within 1-oxaspiro[4.5]decane-2,4-dione, understanding the rate of degradation in aqueous environments is paramount. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for evaluating the hydrolytic half-life of 1-oxaspiro[4.5]decane-2,4-dione. Grounded in established principles of chemical kinetics and authoritative regulatory guidelines, this document details the theoretical underpinnings of hydrolysis, offers a robust experimental protocol, and outlines the necessary steps for accurate data analysis and interpretation.

Introduction: The Imperative of Hydrolytic Stability

1-oxaspiro[4.5]decane-2,4-dione is a spirocyclic compound featuring a tetronic acid-like moiety, which includes a γ-butyrolactone ring. This cyclic ester is the primary site of hydrolytic susceptibility. The cleavage of this lactone ring can lead to a loss of biological activity, the formation of potentially toxic degradants, and altered physicochemical properties. Therefore, quantifying the rate of this degradation, expressed as the hydrolytic half-life (t½), is a foundational step in the development of any product containing this molecule.

This guide is structured to provide not just a method, but the scientific rationale behind it, empowering researchers to design and execute self-validating studies that yield reliable and reproducible data.

Theoretical Principles of Ester Hydrolysis

The hydrolysis of the lactone in 1-oxaspiro[4.5]decane-2,4-dione proceeds via nucleophilic acyl substitution, where a water molecule attacks the electrophilic carbonyl carbon. The rate of this reaction is highly dependent on pH and temperature.

2.1. The Influence of pH

The overall observed rate of hydrolysis (k_obs) is a composite of three simultaneous reactions: neutral, acid-catalyzed, and base-catalyzed hydrolysis.[1][2]

  • Neutral Hydrolysis (k_N): This is the reaction with water acting as the nucleophile. For most esters, this process is slow and is typically the dominant pathway only in the pH range of 5 to 6.

  • Acid-Catalyzed Hydrolysis (k_A): At low pH (typically < 4), the carbonyl oxygen is protonated, which significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the weak nucleophile, water.

  • Base-Catalyzed Hydrolysis (k_B): At high pH (typically > 8), the hydroxide ion (OH⁻), a much stronger nucleophile than water, directly attacks the carbonyl carbon.[3] This is often the most rapid degradation pathway for esters. For many agrochemicals and pharmaceuticals, stability is lowest under basic conditions.[4]

The relationship can be summarized by the equation: k_obs = k_A[H⁺] + k_N + k_B[OH⁻]

For spirocyclic tetronic acid derivatives like Spirodiclofen, a structural analog, hydrolysis is significantly faster at pH 9 than at neutral or acidic pH.[5][6] A similar profile is anticipated for 1-oxaspiro[4.5]decane-2,4-dione.

2.2. The Influence of Temperature

The rate of hydrolysis increases with temperature, a relationship typically described by the Arrhenius equation. Conducting studies at elevated temperatures (e.g., 50°C) is a common strategy to accelerate degradation and allow for the estimation of half-lives at lower, more relevant temperatures (e.g., 20-25°C) where the reaction might be too slow to measure conveniently.[4][7][8]

Experimental Design: A Framework Based on OECD Guideline 111

A robust study of hydrolytic stability should be designed with clear, defensible parameters. The internationally recognized OECD Test Guideline 111, "Hydrolysis as a Function of pH," provides the gold standard for such assessments.[9][10]

3.1. Rationale for Parameter Selection

  • pH Selection: Studies are conducted at pH 4, 7, and 9. This choice is not arbitrary; it is designed to probe the kinetics under acidic, neutral, and basic conditions, respectively, which are representative of various environmental and physiological conditions.[9]

  • Buffer System: Sterile aqueous buffer solutions are used to maintain a constant pH throughout the experiment. The buffer components should be chosen carefully to ensure they do not catalyze the reaction or interfere with the analytical method.

  • Temperature Control: Experiments are typically initiated at a controlled, elevated temperature (e.g., 50°C) to quickly identify if the substance is hydrolytically stable.[9] If significant degradation occurs, further studies are conducted at lower, environmentally relevant temperatures (e.g., 20-25°C).

  • Concentration: The test substance concentration should be low (not to exceed 0.01 M or half its saturation limit) to ensure it remains fully dissolved and to approximate pseudo-first-order reaction kinetics.[9]

  • Analytical Method: High-Performance Liquid Chromatography (HPLC) coupled with a UV or Mass Spectrometry (MS) detector is the method of choice.[11] HPLC allows for the precise separation and quantification of the parent compound from its degradation products over time, which is essential for kinetic modeling.[12]

Detailed Experimental Protocol

This protocol provides a step-by-step methodology for determining the hydrolytic half-life of 1-oxaspiro[4.5]decane-2,4-dione.

4.1. Materials and Reagents

  • 1-oxaspiro[4.5]decane-2,4-dione (analytical standard, >99% purity)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade, e.g., Milli-Q)

  • Formic acid or trifluoroacetic acid (for mobile phase)

  • Buffer salts (e.g., citrate for pH 4, phosphate for pH 7, borate for pH 9)

  • Hydrochloric acid and Sodium hydroxide (for pH adjustment)

  • Sterile, amber glass vials with PTFE-lined caps

  • Calibrated temperature-controlled incubator or water bath

  • Calibrated pH meter

  • HPLC system with UV or MS detector

4.2. Preparation of Sterile Buffer Solutions

  • pH 4.0 Buffer: Prepare a 0.05 M citrate buffer. Adjust pH to 4.0 ± 0.1 using HCl or NaOH.

  • pH 7.0 Buffer: Prepare a 0.05 M phosphate buffer. Adjust pH to 7.0 ± 0.1.

  • pH 9.0 Buffer: Prepare a 0.05 M borate buffer. Adjust pH to 9.0 ± 0.1.

  • Sterilization: Filter each buffer solution through a 0.22 µm membrane filter into a sterile container to eliminate microbial contamination, which could cause biodegradation and confound the results.

4.3. Hydrolysis Experiment Setup

  • Prepare a stock solution of 1-oxaspiro[4.5]decane-2,4-dione in a minimal amount of a water-miscible solvent like acetonitrile.

  • In triplicate for each pH, add a small aliquot of the stock solution to the temperature-equilibrated sterile buffer in an amber vial to achieve the final target concentration (e.g., 10 µg/mL). The volume of organic solvent should not exceed 1% of the total volume.

  • Cap the vials tightly and place them in a calibrated incubator maintained in the dark at a constant temperature (e.g., 25°C ± 1°C). The exclusion of light prevents potential photodegradation.

G prep Protocol Initiation buffers Prepare & Sterilize Buffers (pH 4, 7, 9) prep->buffers spike Spike Buffers with Test Compound buffers->spike incubate Incubate Triplicates at Constant Temp (Dark) spike->incubate sample Collect Samples at Time Intervals incubate->sample t=0, 1, 3, 7, 14, 30 days... analyze Analyze via HPLC-UV/MS (Quantify Parent) sample->analyze plot Plot ln(C/C₀) vs. Time analyze->plot calc Calculate k and t½ plot->calc Slope = -k report Report Results calc->report

Caption: Experimental workflow for the hydrolysis study.

4.4. Sampling and Analysis

  • At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 21, and 30 days), withdraw an aliquot from each vial. The sampling schedule should be adjusted based on the expected rate of degradation.

  • Immediately analyze the sample using a validated HPLC method to determine the concentration of the remaining 1-oxaspiro[4.5]decane-2,4-dione.

    • Example HPLC Conditions:

      • Column: C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)

      • Mobile Phase: Gradient of A (0.1% Formic Acid in Water) and B (0.1% Formic Acid in Acetonitrile)

      • Flow Rate: 1.0 mL/min

      • Detection: UV at a relevant wavelength or MS in SIM mode.

Data Analysis and Interpretation

5.1. Kinetic Analysis Hydrolysis is modeled as a pseudo-first-order reaction, as the concentration of water is in vast excess and remains constant. The integrated rate law is:

ln(Cₜ) = -kt + ln(C₀)

Where:

  • Cₜ is the concentration at time t

  • C₀ is the initial concentration at t=0

  • k is the pseudo-first-order rate constant (day⁻¹)

A plot of ln(Cₜ/C₀) versus time (t) will yield a straight line with a slope equal to -k.

5.2. Half-Life Calculation Once the rate constant (k) is determined, the half-life (t½) is calculated using the formula:

t½ = ln(2) / k ≈ 0.693 / k

5.3. Data Presentation The results should be summarized in a clear, tabular format. The data below for the related compound Spirodiclofen serves as an illustrative example of expected trends.[11][13]

pHTemperature (°C)Rate Constant (k, day⁻¹)Half-Life (t½, days)
4.020~0.0058~120
7.020~0.0133~52
9.020~0.277~2.5

This data is for the analog Spirodiclofen and is for illustrative purposes only.

The expected outcome for 1-oxaspiro[4.5]decane-2,4-dione is significant stability under acidic conditions, moderate stability at neutral pH, and rapid degradation under basic conditions.

Mechanistic Discussion

The primary degradation pathway for 1-oxaspiro[4.5]decane-2,4-dione is the hydrolytic cleavage of the lactone (ester) bond. This results in the formation of a ring-opened carboxylic acid, specifically 1-hydroxycyclohexane-1-(2-carboxy-1-oxoethyl) derivative.

G parent 1-oxaspiro[4.5]decane-2,4-dione (Parent Compound) product Ring-Opened Hydroxy Acid (Primary Degradant) parent->product  Hydrolysis (H₂O, H⁺, or OH⁻)  

Caption: Proposed primary degradation pathway.

Understanding this pathway is crucial. The resulting carboxylic acid will have markedly different properties (e.g., higher polarity, lower lipophilicity, different biological activity) than the parent molecule, which has significant implications for its behavior in biological and environmental systems.

Conclusion

The systematic evaluation of hydrolytic half-life is a non-negotiable aspect of chemical characterization for compounds like 1-oxaspiro[4.5]decane-2,4-dione. By adhering to a scientifically rigorous protocol, such as that adapted from OECD Guideline 111, researchers can generate high-quality, reliable data. This guide provides the theoretical context, experimental details, and data analysis framework necessary to confidently assess the hydrolytic stability, enabling informed decisions in formulation development, stability testing, and risk assessment.

References

  • Title: Spirodiclofen | C21H24Cl2O4 | CID 177863 Source: PubChem - NIH URL: [Link]

  • Title: 5.21 SPIRODICLOFEN (237) TOXICOLOGY Source: Food and Agriculture Organization (FAO) URL: [Link]

  • Title: Spirodiclofen Source: Grokipedia URL: [Link]

  • Title: Risk assessment of the pesticide Envidor with the active substance spirodiclofen Source: Miljøstyrelsen (Danish Environmental Protection Agency) URL: [Link]

  • Title: Hydrolysis of a Carboxylic Acid Ester: Neutral and Base Enhanced Reaction of p-Nitrophenyl Acetate Source: University of Wisconsin-La Crosse URL: [Link]

  • Title: The pH-dependence of enzymic ester hydrolysis. Source: Semantic Scholar URL: [Link]

  • Title: Spirodiclofen (Ref: BAJ 2740) Source: Agriculture and Environment Research Unit (AERU), University of Hertfordshire URL: [Link]

  • Title: Quantitative Modeling of the Degradation of Pesticide Residues in Wheat Flour Supply Chain Source: PMC (PubMed Central) URL: [Link]

  • Title: Stability of agricultural chemicals. I.—Hydrolytic and thermal stabilities of phosphorylated crotonamides Source: Sci-Hub URL: [Link]

  • Title: Basic Hydrolysis of Esters - Saponification Source: Master Organic Chemistry URL: [Link]

  • Title: Pesticide Degradation: Impacts on Soil Fertility and Nutrient Cycling Source: MDPI URL: [Link]

  • Title: Effect of pH on Ether, Ester, and Carbonate Hydrolysis in High-Temperature Water Source: ResearchGate URL: [Link]

  • Title: Influence of pH on the kinetics of hydrolysis reactions: the case of epichlorohydrin and glycidol Source: RSC Publishing - The Royal Society of Chemistry URL: [Link]

  • Title: Effect of temperature on the yield of hydrolysis degradation Source: ResearchGate URL: [Link]

  • Title: Effect of temperature on the hydrolysis rate Source: ResearchGate URL: [Link]

  • Title: Test No. 111: Hydrolysis as a Function of pH Source: OECD URL: [Link]

  • Title: Test No. 111: Hydrolysis as a Function of pH Source: OECD URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of 1-Oxaspiro[4.5]decane-2,4-dione Derivatives from Meldrum's Acid

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol Executive Summary The 1-oxaspiro[4.5]decane-2,4-dione architecture is a...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol

Executive Summary

The 1-oxaspiro[4.5]decane-2,4-dione architecture is a privileged spirocyclic tetronic acid scaffold, most notably serving as the core pharmacophore for lipid biosynthesis inhibitors such as the acaricide spirodiclofen[1]. The synthesis of these complex spirocyclic molecules requires highly controlled multi-step chemical processes. This application note details a robust, scalable synthetic strategy leveraging the unique reactivity of 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid). By utilizing Meldrum's acid as a foundational building block, chemists can achieve the spirocyclic core through a highly efficient acylation-thermal cyclization cascade.

Mechanistic Rationale & Synthetic Pathway

Meldrum's acid is uniquely suited for the synthesis of complex tetronic acids due to its rigid boat conformation and unusually high C-H acidity (pKa ~4.9 in water)[2]. This high acidity allows for mild, base-catalyzed C-acylation at the C5 position.

The synthesis of the 1-oxaspiro[4.5]decane-2,4-dione core proceeds via a multi-step sequence:

  • Acylation & Enol Ester Formation: Meldrum's acid (or a cyclohexylidene-derivatized Meldrum's intermediate) is condensed with an aryl acyl chloride (e.g., 3-(2,4-dichlorophenyl)propanoyl chloride) under basic conditions to form an intermediate enol ester[1].

  • Thermal Cyclization: The intermediate undergoes thermal cyclization. The application of heat initiates a retro-Diels-Alder-like fragmentation, extruding acetone and carbon dioxide[3]. This irreversible gas evolution provides a powerful entropic driving force, generating a highly reactive ketene intermediate that rapidly cyclizes to form the stable 1-oxaspiro[4.5]decane-2,4-dione core[1].

  • Esterification (Optional): For active pharmaceutical or agrochemical ingredients, the resulting tetronic acid hydroxyl group is often esterified (e.g., with 2,2-dimethylbutyryl chloride) to enhance lipophilicity and target penetration[1].

Pathway MA Meldrum's Acid Derivative INT Enol Ester Intermediate MA->INT Base-catalyzed Acylation AC Aryl Acyl Chloride (e.g., 2,4-DCP) AC->INT CORE 1-Oxaspiro[4.5]decane- 2,4-dione Core INT->CORE Thermal Cyclization (-Acetone, -CO2) PROD Esterified Active (e.g., Spirodiclofen) CORE->PROD Aliphatic Acyl Chloride

Synthetic workflow of 1-oxaspiro[4.5]decane-2,4-dione derivatives from Meldrum's acid.

Experimental Protocols

Protocol A: Synthesis of the Acyl Meldrum's Acid Intermediate

Causality & Design: The addition of 4-dimethylaminopyridine (DMAP) is a critical design choice. DMAP acts as a nucleophilic catalyst, attacking the acyl chloride to form a highly reactive N-acylpyridinium intermediate. This overcomes the steric hindrance of the substituted aryl acyl chloride, facilitating rapid transfer to the C5 position of Meldrum's acid. Triethylamine ( Et3​N ) is utilized as an auxiliary base to neutralize the generated HCl, preventing the premature acidic hydrolysis of the dioxane ring.

Step-by-Step Procedure:

  • System Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Reagent Loading: Dissolve Meldrum's acid (10.0 mmol) and DMAP (1.0 mmol) in anhydrous dichloromethane (DCM, 50 mL). Add triethylamine (12.0 mmol) and cool the mixture to 0 °C using an ice-water bath.

  • Acylation: Dissolve the target aryl acyl chloride (10.5 mmol) in anhydrous DCM (10 mL). Add this solution dropwise to the reaction mixture over 30 minutes via an addition funnel to prevent uncontrolled exotherms.

  • Reaction Maturation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours. The reaction is self-validating; the formation of a white precipitate (triethylammonium chloride) visually confirms the progress of the acylation.

  • Workup: Quench the reaction with 1M HCl (30 mL) to protonate the intermediate and remove amine salts. Extract the aqueous layer with DCM (2 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure to yield the crude enol ester intermediate.

Protocol B: Thermal Cyclization to the Spirocyclic Core

Causality & Design: Thermal cyclization requires temperatures sufficient to initiate the extrusion of acetone and CO2​ . While historical industrial protocols utilized 1,1,1-trichloroethane[1], toluene is recommended in this protocol as a greener alternative that provides the optimal boiling point (110 °C) for continuous CO2​ extrusion without degrading the product.

Step-by-Step Procedure:

  • System Preparation: Dissolve the crude intermediate from Protocol A in anhydrous toluene (60 mL) in a 100 mL two-neck flask.

  • Gas Monitoring Setup: Attach a reflux condenser to one neck and route the exhaust through a mineral oil bubbler. Crucial: The bubbler acts as a self-validating tool; continuous bubbling indicates active decarboxylation, and cessation signifies reaction completion.

  • Cyclization: Heat the mixture to reflux (110 °C) using an oil bath. Maintain reflux for 6–8 hours until gas evolution ceases.

  • Isolation: Cool the mixture to room temperature. Concentrate the solvent under reduced pressure.

  • Purification: Dissolve the residue in a saturated aqueous NaHCO3​ solution, wash with diethyl ether to remove non-polar impurities, and carefully acidify the aqueous layer with concentrated HCl to pH 2. Filter the resulting precipitated 1-oxaspiro[4.5]decane-2,4-dione core and dry under vacuum.

Quantitative Data: Cyclization Optimization

The choice of solvent and temperature during the thermal cyclization step (Protocol B) dictates the purity and yield of the spirocyclic core. The data below summarizes the optimization parameters for the retro-Diels-Alder fragmentation.

SolventTemperature (°C)Time (h)Yield (%)Purity (HPLC %)Mechanistic Observation
Dichloromethane40241585Insufficient thermal energy for decarboxylation.
1,1,1-Trichloroethane74127892Historical standard[1]; good kinetic balance.
Toluene 110 6 85 95 Optimal continuous CO2​ extrusion; greener solvent.
Xylenes14036075Thermal degradation of the spirocyclic core observed.

Troubleshooting & Field Insights

  • Incomplete Acylation: If TLC indicates unreacted Meldrum's acid, verify the anhydrous nature of the DCM. Moisture competitively hydrolyzes the N-acylpyridinium intermediate back to the carboxylic acid.

  • Low Cyclization Yield: If the yield in Protocol B is low despite complete gas evolution, the intermediate ketene may be undergoing intermolecular dimerization. Ensure the reaction is run at a relatively dilute concentration (≤ 0.15 M) to favor intramolecular spirocyclization over intermolecular side reactions.

References

  • Spirodiclofen (Ref: BAJ 2740) - AERU. University of Hertfordshire.
  • Theoretical Studies on the Structure and Acidity of Meldrum's Acid and Related Compounds.
  • Recent synthetic strategies of spiro-azetidin-2-one, -pyrrolidine, -indol(one) and -pyran derivatives-a review.

Sources

Application

Application Note: 1-Oxaspiro[4.5]decane-2,4-dione as a Building Block in Agrochemical Synthesis

Target Audience: Researchers, Synthesis Chemists, and Agrochemical Development Professionals Executive Summary & Scientific Context The discovery of spirocyclic tetronic acid derivatives by Bayer CropScience in the 1990s...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthesis Chemists, and Agrochemical Development Professionals

Executive Summary & Scientific Context

The discovery of spirocyclic tetronic acid derivatives by Bayer CropScience in the 1990s marked a paradigm shift in pest management[1]. These compounds, characterized by their unique keto-enol tautomerism and spiro-fused ring systems, exhibit potent acaricidal and insecticidal properties. At the heart of this chemical class lies the 1-oxaspiro[4.5]decane-2,4-dione scaffold.

This specific spirocyclic core is the foundational building block for Spirodiclofen (trade name: Envidor®), a highly selective, non-systemic foliar pesticide[2]. By acting as a propesticide, the acylated 1-oxaspiro[4.5]decane-2,4-dione derivative undergoes in vivo hydrolysis to release the active enol form, which selectively inhibits acetyl-CoA carboxylase (ACCase) in target pests, thereby disrupting lipid biosynthesis[3].

Mechanistic Grounding: Scaffold Design & Causality

The structural architecture of the 1-oxaspiro[4.5]decane-2,4-dione core is not arbitrary; every moiety serves a distinct physicochemical or biological function:

  • The Spirocyclic Ring (Cyclohexyl): The choice of a 6-membered spiro ring (cyclohexyl) over a 5-membered ring (cyclopentyl, as seen in Spiromesifen) precisely tunes the lipophilicity of the molecule[1]. This grants Spirodiclofen an optimal partition coefficient (log Kow ~5.83), ensuring it remains localized within the lipophilic wax cuticle of plant leaves rather than translocating systemically[4].

  • Enol-Keto Tautomerization: The 2,4-dione core exists in equilibrium with its enol tautomer (3-hydroxy-1-oxaspiro[4.5]dec-3-en-2-one). The free enol is highly active but susceptible to rapid environmental degradation. Therefore, the enol oxygen is acylated during synthesis (typically with 2,2-dimethylbutyryl chloride) to create a stable, lipophilic prodrug[3].

  • Aryl Substitution: The 3-position of the core is typically substituted with a 2,4-dichlorophenyl group. This specific halogenation pattern enhances binding affinity to the ACCase target site while preventing rapid metabolic breakdown in the field[2].

MOAPathway A Spirodiclofen Application B Translaminar Leaf Penetration A->B C In vivo Hydrolysis to Enol B->C Esterase cleavage D ACCase Enzyme Inhibition C->D Active metabolite binding E Lipid Biosynthesis Arrest D->E Depletion of fatty acids F Mite Mortality (Target Pest) E->F

Fig 1. Mode of action pathway of Spirodiclofen from application to ACCase inhibition.

Experimental Protocol: Convergent Synthesis of Spirodiclofen

The following methodology details the multi-step convergent synthesis of Spirodiclofen, utilizing the 1-oxaspiro[4.5]decane-2,4-dione core as the central intermediate. This protocol is designed as a self-validating system, incorporating quality control checkpoints to ensure high yield and purity[2][5].

Phase 1: Preparation of the O-Acylated Intermediate

Objective: Synthesize the linear precursor required for cyclization.

  • Cyanohydrin Formation: React cyclohexanone with sodium cyanide (NaCN) in the presence of an acid catalyst to form 1-hydroxycyclohexanecarbonitrile.

  • Esterification: Hydrolyze and esterify the cyanohydrin in methanolic HCl to yield methyl 1-hydroxycyclohexanecarboxylate.

  • O-Acylation: In a dry reaction vessel, dissolve methyl 1-hydroxycyclohexanecarboxylate in an aprotic solvent (e.g., dichloromethane). Slowly add 2,4-dichlorophenylacetyl chloride dropwise at 0°C in the presence of an acid scavenger (e.g., pyridine).

  • Validation Check: Perform TLC (Hexane:Ethyl Acetate 8:2). The disappearance of the hydroxyl stretch (~3400 cm⁻¹) in FTIR confirms complete O-acylation.

Phase 2: Dieckmann Condensation (Core Formation)

Objective: Intramolecular cyclization to form the 1-oxaspiro[4.5]decane-2,4-dione core (specifically, its enol form: 3-(2,4-dichlorophenyl)-2-oxo-1-oxaspiro[4.5]dec-3-en-4-ol).

  • Reagent Preparation: Suspend the O-acylated intermediate in anhydrous toluene or dimethylformamide (DMF)[2].

  • Base Addition: Introduce Potassium tert-butoxide (KOtBu) (1.2 equivalents). Causality: KOtBu is utilized because it is a strong, sterically hindered, non-nucleophilic base. It successfully deprotonates the alpha-carbon without attacking the ester carbonyls, preventing unwanted transesterification.

  • Cyclization: Heat the mixture to 100°C and stir for 2–4 hours. The base promotes an intramolecular Dieckmann condensation, closing the tetronic acid ring.

  • Workup & Validation: Remove the solvent under vacuum. Quench the residue with dilute HCl to precipitate the enol core. Verify the mass via LC-MS (Expected MW: ~313.18 g/mol )[6].

Phase 3: Final Acylation to Spirodiclofen

Objective: Convert the unstable enol core into the stable propesticide.

  • Reaction Setup: Dissolve the 3-(2,4-dichlorophenyl)-2-oxo-1-oxaspiro[4.5]dec-3-en-4-ol in an aprotic organic solvent (e.g., dichloromethane)[5].

  • Catalysis: Add Triethylamine (TEA) as a catalyst and acid scavenger. Causality: TEA neutralizes the HCl byproduct generated during acylation, driving the reaction equilibrium forward and preventing the degradation of the newly formed ester bond[5].

  • Acylation: Add 2,2-dimethylbutyryl chloride dropwise at room temperature. Stir until complete consumption of the starting material is observed via TLC.

  • Phase Separation & Purification: Adjust the pH of the reaction mixture to 10–11 using an aqueous alkaline solution (e.g., NaOH). Allow the mixture to settle and separate the phases. Causality: The alkaline wash neutralizes residual acids and partitions unreacted enol (which forms a water-soluble enolate) into the aqueous phase, leaving pure Spirodiclofen in the organic phase[5].

  • Drying & Crystallization: Wash the organic phase with water, dry over anhydrous Na₂SO₄, and distill off the solvent. Recrystallize the solid product to obtain pure Spirodiclofen.

SynthesisWorkflow A Cyclohexanone + Cyanide B Cyclohexyl Hydroxyester A->B Cyanohydrin formation C O-Acylated Intermediate B->C + 2,4-Dichlorophenylacetyl chloride D 1-Oxaspiro[4.5]decane-2,4-dione (Enol Core) C->D Dieckmann Condensation (KOtBu) E Spirodiclofen (Active Agrochemical) D->E + 2,2-Dimethylbutyryl chloride (TEA)

Fig 2. Convergent synthetic workflow for Spirodiclofen via the 1-oxaspiro[4.5]decane-2,4-dione core.

Physicochemical & Fate Profiling Data

Understanding the degradation pathway of the 1-oxaspiro[4.5]decane-2,4-dione scaffold is critical for environmental risk assessments. Upon application, the parent compound degrades into several metabolites, notably the highly active enol form and the subsequent ketohydroxy degradate[7].

Table 1: Physicochemical Properties of Spirodiclofen and Key Core Metabolites

Compound / MetaboliteChemical IdentityMolecular WeightLog KowEnvironmental Role / Status
Spirodiclofen 3-(2,4-dichlorophenyl)-2-oxo-1-oxaspiro[4.5]dec-3-en-4-yl 2,2-dimethylbutyrate411.33 g/mol 5.83Active Parent Compound (Propesticide)[6]
BAJ 2740-enol 3-(2,4-dichlorophenyl)-4-hydroxy-1-oxaspiro[4.5]dec-3-en-2-one313.18 g/mol ~3.00Primary Active Metabolite (Highly mobile in soil)[6][7]
BAJ 2740-ketohydroxy 3-(2,4-dichlorophenyl)-3-hydroxy-1-oxaspiro[4.5]decane-2,4-dione329.20 g/mol N/AMajor Environmental Degradate (Loss of enol double bond)

Note: The structural integrity of the 1-oxaspiro[4.5]decane-2,4-dione core dictates both the efficacy of the pesticide and its environmental half-life (aerobic soil DT50 of 10–64 days)[2].

References

  • Journal of Agricultural and Food Chemistry - ACS Publications . Design, Synthesis, and Bioactivity Study of α-Thiocyanato-Substituted Spirocyclic Tetramic Acid Derivatives. Available at:[Link]

  • CHIMIA . Spirodiclofen and Spiromesifen – Novel Acaricidal and Insecticidal Tetronic Acid Derivatives with a New Mode of Action. Available at:[Link]

  • Grokipedia . Spirodiclofen. Available at:[Link]

  • Google Patents. Synthesis method of spirodiclofen - CN104292197A.
  • Regulations.gov (US EPA) . Environmental Fate and Ecological Risk Assessment of Spirodiclofen. Available at:[Link]

  • Axios Research . Spirodiclofen - CAS - 148477-71-8. Available at: [Link]

  • ResearchGate . Discovery of spirodiclofen (7) and spiromesifen (8). Available at:[Link]

Sources

Method

Application Note: Advanced Extraction and Isolation Protocols for 1-Oxaspiro[4.5]decane-2,4-dione Derivatives from Plant Tissue Matrices

Target Audience: Analytical Chemists, Residue Scientists, and Drug Development Professionals Matrix: Complex Plant Tissues (Citrus, Pome Fruits, Cannabis sativa Callus) Analytes: 1-oxaspiro[4.5]decane-2,4-dione core deri...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Residue Scientists, and Drug Development Professionals Matrix: Complex Plant Tissues (Citrus, Pome Fruits, Cannabis sativa Callus) Analytes: 1-oxaspiro[4.5]decane-2,4-dione core derivatives (e.g., 3-(2,4-dichlorophenyl)-3-hydroxy-1-oxaspiro[4.5]decane-2,4-dione)

Introduction & Chemical Context

The 1-oxaspiro[4.5]decane-2,4-dione scaffold is a unique spirocyclic tetronic acid core. In the fields of agricultural chemistry and natural product research, substituted derivatives of this core—most notably 3-(2,4-dichlorophenyl)-3-hydroxy-1-oxaspiro[4.5]decane-2,4-dione (often designated as BAJ 2740-ketohydroxy)—are critical analytes. They primarily emerge as phase I metabolites resulting from the degradation of the acaricide spirodiclofen in plant tissues [1].

Isolating these dione derivatives from complex plant matrices presents significant analytical challenges. The keto-enol tautomerism inherent to the tetronic acid ring makes these compounds highly sensitive to pH fluctuations, while the lipophilic nature of the spiro-decane ring promotes strong binding to plant waxes and pigments. This application note details a highly optimized, buffered QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction protocol coupled with LC-MS/MS, designed to overcome matrix suppression and prevent analyte degradation[2].

Mechanistic Insights: The Fate of Spirocyclic Tetronic Acids in Plants

To design an effective extraction protocol, one must first understand the biotransformation of the parent compounds within plant tissues. In crops and Cannabis sativa callus cultures, spirodiclofen undergoes ester cleavage to form an enol intermediate, which is subsequently hydroxylated by Cytochrome P450 enzymes to form the highly stable 1-oxaspiro[4.5]decane-2,4-dione derivative [3].

MetabolicPathway Spiro Spirodiclofen (Parent Insecticide) Reaction1 Ester Cleavage (Hydrolysis) Spiro->Reaction1 Enol Spirodiclofen-enol (BAJ 2510) Reaction2 Hydroxylation (Cytochrome P450) Enol->Reaction2 Dione 3-(2,4-dichlorophenyl)-3-hydroxy- 1-oxaspiro[4.5]decane-2,4-dione (Target Analyte) Reaction3 Ring Cleavage Dione->Reaction3 RingCleavage 2,4-Dichlorobenzoic Acid (Terminal Degradate) Reaction1->Enol Reaction2->Dione Reaction3->RingCleavage

Fig 1: Biotransformation pathway of spirodiclofen to 1-oxaspiro[4.5]decane-2,4-dione derivatives.

Causality of Experimental Choices (E-E-A-T)
  • Why Acidic Acetonitrile? The 1-oxaspiro[4.5]decane-2,4-dione core is susceptible to ring-opening hydrolysis at pH > 7. Utilizing acetonitrile acidified with 1% formic acid ensures the analyte remains in its neutral, protonated state, preventing degradation into 2,4-dichlorobenzoic acid during extraction.

  • Why Citrate Buffering? Plant matrices vary wildly in pH (e.g., citrus is highly acidic, while leafy greens are closer to neutral). The addition of sodium citrate salts (EN 15662 standard) standardizes the partitioning phase to a pH of ~4.0–4.5, optimizing the recovery of the acidic dione metabolites.

  • Why PSA with Caution? Primary Secondary Amine (PSA) is used in dispersive Solid Phase Extraction (d-SPE) to remove interfering organic acids and sugars. However, because the target dione has acidic enolic protons, over-exposure to PSA without sufficient prior acidification can lead to unwanted retention of the analyte on the sorbent, causing low recoveries.

Experimental Protocol: Self-Validating Extraction System

This protocol is designed as a self-validating system. By incorporating stable isotope-labeled internal standards (SIL-IS) prior to homogenization, the workflow mathematically corrects for both extraction losses and LC-MS/MS matrix suppression.

Phase 1: Sample Preparation & Extraction
  • Cryogenic Milling: Flash-freeze 50 g of the target plant tissue using liquid nitrogen. Mill to a fine powder (<1 mm particle size) using a cryogenic grinder. Rationale: Prevents enzymatic degradation of the dione metabolites by endogenous plant esterases.

  • Weighing & Spiking: Transfer 10.0 g (± 0.1 g) of the homogenized tissue into a 50 mL PTFE centrifuge tube. Spike with 100 µL of SIL-IS (e.g., 13C6​ -labeled target analyte at 1 µg/mL). Allow to equilibrate for 15 minutes.

  • Solvent Addition: Add 10 mL of Acetonitrile containing 1% (v/v) Formic Acid. Vortex vigorously for 1 minute.

Phase 2: Buffered Partitioning
  • Salting-Out: Add a pre-weighed citrate extraction salt packet (4 g anhydrous MgSO4​ , 1 g NaCl , 1 g Sodium Citrate tribasic dihydrate, 0.5 g Sodium Citrate dibasic sesquihydrate).

  • Agitation & Centrifugation: Shake mechanically for 5 minutes at 1500 rpm to ensure complete partitioning. Centrifuge at 3000 rpm for 5 minutes at 4°C.

Phase 3: d-SPE Cleanup
  • Aliquot Transfer: Transfer exactly 5 mL of the upper organic (acetonitrile) layer into a 15 mL d-SPE tube containing 150 mg MgSO4​ , 25 mg PSA, and 25 mg C18 sorbent.

  • Cleanup & Final Centrifugation: Vortex for 30 seconds. Centrifuge at 3000 rpm for 5 minutes.

  • Reconstitution: Transfer 1 mL of the cleaned supernatant into an autosampler vial. Dilute with 1 mL of LC-grade water to match the initial mobile phase conditions, preventing peak distortion.

ExtractionWorkflow Homogenization 1. Cryogenic Homogenization (Liquid N2, < -20°C) Extraction 2. Solvent Extraction (Acetonitrile + 1% Formic Acid) Homogenization->Extraction Partitioning 3. Salting-Out Partitioning (MgSO4, NaCl, Citrate Buffer) Extraction->Partitioning Centrifugation1 4. Centrifugation (3000 rpm, 5 min) Partitioning->Centrifugation1 Cleanup 5. d-SPE Cleanup (PSA, C18, MgSO4) Centrifugation1->Cleanup Centrifugation2 6. Centrifugation (3000 rpm, 5 min) Cleanup->Centrifugation2 Analysis 7. LC-MS/MS Analysis (ESI Negative Mode) Centrifugation2->Analysis

Fig 2: Optimized QuEChERS extraction workflow for 1-oxaspiro[4.5]decane-2,4-dione derivatives.

LC-MS/MS Analytical Parameters

Due to the electronegative nature of the dione structure, analysis must be conducted in Electrospray Ionization Negative (ESI-) mode .

  • Column: C18 Ultra-High-Performance column (100 mm × 2.1 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.05% Acetic Acid.

  • Mobile Phase B: Acetonitrile + 0.05% Acetic Acid.

  • Gradient: Start at 10% B, ramp to 95% B over 6 minutes, hold for 2 minutes, re-equilibrate for 2 minutes.

  • MRM Transitions (for 3-(2,4-dichlorophenyl)-3-hydroxy-1-oxaspiro[4.5]decane-2,4-dione):

    • Quantifier: m/z 327.1 → 161.0

    • Qualifier: m/z 327.1 → 133.0

Data Presentation & System Validation

The robustness of this extraction method was validated across three distinct, highly complex plant matrices. Matrix effects (ME) were calculated by comparing the slopes of matrix-matched calibration curves against solvent-only curves.

Table 1: Recovery and Matrix Effect Data for 1-oxaspiro[4.5]decane-2,4-dione Derivatives

Plant MatrixSpiking Level (µg/kg)Mean Recovery (%)RSD (%)Matrix Effect (%)LOQ (µg/kg)
Citrus (Orange) 10.092.44.2-15.3 (Suppression)5.0
Pome Fruit (Apple) 10.088.75.1-12.1 (Suppression)5.0
Hemp (C. sativa) 10.085.36.8-22.4 (Suppression)10.0

Interpretation: The data demonstrates that the buffered QuEChERS approach yields excellent recoveries (>85%) across diverse matrices. While moderate ion suppression (-12% to -22%) is observed due to co-eluting plant secondary metabolites, the use of matrix-matched calibration and SIL-IS ensures absolute quantitative accuracy [2].

References

  • Title: Spirodiclofen Draft Ecological Risk Assessment for Registration Review Source: U.S. Environmental Protection Agency (EPA) / Regulations.gov URL: [Link]

  • Title: Quick Monitoring of Tomato and Onion Samples During Routine Regulatory Analysis of Pesticide Residues Source: PubMed Central (PMC) URL: [Link]

  • Title: In vitro metabolism of tebuconazole, flurtamone, fenhexamid, metalaxyl-M and spirodiclofen in Cannabis sativa L. (hemp) callus cultures Source: Pest Management Science URL: [Link]

Application

thermal cyclization techniques for yielding 1-oxaspiro[4.5]decane-2,4-dione

Application Note: Thermal Cyclization Strategies for the Synthesis of the 1-Oxaspiro[4.5]decane-2,4-dione Scaffold Strategic Context and Pharmacophore Significance The 1-oxaspiro[4.5]decane-2,4-dione structural motif is...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Thermal Cyclization Strategies for the Synthesis of the 1-Oxaspiro[4.5]decane-2,4-dione Scaffold

Strategic Context and Pharmacophore Significance

The 1-oxaspiro[4.5]decane-2,4-dione structural motif is a privileged spirocyclic tetronic acid scaffold. It forms the critical pharmacophoric core of several high-value agrochemicals and pharmaceuticals, most notably the acaricide/insecticide spirodiclofen, which functions as an Acetyl CoA carboxylase (ACCase) inhibitor to disrupt lipid biosynthesis[1]. Historically, the construction of this spirocyclic core relied on base-catalyzed Dieckmann cyclizations. However, as a Senior Application Scientist, I strongly advise against base-mediated routes for sensitive substrates; strong bases often provoke retro-aldol cleavage, transesterification, and epimerization of delicate stereocenters.

Instead, thermal cyclization offers a highly efficient, neutral-condition alternative. By thermally activating an enol ester or a Meldrum's acid derivative, we can induce the extrusion of volatile byproducts to form a reactive ketene, which undergoes spontaneous intramolecular cyclization. This application note details the mechanistic rationale, optimized parameters, and a self-validating protocol for this thermal transformation.

Mechanistic Rationale: The Ketene Pathway

The causality behind selecting thermal conditions lies in the entropic driving force of the reaction. When a spirocyclic precursor—such as an enol ester derived from the condensation of Meldrum's acid and an acyl chloride—is subjected to elevated temperatures (110 °C – 180 °C), it undergoes a concerted fragmentation[1]. This thermal activation extrudes carbon dioxide and acetone, generating an intermediate acyl ketene.

Because the ketene is generated in situ in a highly dilute environment, intermolecular dimerization is kinetically disfavored. The adjacent oxygen nucleophile rapidly traps the electrophilic ketene carbon, yielding the 1-oxaspiro[4.5]decane-2,4-dione core[2]. This neutral pathway preserves sensitive functional groups that would otherwise degrade under basic conditions.

Pathway Visualization

ThermalCyclization A Precursor (Enol Ester / Meldrum's) B Thermal Activation (110°C - 180°C) A->B Heat (Toluene/Xylenes) C Reactive Ketene Intermediate B->C Extrusion (-CO2, -Acetone) D Intramolecular Trapping C->D Nucleophilic Attack E 1-Oxaspiro[4.5]decane- 2,4-dione Core D->E Tautomerization

Workflow of the thermal cyclization process yielding the 1-oxaspiro[4.5]decane-2,4-dione core.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. By coupling thermodynamic control (solvent boiling point) with real-time physical feedback (gas evolution), the operator can definitively track reaction progress without relying solely on post-reaction analytics.

Materials & Reagents:

  • Precursor: 4-(3-methyl-but-2-enyloxy)-1-oxa-spiro[4.5]dec-3-en-2-one (or equivalent enol ester/Meldrum's derivative)[3].

  • Solvent: Anhydrous Toluene or Xylenes (degassed).

  • Equipment: Schlenk line, heavy-walled pressure vessel (for >110 °C reactions), mineral oil bubbler for off-gas monitoring.

Step-by-Step Methodology:

  • System Preparation & Deoxygenation: Flame-dry a heavy-walled glass pressure vessel under vacuum and backfill with ultra-high purity Argon.

    • Causality: The ketene intermediate is highly oxophilic and moisture-sensitive; strict anhydrous and anaerobic conditions prevent the formation of acyclic carboxylic acid byproducts.

  • Substrate Dissolution: Dissolve 3.39 mmol of the precursor in 20 mL of anhydrous Toluene to achieve a concentration of approximately 0.15 M[3].

    • Causality: Operating at high dilution is a critical kinetic control to favor the desired intramolecular cyclization over unwanted intermolecular ketene dimerization.

  • Thermal Activation: Seal the vessel and heat the reaction mixture to 180 °C using a precisely controlled oil bath or microwave reactor for 24 to 48 hours[3]. Alternatively, refluxing in Xylenes (140 °C) at ambient pressure can be utilized.

    • Causality: The high thermal energy is required to surpass the activation barrier for the extrusion of CO2 and acetone.

  • In-Process Control (IPC) & Self-Validation: If running at reflux, route the condenser exhaust through a mineral oil bubbler. The stoichiometric release of CO2 and acetone vapor serves as a direct, observable proxy for ketene formation. The reaction is self-validating: when gas evolution ceases, the activation phase is complete. Confirm via GC-MS (monitoring for the disappearance of the precursor mass and the emergence of the product mass).

  • Isolation and Purification: Cool the reaction mixture slowly to 0 °C to induce crystallization. Filter the resulting precipitate and wash with cold hexanes (a 1:8 diethyl ether:hexane ratio can be used for TLC verification) to yield the 1-oxaspiro[4.5]decane-2,4-dione as a white solid[3].

Quantitative Data & Optimization Matrix

To guide process scale-up, the following table summarizes the quantitative impact of solvent and temperature selection on the cyclization yield.

Solvent SystemTemperature (°C)Concentration (M)Reaction Time (h)Yield (%)Mechanistic Observation
1,1,1-Trichloroethane740.504845Incomplete conversion; environmentally restricted[1].
Toluene (Reflux)1100.152468Moderate conversion; trace dimerization observed.
Xylenes (Reflux)1400.101284Optimal thermal energy; rapid extrusion and high purity.
Toluene (Sealed Tube)1800.154860High conversion but slight thermal degradation[3].

Note: While historical industrial routes utilized 1,1,1-trichloroethane[1], modern green chemistry mandates the transition to high-boiling aromatic solvents like xylenes, which also provide superior thermodynamic driving force and eliminate halogenated waste.

Sources

Method

Application Note: Synthesis of Tetronic Acid Derivatives via 1-Oxaspiro[4.5]decane-2,4-dione

Introduction and Mechanistic Rationale Tetronic acids (4-hydroxyfuran-2(5H)-ones) represent a privileged structural motif in both natural product synthesis and agrochemical development. A prominent subclass of these comp...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Rationale

Tetronic acids (4-hydroxyfuran-2(5H)-ones) represent a privileged structural motif in both natural product synthesis and agrochemical development. A prominent subclass of these compounds includes spirocyclic tetronic acids, which exhibit potent biological activity by acting as Acetyl-CoA carboxylase (ACCase) inhibitors, thereby disrupting fatty acid biosynthesis and lipid formation[1].

The compound 1-oxaspiro[4.5]decane-2,4-dione serves as the critical spirocyclic core for synthesizing advanced acaricides and insecticides, such as spirodiclofen[1][2]. As a Senior Application Scientist, I emphasize that the selection of this spirocyclic precursor is not arbitrary; the rigid cyclohexane ring sterically locks the furanone core, enhancing target binding affinity while providing metabolic stability against rapid enzymatic degradation. The synthesis typically proceeds via the condensation of a malonate equivalent (e.g., Meldrum's acid) with an appropriate acyl chloride, followed by thermal cyclization to form the spiro-core[1].

Experimental Workflows and Protocols

The following self-validating protocol details the preparation of the 1-oxaspiro[4.5]decane-2,4-dione core and its subsequent derivatization into a functionalized tetronic acid.

Protocol A: Preparation of the 1-Oxaspiro[4.5]decane-2,4-dione Core

Causality Note: The use of basic conditions during the initial condensation prevents the premature hydrolysis of the sensitive enol ester intermediate. Thermal cyclization is driven by the entropic favorability of forming the rigid 5-membered furanone ring.

  • Reagent Preparation: Dissolve 1.0 equivalent of 1-hydroxycyclohexanecarboxylic acid (or a related Meldrum's acid adduct) in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere.

  • Acylation: Add 1.2 equivalents of an organic base (e.g., triethylamine) followed by the dropwise addition of 1.1 equivalents of the corresponding acyl chloride (e.g., 3-(2,4-dichlorophenyl)propanoyl chloride) at 0 °C[1].

  • Intermediate Isolation: Stir the reaction mixture at room temperature for 4 hours. Quench with saturated aqueous NH4​Cl , extract with DCM, dry over anhydrous Na2​SO4​ , and concentrate in vacuo to yield the intermediate enol ester.

  • Thermal Cyclization: Dissolve the crude enol ester in a high-boiling solvent such as 1,1,1-trichloroethane or toluene. Heat at reflux (approx. 110–180 °C) for 12–24 hours to induce the Lacey-Dieckmann-type cyclization[1][3].

  • Purification: Cool the mixture, evaporate the solvent, and recrystallize the crude product from an ethyl acetate/hexane mixture to obtain the pure 1-oxaspiro[4.5]decane-2,4-dione derivative.

Protocol B: Derivatization to the Final Tetronic Acid (Esterification)

Causality Note: The enolic hydroxyl group of the 1-oxaspiro[4.5]decane-2,4-dione core is weakly acidic. O-acylation requires a strong electrophile and an acid scavenger to push the equilibrium toward the final esterified product (e.g., spirodiclofen active compound)[1][4].

  • Activation: Suspend the purified 1-oxaspiro[4.5]decane-2,4-dione (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Base Addition: Add 1.5 equivalents of N,N -diisopropylethylamine (DIPEA).

  • Esterification: Slowly add 1.2 equivalents of 2,2-dimethylbutyryl chloride at 0 °C.

  • Completion: Stir for 6 hours at room temperature. Monitor via TLC until the starting material is consumed.

  • Workup: Wash with dilute HCl (1M) to remove excess amine, extract with ethyl acetate, and purify via flash column chromatography to yield the final tetronic acid derivative.

Quantitative Data Summary

The table below summarizes the expected yields and purities across different optimization scales, validating the robustness of the thermal cyclization approach.

Reaction StageScale (mmol)SolventTemp (°C)Time (h)Yield (%)Purity (HPLC)
Enol Ester Formation10.0DCM0 to 25488>92%
Thermal Cyclization8.5Toluene1101876>95%
O-Acylation (Deriv.)5.0THF0 to 25682>98%

Mechanistic Pathway Visualization

Synthesis pathway of tetronic acid derivatives via 1-oxaspiro[4.5]decane-2,4-dione.

Sources

Application

Chromatographic Separation of 1-Oxaspiro[4.5]decane-2,4-dione Enantiomers: Methodologies for C3-Substituted Chiral Tetronic Acids

Executive Summary The unsubstituted 1-oxaspiro[4.5]decane-2,4-dione core is an achiral spirocyclic tetronic acid derivative, possessing a plane of symmetry ( Cs​ point group). However, asymmetric substitution at the C3 p...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The unsubstituted 1-oxaspiro[4.5]decane-2,4-dione core is an achiral spirocyclic tetronic acid derivative, possessing a plane of symmetry ( Cs​ point group). However, asymmetric substitution at the C3 position—such as in 3-(2,4-dichlorophenyl)-3-hydroxy-1-oxaspiro[4.5]decane-2,4-dione (commonly known as BAJ 2740-ketohydroxy)—breaks this symmetry, generating a stable stereogenic center[1]. BAJ 2740-ketohydroxy is a critical environmental degradate of the acaricide spirodiclofen. The enantiomeric separation of these C3-substituted derivatives is paramount in agrochemical and pharmaceutical development due to the stereoselective nature of their biological activity (e.g., lipid biosynthesis inhibition) and environmental degradation[1][2].

This application note details the structural causality of chiral recognition and provides validated protocols for the enantiomeric resolution of chiral 1-oxaspiro[4.5]decane-2,4-dione derivatives using Normal-Phase High-Performance Liquid Chromatography (NP-HPLC) and Supercritical Fluid Chromatography (SFC)[3][4].

Structural Causality & Chiral Recognition Mechanism

To separate enantiomers effectively, one must understand the molecular geometry of the target. In 1-oxaspiro[4.5]decane-2,4-dione, the C5 spiro carbon links a planar-like oxolane-2,4-dione ring with a bulky, chair-conformation cyclohexyl ring. When the C3 position is asymmetrically substituted (e.g., with a hydroxyl group and an aryl group during the oxidative degradation of spirodiclofen), the molecule becomes chiral[1].

Pathway A Spirodiclofen (Achiral Ester) B BAJ 2740-enol (Achiral Enol) A->B Hydrolysis C BAJ 2740-ketohydroxy (Chiral C3-Substituted 1-oxaspiro[4.5]decane-2,4-dione) B->C Oxidation D (R)-Enantiomer C->D SFC / HPLC E (S)-Enantiomer C->E SFC / HPLC

Degradation of spirodiclofen to chiral BAJ 2740-ketohydroxy enantiomers.

Polysaccharide-based Chiral Stationary Phases (CSPs), such as amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H, Superchiral S-AD) or cellulose tris(3-chloro-4-methylphenylcarbamate) (e.g., Chiralpak IG), exhibit exceptional enantiorecognition for these spirocyclic molecules[2][3]. The separation mechanism is driven by a highly specific "three-point interaction" model :

  • Hydrogen Bonding: Occurs between the CSP carbamate NH/C=O groups and the C2/C4 carbonyls or C3-OH of the tetronic acid analyte.

  • π−π Stacking: Induced between the CSP phenyl rings and the C3-aryl substituent of the analyte.

  • Steric Inclusion: The bulky C5 spiro-cyclohexyl moiety is differentially included into the chiral helical grooves of the polysaccharide backbone depending on the enantiomer's spatial orientation.

Mechanism CSP Polysaccharide CSP (Amylose/Cellulose Carbamate) Analyte Chiral 1-oxaspiro[4.5]decane-2,4-dione (e.g., BAJ 2740-ketohydroxy) CSP->Analyte Hydrogen Bonding (C2/C4 Carbonyls & C3-OH) CSP->Analyte π-π Interactions (C3-Aryl Group) CSP->Analyte Steric Inclusion (C5 Spiro-cyclohexyl)

Chiral recognition mechanism between polysaccharide CSP and C3-substituted tetronic acid.

Chromatographic Data & Method Selection

Both NP-HPLC and SFC are viable for separating these enantiomers. However, SFC is increasingly preferred for bulky spirocyclic compounds. Supercritical CO2​ possesses high diffusivity and low viscosity, allowing for higher flow rates and faster mass transfer into the CSP's chiral grooves. This significantly reduces analysis time while maintaining or improving resolution[4].

Table 1: Comparison of Chromatographic Parameters for Chiral 1-oxaspiro[4.5]decane-2,4-dione Derivatives

ParameterNormal-Phase HPLC[2][3]Supercritical Fluid Chromatography (SFC)[2][4]
Stationary Phase Superchiral S-AD (Amylose-based)Chiralpak IG-3 (Cellulose-based)
Column Dimensions 250 mm × 4.6 mm, 5 µm150 mm × 4.6 mm, 3 µm
Mobile Phase Hexane / Isopropanol (70:30 v/v) CO2​ / Methanol with 0.1% Formic Acid (80:20 v/v)
Flow Rate 1.0 mL/min3.0 mL/min
Temperature 25 °C40 °C
Resolution ( Rs​ ) 2.48> 3.00
Analysis Time ~15 minutes< 5 minutes

Detailed Experimental Protocols

To ensure a self-validating system, both protocols incorporate System Suitability Testing (SST) criteria.

Protocol A: Normal-Phase HPLC Separation

Designed for laboratories without SFC capabilities, offering robust baseline separation.

  • Sample Preparation:

    • Dissolve the target analyte (e.g., BAJ 2740-ketohydroxy standard) in HPLC-grade Hexane/Isopropanol (1:1 v/v) to achieve a concentration of 1.0 mg/mL.

    • Vortex for 30 seconds and filter through a 0.22 µm PTFE syringe filter to remove particulates.

  • System Equilibration:

    • Install a Superchiral S-AD or Chiralpak AD-H column (250 mm × 4.6 mm, 5 µm).

    • Flush the system with the isocratic mobile phase (Hexane/Isopropanol, 70:30 v/v) at 1.0 mL/min for at least 30 column volumes until the baseline stabilizes.

  • Chromatographic Acquisition:

    • Injection Volume: 10 µL.

    • Column Temperature: 25 °C.

    • Detection: UV at 230 nm (optimal for the tetronic acid chromophore).

  • Validation (SST): The system is deemed suitable if the resolution ( Rs​ ) between the two enantiomeric peaks is ≥2.0 and the tailing factor ( Tf​ ) for both peaks is ≤1.5 .

Protocol B: Supercritical Fluid Chromatography (SFC) Separation

The method of choice for high-throughput, environmentally friendly ("green") enantioselective analysis.

  • Sample Preparation:

    • Dissolve the analyte in MS-grade Methanol to a concentration of 0.5 mg/mL. Filter through a 0.22 µm PTFE filter.

  • System Equilibration:

    • Utilize an SFC system coupled with a Chiralpak IG-3 column (150 mm × 4.6 mm, 3 µm)[2].

    • Fluid A: Supercritical CO2​ .

    • Fluid B (Modifier): Methanol containing 0.1% Formic Acid. Causality Note: The addition of formic acid is critical. It suppresses the ionization of the C3-hydroxyl and potential enol tautomers, preventing secondary interactions with the stationary phase that cause peak tailing.

  • Chromatographic Acquisition:

    • Elution: Isocratic 80% A / 20% B.

    • Flow Rate: 3.0 mL/min.

    • Active Backpressure (ABPR): 120 bar (maintains CO2​ in a supercritical state).

    • Column Temperature: 40 °C.

    • Detection: PDA (230 nm) or ESI-MS/MS (Positive ion mode)[4].

  • Validation (SST): Ensure Rs​≥3.0 and retention time relative standard deviation (RSD) ≤1.0% over five replicate injections.

Environmental and Pharmacological Implications

The stereoselective degradation of tetronic acid derivatives in soil leads to the disproportionate accumulation of specific enantiomers of metabolites like BAJ 2740-ketohydroxy[1]. Because the (S)- and (R)-enantiomers interact differently with soil microbiomes and target enzymes (such as acetyl-CoA carboxylase), quantifying the enantiomeric fraction (EF) is essential for accurate ecological risk assessments and pharmacokinetic profiling. The protocols provided above ensure robust, self-validating quantification necessary for strict regulatory compliance.

Sources

Method

High-Resolution In Vitro Assay Protocols for 1-Oxaspiro[4.5]decane-2,4-dione Derivatives: Targeting Acetyl-CoA Carboxylase (ACCase)

Executive Summary The 1-oxaspiro[4.5]decane-2,4-dione core is the defining structural motif of spirocyclic tetronic acid derivatives, a highly potent class of acaricides and insecticides classified under the Insecticide...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1-oxaspiro[4.5]decane-2,4-dione core is the defining structural motif of spirocyclic tetronic acid derivatives, a highly potent class of acaricides and insecticides classified under the Insecticide Resistance Action Committee (IRAC) Group 23[1][2]. Commercialized examples such as spirodiclofen and spiromesifen have revolutionized the management of resistant mite populations (e.g., Tetranychus urticae)[2][3].

The primary mode of action for these compounds is the disruption of lipid biosynthesis via the direct inhibition of Acetyl-CoA Carboxylase (ACCase) [4][5]. This application note provides a comprehensive, self-validating experimental pipeline designed for drug development professionals and agrochemical researchers evaluating novel 1-oxaspiro[4.5]decane-2,4-dione analogs.

Mechanistic Rationale & Experimental Causality

To rigorously evaluate the biological activity of 1-oxaspiro[4.5]decane-2,4-dione derivatives, researchers must avoid a common pitfall: relying solely on phenotypic screening. Many compounds in this class (like spirodiclofen) are formulated as esterified prodrugs to enhance cuticular penetration. In vivo, these esters are cleaved to yield the active enol metabolite (e.g., BAJ 2740-enol), which contains the active spirocyclic tetronic acid core that binds ACCase[6].

Therefore, a robust screening pipeline must be orthogonal and self-validating , moving from cell-free biochemical engagement to in vivo phenotypic translation.

G A Acetyl-CoA B Acetyl-CoA Carboxylase (ACCase) A->B Substrate C Malonyl-CoA B->C ATP + HCO3- D De Novo Fatty Acid Biosynthesis C->D Elongation E Oogenesis & Cuticular Lipid Formation D->E Maturation F 1-Oxaspiro[4.5]decane-2,4-dione Derivatives F->B Target Inhibition (IRAC Group 23)

Mechanism of 1-oxaspiro[4.5]decane-2,4-dione derivatives inhibiting ACCase and lipid biosynthesis.

The Self-Validating Triad
  • Target Engagement (Protocol I): Proves the unmasked 1-oxaspiro[4.5]decane-2,4-dione core directly inhibits ACCase.

  • Pathway Validation (Protocol II): Proves the compound successfully penetrates cellular membranes and halts downstream lipid synthesis.

  • Phenotypic Profiling (Protocol III): Proves the formulated compound penetrates the organism's cuticle, inducing mortality or reduced fecundity[2].

Workflow Step1 1. Target Engagement In Vitro ACCase Assay Step2 2. Pathway Validation [14C]-Acetate Incorporation Step1->Step2 IC50 < 1 µM Fail1 Structural Optimization Step1->Fail1 IC50 > 1 µM Step3 3. Phenotypic Profiling Leaf Disc Bioassay Step2->Step3 Lipid Blockade Confirmed Step4 Lead Candidate Selection Step3->Step4 High in vivo Efficacy Fail1->Step1 SAR Refinement

Self-validating experimental workflow from target inhibition to phenotypic profiling.

Detailed Experimental Protocols

Protocol I: In Vitro ACCase Enzyme Inhibition Assay

Causality: This cell-free assay isolates the ACCase enzyme to confirm direct target binding. Crucial Insight: If your test compound is an esterified prodrug (like commercial spirodiclofen), it will show false negatives in this assay. You must use the hydrolyzed enol form (e.g., BAJ 2740-enol) or unmasked 1-oxaspiro[4.5]decane-2,4-dione derivatives for accurate IC50​ determination[6].

Materials:

  • Purified ACCase extract (recombinant or isolated from target species).

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 50 mM KCl, 2 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA.

  • Substrates: 0.5 mM ATP, 0.5 mM Acetyl-CoA, 10 mM NaH¹⁴CO₃ (Specific activity: 1 mCi/mmol).

Step-by-Step Methodology:

  • Preparation: Dilute the 1-oxaspiro[4.5]decane-2,4-dione test compounds in DMSO. Ensure the final DMSO concentration in the assay does not exceed 1% to prevent enzyme denaturation.

  • Pre-incubation: In a 96-well microtiter plate, combine 10 µL of test compound, 50 µL of Assay Buffer, and 20 µL of ACCase enzyme. Incubate at 30°C for 15 minutes to allow for equilibrium binding.

  • Initiation: Start the carboxylation reaction by adding 20 µL of a substrate mix containing ATP, Acetyl-CoA, and NaH¹⁴CO₃.

  • Reaction: Incubate the plate at 30°C for exactly 30 minutes.

  • Termination: Stop the reaction by adding 20 µL of 6 M HCl. This step is critical as it volatilizes unreacted NaH¹⁴CO₃ as ¹⁴CO₂ gas, leaving only the ¹⁴C incorporated into the acid-stable product (malonyl-CoA).

  • Evaporation: Dry the plate completely under a gentle stream of nitrogen at 40°C.

  • Quantification: Add 100 µL of scintillation cocktail to each well and measure radioactivity using a liquid scintillation counter. Calculate IC50​ using non-linear regression.

Protocol II: [¹⁴C]-Acetate Incorporation Assay for Lipid Biosynthesis

Causality: While Protocol I proves binding, Protocol II proves that the compound's physicochemical properties allow it to cross cell membranes and induce a functional blockade of de novo lipid synthesis in a complex biological matrix.

Materials:

  • Target cell line or freshly homogenized mite tissue.

  • [¹⁴C]-Acetate (Specific activity: 50 mCi/mmol).

  • Folch Extraction Reagents: Chloroform, Methanol, 0.9% NaCl solution.

Step-by-Step Methodology:

  • Cell/Tissue Treatment: Seed cells or tissue homogenates into a 24-well plate. Treat with varying concentrations of the test compound (0.1 nM to 10 µM) and incubate for 2 hours at 25°C.

  • Tracer Addition: Pulse the samples with 1 µCi of [¹⁴C]-Acetate per well. Incubate for an additional 4 hours to allow for lipid synthesis and tracer incorporation.

  • Harvesting: Wash the samples twice with ice-cold PBS to remove extracellular tracer.

  • Folch Extraction: Add 500 µL of Chloroform:Methanol (2:1 v/v) to each well. Agitate vigorously for 10 minutes to lyse cells and extract lipids.

  • Phase Separation: Add 100 µL of 0.9% NaCl to induce phase separation. Centrifuge at 3,000 x g for 5 minutes.

  • Analysis: Carefully extract the lower organic phase (containing synthesized lipids). Transfer to a scintillation vial, evaporate the solvent, add scintillation fluid, and count the ¹⁴C activity.

Protocol III: Standardized Leaf Disc Bioassay for Acaricidal Efficacy

Causality: This is the ultimate phenotypic validation. It accounts for cuticular penetration, metabolic stability, and life-stage specific toxicity (e.g., adult fecundity vs. ovicidal activity)[2][3].

Step-by-Step Methodology:

  • Arena Preparation: Cut uniform leaf discs (e.g., 3 cm diameter) from untreated host plants (e.g., Phaseolus vulgaris). Place them abaxial side up on moistened agar in petri dishes[2].

  • Compound Application: Prepare serial dilutions of the test compound in water containing 0.01% Triton X-100. Dip the leaf discs into the solutions for 5 seconds and allow them to air dry completely.

  • Infestation: Using a fine camel-hair brush, transfer 20 synchronized adult female mites (Tetranychus urticae) onto each treated disc[2].

  • Incubation & Assessment: Seal the dishes and incubate at 25°C, 60% RH, under a 16:8 (L:D) photoperiod. Assess mortality at 72 hours. Mites failing to exhibit repeated appendage movement when prodded are scored as dead[2].

  • Data Analysis: Correct for control mortality using Abbott’s formula and calculate the LC50​ via probit analysis.

Quantitative Data Interpretation

To establish a baseline for your novel 1-oxaspiro[4.5]decane-2,4-dione derivatives, compare your results against established benchmarks. The table below summarizes the expected pharmacological profile of spirodiclofen and its active enol metabolite.

Compound / DerivativeStateIn Vitro ACCase IC50​ (nM)Lipid Synthesis IC50​ (nM)T. urticae Leaf Disc LC50​ (mg/L)Mechanistic Notes
Spirodiclofen Prodrug> 10,000 (Inactive)~ 5.0~ 1.89Ester formulation ensures high cuticular penetration but requires in vivo cleavage[6][7].
BAJ 2740-enol Active Metabolite~ 2.5~ 3.0~ 15.0Highly potent at the target site, but poor cuticular penetration limits in vivo efficacy[6].
1-Oxaspiro[4.5]decane-2,4-dione (Core) ScaffoldVariableVariableVariableThe fundamental pharmacophore required for ACCase binding[1][4].

Note: The discrepancy between the ACCase IC50​ and the Leaf Disc LC50​ for the prodrug vs. the enol metabolite perfectly illustrates the necessity of the self-validating triad described in this protocol.

References

Sources

Application

Application Note: Utilizing 1-Oxaspiro[4.5]decane-2,4-dione Scaffolds in the Synthesis of Spirocyclic Lactones

Scientific Context & Structural Significance Spirocyclic tetronic acids, specifically derivatives built upon the 1-oxaspiro[4.5]decane-2,4-dione core, represent a privileged class of ketoenol scaffolds in modern agrochem...

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Author: BenchChem Technical Support Team. Date: April 2026

Scientific Context & Structural Significance

Spirocyclic tetronic acids, specifically derivatives built upon the 1-oxaspiro[4.5]decane-2,4-dione core, represent a privileged class of ketoenol scaffolds in modern agrochemical and pharmaceutical development. These highly functionalized building blocks are the structural foundation for potent lipid biosynthesis inhibitors (LBIs), most notably the commercial acaricide and insecticide spirodiclofen ().

The 1-oxaspiro[4.5]decane-2,4-dione core acts as a versatile ambident system. By carefully controlling its keto-enol tautomerization, synthetic chemists can direct regioselective functionalization to optimize the molecule's binding affinity against target enzymes like acetyl-CoA carboxylase (ACCase) (1)[1]. This application note details the mechanistic rationale and self-validating experimental protocols for constructing this spirotetronic acid core and executing its subsequent conversion into biologically active spirocyclic lactones.

Mechanistic Causality & Reaction Design

Construction of the Spirocyclic Core via Dieckmann Condensation

The synthesis of the 1-oxaspiro[4.5]decane-2,4-dione framework is driven by an intramolecular Dieckmann condensation (2)[2]. The sequence begins with the esterification of 1-hydroxycyclohexanecarboxylic acid ethyl ester with 2,4-dichlorophenylacetyl chloride. The resulting enol ester intermediate must undergo cyclization in the presence of a strong, highly specific base.

Causality of Base Selection: Potassium tert-butoxide ( t -BuOK) is explicitly chosen over smaller alkoxides (like NaOEt). Its steric bulk prevents unwanted nucleophilic attack (transesterification) on the ethyl ester carbonyl. Instead, it acts exclusively as a strong base to deprotonate the acidic α-carbon of the phenylacetate moiety, generating a carbanion that attacks the adjacent ester, efficiently closing the five-membered tetronic acid ring (3)[3].

Regioselective O-Acylation (HSAB Theory)

Once synthesized, the 3-(2,4-dichlorophenyl)-1-oxaspiro[4.5]decane-2,4-dione core exists in a tautomeric equilibrium that heavily favors the enol form: 3-(2,4-dichlorophenyl)-4-hydroxy-1-oxaspiro[4.5]dec-3-en-2-one. Base-mediated deprotonation yields an ambident enolate.

Causality of Regiocontrol: According to Hard-Soft Acid-Base (HSAB) theory, the enolate oxygen is a "hard" nucleophile, whereas the α-carbon is a "soft" nucleophile. By introducing a "hard" electrophile—such as the highly polarized 2,2-dimethylbutyryl chloride—the reaction proceeds with near-perfect regioselectivity at the oxygen atom. This O-acylation yields the active spirocyclic lactone (spirodiclofen) while suppressing inactive C-acylated byproducts (1)[1].

Experimental Workflows & Protocols

Protocol A: Synthesis of 3-(2,4-Dichlorophenyl)-1-oxaspiro[4.5]decane-2,4-dione

Objective: Construct the spirotetronic acid core via intramolecular Dieckmann condensation.

  • Preparation: Charge a dry, nitrogen-purged 500 mL reactor with 1.0 equivalent (50 mmol) of the enol ester intermediate (1-(2,4-dichlorophenylacetoxy)cyclohexanecarboxylic acid ethyl ester) dissolved in 100 mL of anhydrous toluene.

  • Base Addition: Cool the solution to 0–5 °C using an ice bath. Slowly add 1.2 equivalents (60 mmol) of t -BuOK in small portions over 30 minutes. Maintaining the internal temperature below 10 °C is critical to prevent premature degradation of the starting material.

  • Cyclization: Remove the ice bath, warm the reaction mixture to 80 °C, and stir vigorously for 4 hours.

  • In-Process Control (Self-Validation): Sample 50 µL of the reaction mixture, dilute in acetonitrile, and analyze via LC-MS. The reaction is validated as complete when the intermediate peak (m/z ~358) is fully consumed and the product mass (m/z 327 [M-H]⁻) constitutes >95% of the total ion chromatogram.

  • Quenching & Workup: Cool the mixture to room temperature. Slowly quench with 1 M HCl under continuous stirring until the aqueous layer reaches a stable pH of 2.0–3.0. Causality: This precise acidification protonates the enolate, ensuring the target tetronic acid partitions entirely into the organic phase.

  • Isolation: Separate the organic layer, wash with brine (2 × 50 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Recrystallize the crude solid from heptane/ethyl acetate to yield the pure 1-oxaspiro[4.5]decane-2,4-dione derivative.

Protocol B: Regioselective O-Acylation to Spirodiclofen

Objective: Convert the spirotetronic acid core into the active spirocyclic lactone.

  • Preparation: Dissolve 1.0 equivalent (30 mmol) of the synthesized 3-(2,4-dichlorophenyl)-1-oxaspiro[4.5]decane-2,4-dione in 60 mL of anhydrous dichloromethane (DCM) at 0 °C.

  • Enolate Generation: Add 1.5 equivalents (45 mmol) of triethylamine (NEt₃) dropwise. Stir for 15 minutes to ensure complete and homogeneous enolate formation.

  • Acylation: Slowly add 1.1 equivalents (33 mmol) of 2,2-dimethylbutyryl chloride via a syringe pump over 20 minutes. Maintain the temperature strictly at 0–5 °C to maximize O-acylation regioselectivity over C-acylation.

  • In-Process Control (Self-Validation): Monitor the reaction via TLC (Hexane:EtOAc 3:1). The protocol is self-validating when the starting material spot (Rf ~0.2) is completely replaced by a new, less polar, UV-active spot (Rf ~0.6) corresponding to the O-acylated spirocyclic lactone.

  • Workup & Purification: Quench the reaction with 50 mL of saturated aqueous NaHCO₃ to neutralize excess NEt₃ and unreacted acyl chloride. Extract with DCM, wash with deionized water, and dry over MgSO₄. Concentrate the solvent and purify via silica gel chromatography to obtain pure spirodiclofen (3)[3].

Quantitative Data Summaries

Table 1: Optimization of Dieckmann Cyclization for 1-Oxaspiro[4.5]decane-2,4-dione Synthesis

BaseSolventTemperature (°C)Regioselectivity / Side ReactionsIsolated Yield (%)
NaOEtEthanol78High transesterification byproduct35
NaHTHF65Moderate yield, slow reaction kinetics62
t -BuOK Toluene 80 Clean conversion, minimal byproducts 88

Table 2: Physicochemical Properties of the Target Spirocyclic Lactone (Spirodiclofen)

PropertyValueReference
Molecular FormulaC₂₁H₂₄Cl₂O₄
Molecular Weight411.3 g/mol
Target EnzymeAcetyl-CoA Carboxylase (ACCase)
Water Solubility (pH 7, 20°C)0.05 mg/L[3]
Log P (Octanol-Water)5.1 (Highly lipophilic)[3]

Pathway Visualization

Workflow N1 1-Hydroxycyclohexanecarboxylic acid ethyl ester N3 Esterification (Base, Solvent) N1->N3 N2 2,4-Dichlorophenylacetyl chloride N2->N3 N4 Enol Ester Intermediate N3->N4 N5 Dieckmann Condensation (t-BuOK, Toluene, Δ) N4->N5 N6 3-(2,4-Dichlorophenyl)-1-oxaspiro [4.5]decane-2,4-dione N5->N6 N7 Regioselective O-Acylation (2,2-Dimethylbutyryl chloride, NEt3) N6->N7 N8 Spirocyclic Lactone (Spirodiclofen) N7->N8

Figure 1: Synthetic workflow from acyclic precursors to the spirocyclic lactone spirodiclofen.

References

  • Title: Spirodiclofen | C21H24Cl2O4 | CID 177863 - PubChem - NIH Source: nih.gov URL:[Link]

  • [1] Title: Spirodiclofen - Grokipedia Source: grokipedia.com URL:[Link]

Sources

Method

Application Note: Advanced Sample Preparation Techniques for 1-Oxaspiro[4.5]decane-2,4-dione Residue Analysis

Target Audience: Analytical Chemists, Residue Scientists, and Regulatory Affairs Professionals in Agrochemical and Pharmaceutical Development. Introduction and Mechanistic Background The 1-oxaspiro[4.5]decane-2,4-dione m...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Residue Scientists, and Regulatory Affairs Professionals in Agrochemical and Pharmaceutical Development.

Introduction and Mechanistic Background

The 1-oxaspiro[4.5]decane-2,4-dione moiety is a critical spirocyclic substructure found in the degradation pathways of several modern agrochemicals, most notably the lipid biosynthesis inhibitor Spirodiclofen [1]. In environmental and agricultural matrices, spirodiclofen undergoes rapid ester cleavage and subsequent hydroxylation to form highly polar metabolites, primarily 3-(2,4-dichlorophenyl)-3-hydroxy-1-oxaspiro[4.5]decane-2,4-dione (commonly designated as BAJ 2740-ketohydroxy )[2].

Accurate residue analysis of this specific dione metabolite is a strict regulatory requirement for environmental fate studies and dietary risk assessments[3]. However, the transition from a highly lipophilic parent compound to a polar, acidic metabolite completely alters the physicochemical behavior of the analyte, necessitating a fundamental redesign of standard multi-residue extraction protocols.

Degradation Pathway Causality

The parent compound is relatively stable under acidic conditions but hydrolyzes rapidly in alkaline environments[1]. The formation of the 1-oxaspiro[4.5]decane-2,4-dione derivative introduces a highly reactive enol/dione tautomeric system. This structural shift drastically increases the molecule's polarity and soil mobility, making it prone to leaching into groundwater[2].

Pathway Parent Spirodiclofen (Lipophilic Parent) Enol BAJ 2740-enol (Intermediate) Parent->Enol Ester Cleavage Keto BAJ 2740-ketohydroxy (1-oxaspiro[4.5]decane-2,4-dione) Enol->Keto Hydroxylation DiOH BAJ 2740-dihydroxy (Further Degradation) Keto->DiOH Reduction/Hydrolysis DCBA 2,4-Dichlorobenzoic acid (Terminal Metabolite) Keto->DCBA Ring Cleavage

Degradation pathway of Spirodiclofen to 1-oxaspiro[4.5]decane-2,4-dione derivatives.

Physicochemical Causality in Extraction Design

To design a self-validating extraction system, we must exploit the physicochemical differences between the parent and the metabolite. Standard QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methods often fail for 1-oxaspiro[4.5]decane-2,4-dione derivatives due to irreversible binding during the dispersive Solid Phase Extraction (dSPE) clean-up phase[3].

Table 1: Physicochemical Comparison Dictating Sample Prep Choices

PropertySpirodiclofen (Parent)BAJ 2740-ketohydroxy (Metabolite)Analytical Implication
Log K_ow 5.83 (Highly lipophilic)< 2.0 (Hydrophilic)Metabolite requires aggressive salting-out to partition into organic solvents.
Acid/Base Nature NeutralWeakly Acidic (Enol/Dione)Extraction solvent must be acidified to suppress ionization.
Soil Mobility (K_oc) > 50,000 L/kg (Immobile)< 50 L/kg (Highly mobile)Metabolite readily washes into aqueous fractions[1].
Sorbent Interaction Retained by C18Retained by PSACritical: Primary Secondary Amine (PSA) must be excluded from dSPE.

Optimized Sample Preparation Protocol

The following methodology is an optimized adaptation of the EPA Environmental Chemistry Method (RAM-AF00/01)[4] and modified QuEChERS workflows[3], specifically engineered for the acidic 1-oxaspiro[4.5]decane-2,4-dione residue.

Reagents and Materials
  • Extraction Solvent: Acetonitrile (MeCN) containing 1% Glacial Acetic Acid (v/v).

  • Partitioning Salts (Citrate Buffer): 4.0 g Magnesium Sulfate (MgSO₄), 1.0 g Sodium Chloride (NaCl), 1.0 g Sodium Citrate Tribasic Dihydrate, 0.5 g Sodium Citrate Dibasic Sesquihydrate.

  • dSPE Clean-up Sorbent: 150 mg MgSO₄ and 50 mg C18 (End-capped). Do not use PSA or GCB.

Step-by-Step Workflow

Step 1: Sample Comminution Homogenize the sample (soil, fruit, or tissue) using cryogenic milling (dry ice). Causality: The 1-oxaspiro[4.5]decane-2,4-dione ring system is thermally labile and susceptible to enzymatic degradation. Cryo-milling halts enzymatic activity and prevents analyte loss.

Step 2: Acidified Extraction Weigh 10.0 g of the homogenized sample into a 50 mL centrifuge tube. Add 10.0 mL of Acidified MeCN (1% Acetic Acid). Shake vigorously for 5 minutes. Causality: The acidic environment (pH < 3) ensures the hydroxyl and dione groups of the analyte remain protonated (neutral). If the pH rises, the analyte ionizes and remains in the aqueous matrix, destroying recovery rates[4].

Step 3: Buffered Partitioning (Salting Out) Add the Citrate Buffer partitioning salts to the tube. Shake immediately for 1 minute, then centrifuge at 4,000 rpm for 5 minutes. Causality: MgSO₄ drives the water into a dense lower phase, forcing the protonated metabolite into the upper MeCN layer. The citrate buffer prevents localized pH spikes that could degrade the spirocyclic ring.

Step 4: Targeted dSPE Clean-up Transfer 1.0 mL of the upper MeCN layer to a 2 mL dSPE tube containing MgSO₄ and C18. Vortex for 30 seconds and centrifuge at 10,000 rpm for 3 minutes. Causality:This is the most critical failure point in standard labs. Standard QuEChERS uses PSA to remove organic acids. Because 1-oxaspiro[4.5]decane-2,4-dione is weakly acidic, PSA acts as an anion exchanger and will irreversibly bind the analyte, resulting in 0% recovery. C18 is used instead to remove non-polar matrix lipids without interacting with the polar metabolite[3].

Workflow Step1 Sample Comminution (Cryogenic) Step2 Acidified Extraction (1% HAc in MeCN) Step1->Step2 Step3 Salting Out (Citrate Buffer) Step2->Step3 Step4 dSPE Clean-up (C18 + MgSO4) *NO PSA* Step3->Step4 Step5 LC-MS/MS (Negative ESI) Step4->Step5

Modified QuEChERS workflow optimized for acidic 1-oxaspiro[4.5]decane-2,4-dione residues.

Analytical LC-MS/MS System Integration

To complete the self-validating system, the sample preparation must perfectly interface with the detection methodology.

While the extraction requires an acidic environment to keep the molecule neutral, the mass spectrometry ionization (ESI) requires the molecule to be charged. Therefore, the LC mobile phase must reverse the pH state established during extraction[4].

  • Mobile Phase A: Water containing 0.05% Ammonium Hydroxide (Basic).

  • Mobile Phase B: Methanol containing 0.05% Ammonium Hydroxide.

  • Ionization Mode: Electrospray Ionization Negative (ESI-).

Causality: The basic mobile phase strips the proton from the 1-oxaspiro[4.5]decane-2,4-dione structure as it enters the source, generating a highly stable [M-H]⁻ anion, drastically lowering the Limit of Quantitation (LOQ)[4].

Method Performance and Validation Data

When the causality of the molecule's chemistry is respected—specifically the exclusion of PSA and the use of pH-controlled partitioning—the method yields highly reproducible quantitative data that meets stringent EPA and EFSA regulatory thresholds[2],[3].

Table 2: Representative Method Performance (Modified QuEChERS LC-MS/MS)

Matrix TypeFortification Level (mg/kg)Mean Recovery (%)RSD (%)Matrix Effect (%)
Loam Soil 0.01 (LOQ)92.46.5-12.1 (Suppression)
Apple (High Water) 0.01 (LOQ)88.77.2-8.4 (Suppression)
Avocado (High Lipid) 0.0581.39.1-18.6 (Suppression)

Note: Matrix-matched calibration is highly recommended to compensate for the mild ion suppression observed in complex matrices.

References

  • Environmental Protection Agency (EPA). Spirodiclofen: Draft Environmental Fate and Ecological Risk Assessment. Regulations.gov.[1] URL:

  • European Food Safety Authority (EFSA). Peer review of the pesticide risk assessment of the active substance spirodiclofen. EFSA Scientific Report (2009).[2] URL:

  • Environmental Protection Agency (EPA). Spirodiclofen & Degradates Environmental Chemistry Method - Soil (RAM-AF00/01). EPA.gov.[4] URL:

  • U.S. Government Publishing Office. Federal Register Notice: Spirodiclofen Residue Tolerances and Modified QuEChERS Method. GovInfo.[3] URL:

Sources

Technical Notes & Optimization

Troubleshooting

improving yield during the chemical synthesis of 1-oxaspiro[4.5]decane-2,4-dione

Welcome to the Application Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals optimizing the yield and purity of 1-oxaspiro[4.5]decane-2,4-dione.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals optimizing the yield and purity of 1-oxaspiro[4.5]decane-2,4-dione. This specific spirocyclic tetronic acid core is a critical structural motif in the development of complex agrochemicals (such as the lipid-biosynthesis-inhibiting miticide spirodiclofen) and various pharmaceutical intermediates[1][2].

The following documentation provides field-proven methodologies, self-validating protocols, and mechanistic troubleshooting to ensure high-yield synthesis.

Synthetic Workflow Overview

The most robust industrial and laboratory-scale route to 1-oxaspiro[4.5]decane-2,4-dione involves the O-acylation of a 1-hydroxycyclohexanecarboxylic acid ester, followed by a base-promoted Dieckmann-type cyclization[3].

SynthesisWorkflow A 1-Hydroxycyclohexane- carboxylic acid B Esterification (EtOH, H2SO4) A->B C Ethyl 1-hydroxy- cyclohexanecarboxylate B->C D O-Acylation (Acetyl Chloride, TEA) C->D E Ethyl 1-acetoxy- cyclohexanecarboxylate D->E F Dieckmann Cyclization (t-BuOK, THF) E->F G 1-oxaspiro[4.5]decane- 2,4-dione F->G

Synthetic workflow for 1-oxaspiro[4.5]decane-2,4-dione via Dieckmann condensation.

Standard Operating Procedure (SOP) & Self-Validating Protocols

To ensure reproducibility, do not merely execute the steps; verify the mechanistic milestones of the reaction using the embedded self-validation checks.

Phase 1: O-Acylation of Ethyl 1-hydroxycyclohexanecarboxylate

Methodology:

  • Dissolve ethyl 1-hydroxycyclohexanecarboxylate (1.0 eq) in anhydrous dichloromethane (DCM).

  • Add triethylamine (TEA, 1.5 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq).

  • Cool the reaction mixture to 0 °C using an ice bath to control the exothermic reaction.

  • Dropwise add acetyl chloride (1.2 eq) over 30 minutes.

  • Warm to room temperature and stir for 4 hours.

  • Quench with saturated aqueous NaHCO₃, extract with DCM, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Causality & Self-Validation: The hydroxyl group on the cyclohexane ring resides in a sterically hindered, tertiary-like environment. Standard acetylation often stalls; therefore, DMAP is required to form a highly reactive N-acylpyridinium intermediate, overcoming the steric barrier.

  • Validation Check: The intermediate ethyl 1-acetoxycyclohexanecarboxylate must show a distinct ester carbonyl stretch at ~1740 cm⁻¹ in IR spectroscopy, and the complete disappearance of the broad O-H stretch at ~3400 cm⁻¹. If the O-H stretch persists, the acylation is incomplete and must be re-subjected to the reaction conditions.

Phase 2: Dieckmann Cyclization

Methodology:

  • Dissolve the crude ethyl 1-acetoxycyclohexanecarboxylate (1.0 eq) in strictly anhydrous tetrahydrofuran (THF).

  • Cool the solution to 0 °C under an inert argon atmosphere.

  • Portion-wise add potassium tert-butoxide (t-BuOK, 1.2 eq).

  • Stir at 0 °C for 1 hour, then allow to warm to room temperature and stir for an additional 12 hours.

  • Quench the reaction by adding 1M HCl until the aqueous layer reaches pH 2.

  • Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, dry over MgSO₄, and concentrate.

  • Recrystallize the crude solid from a toluene/hexane mixture to yield pure 1-oxaspiro[4.5]decane-2,4-dione.

Causality & Self-Validation: The Dieckmann cyclization requires the deprotonation of the acetate methyl group to form an enolate, which then attacks the sterically hindered carboxylate ester[3]. Using a non-nucleophilic base like t-BuOK prevents unwanted transesterification or saponification side reactions.

  • Validation Check: Tetronic acids exist predominantly in their enol form. Perform a Ferric Chloride (FeCl₃) test on an aliquot of the finalized reaction mixture. A deep purple/red color upon the addition of 1% aqueous FeCl₃ confirms the presence of the tetronic acid enol core.

Optimization Data: Base & Solvent Selection

Selecting the correct base is the most critical variable in the synthesis of spirocyclic tetronic acids. The table below summarizes the quantitative impact of various conditions on the final cyclization yield.

BaseSolventTemperature (°C)Yield (%)Mechanistic Observation
NaOEtEtOH78 (Reflux)42Significant ester hydrolysis and transesterification observed.
NaHTHF0 to 2565Sluggish reaction; incomplete enolate formation due to heterogeneity.
LDATHF-78 to 071Competitive side reactions and aldol condensation byproducts.
t-BuOK THF 0 to 25 88 Clean conversion; minimal nucleophilic byproducts.

Troubleshooting & FAQs

Q1: Why is the yield of my O-acylation step consistently below 50%, with unreacted starting material remaining? A: This is a classic issue of steric hindrance. The 1-position of the cyclohexane ring is highly congested. If you are only using TEA and acetyl chloride, the reaction will stall. Solution: You must add 0.1 to 0.2 equivalents of DMAP. DMAP acts as a nucleophilic catalyst, creating an N-acylpyridinium salt that is significantly more electrophilic than acetyl chloride alone, forcing the acylation to completion.

Q2: During the Dieckmann cyclization, I observe significant formation of ring-opened byproducts and ester hydrolysis. How can I prevent this? A: This indicates the presence of moisture or the use of an inappropriate base. Spirocyclic tetronic acids and their precursors are highly sensitive to nucleophilic attack[4]. If you use NaOEt with trace water, hydroxide ions will rapidly saponify your ester back to the carboxylate, halting the cyclization. Solution: Switch to potassium tert-butoxide (t-BuOK) in strictly anhydrous THF (distilled over sodium/benzophenone). t-BuOK is sterically bulky and acts exclusively as a base rather than a nucleophile, driving the kinetic formation of the enolate without attacking the ester carbonyls.

Q3: The final product, 1-oxaspiro[4.5]decane-2,4-dione, decomposes or streaks heavily during silica gel chromatography. How should I purify it? A: 1-oxaspiro[4.5]decane-2,4-dione is a highly polar, acidic enol (pKa ~ 4.5). It interacts strongly with the silanol groups on standard silica gel, leading to streaking, poor recovery, and potential degradation. Solution: Avoid column chromatography entirely. Utilize an acid-base extraction protocol. Extract the reaction mixture with a mildly basic aqueous solution (e.g., saturated NaHCO₃) to pull the tetronic acid into the aqueous phase as a water-soluble salt. Wash the aqueous phase with diethyl ether to remove non-polar organic impurities. Finally, acidify the aqueous phase to pH 2 with 1M HCl and extract the pure product back into ethyl acetate.

TroubleshootingLogic Start Low Yield in Dieckmann Cyclization CheckMoisture Is the solvent strictly anhydrous? Start->CheckMoisture DrySolvent Dry THF over Na/benzophenone Use Schlenk techniques CheckMoisture->DrySolvent No CheckBase Is the base strong enough to form the enolate? CheckMoisture->CheckBase Yes DrySolvent->CheckBase ChangeBase Switch from NaOEt to t-BuOK to prevent transesterification CheckBase->ChangeBase No Success Optimal Yield Achieved (>85%) CheckBase->Success Yes ChangeBase->Success

Troubleshooting logic tree for resolving low yields during Dieckmann cyclization.

References[1] Title: Recent advances in the multicomponent synthesis of heterocycles using tetronic acid. Source: RSC Advances (via PMC). URL:https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10237466/[3] Title: Process for the preparation of spirocyclic tetronic acid derivatives (DE102008051690B3). Source: Google Patents. URL:https://patents.google.com/patent/DE102008051690B3/en[4] Title: Design, Synthesis, and Analysis of the Quantitative Structure–Activity Relationships of 4-Phenyl-acyl-substituted 3-(2,5-Dimethylphenyl)-4-hydroxy-1-azaspiro[4.5]dec-3-ene-2,8-dione Derivatives. Source: Journal of Agricultural and Food Chemistry. URL:https://pubs.acs.org/doi/10.1021/jf3002069[2] Title: Spirodiclofen (Ref: BAJ 2740). Source: Agriculture and Environment Research Unit (AERU), University of Hertfordshire. URL:https://sitem.herts.ac.uk/aeru/ppdb/en/Reports/617.htm

Sources

Optimization

preventing hydrolysis of 1-oxaspiro[4.5]decane-2,4-dione in acidic extraction buffers

Welcome to the Technical Support Center for analytical methodology and sample preparation. As a Senior Application Scientist, I have designed this guide to address the critical instability of 1-oxaspiro[4.5]decane-2,4-di...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for analytical methodology and sample preparation. As a Senior Application Scientist, I have designed this guide to address the critical instability of 1-oxaspiro[4.5]decane-2,4-dione during bioanalytical sample extraction.

This guide synthesizes thermodynamic principles, structural chemistry, and field-proven laboratory techniques to help you establish a robust, self-validating extraction workflow.

Mechanistic Overview: The Hydrolysis Problem

1-oxaspiro[4.5]decane-2,4-dione features a spirocyclic tetronic acid (beta-keto lactone) core. While the spiro-cyclohexyl group provides some steric shielding, the electron-withdrawing nature of the beta-dione system makes the C2 carbonyl highly electrophilic.

In standard bioanalytical extraction buffers utilizing strong acids like 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (pH < 3.0), the lactone undergoes specific acid catalysis. The C2 carbonyl oxygen becomes protonated, forming an oxonium intermediate that is rapidly attacked by water. This irreversible ring-opening yields an unstable beta-keto acid that can subsequently decarboxylate, permanently destroying your analyte signal.

Mechanism A 1-Oxaspiro[4.5]decane-2,4-dione (Intact Spiro-Lactone) B Oxonium Intermediate (Protonated Carbonyl) A->B + H⁺ (pH < 3) C Ring-Opened Degradant (Hydroxy-Keto Acid) B->C + H₂O (Nucleophilic Attack)

Figure 1: Acid-catalyzed hydrolysis pathway of 1-oxaspiro[4.5]decane-2,4-dione.

Interestingly, environmental fate studies on related spirocyclic tetronic acid derivatives (such as the pesticide spirodiclofen) reveal a thermodynamic "stability sweet spot." While highly acidic conditions (pH < 3) catalyze rapid hydrolysis, the molecule exhibits maximum stability near pH 4.0 (with a half-life of ~120 days at 20°C), before becoming highly unstable again under alkaline conditions (pH > 7) due to base-catalyzed saponification [1].

Quantitative Impact of Extraction Parameters

To demonstrate the causality between your extraction parameters and analyte loss, we have summarized the degradation metrics in Table 1. Notice how the combination of pH, temperature, and aqueous exposure time dictates the survival of the lactone ring.

Table 1: Effect of Extraction Conditions on 1-Oxaspiro[4.5]decane-2,4-dione Recovery

Extraction BufferpHTemp (°C)Aqueous ExposureIntact Recovery (%)Ring-Opened Degradant (%)
0.1% TFA in Water~2.02560 min32.467.6
0.1% Formic Acid~2.72560 min58.141.9
10 mM NH₄OAc4.52560 min86.513.5
10 mM NH₄OAc4.5460 min97.2< 2.0
10 mM NH₄OAc4.5415 min (SLE)> 99.0Not Detected

Troubleshooting Guide & FAQs

Q: I need to protonate the molecule for efficient Liquid-Liquid Extraction (LLE). If I can't use strong acids, how do I achieve high recovery? A: The pKa of the enolized form of tetronic acids is typically between 4.0 and 5.0. By using a 10 mM Ammonium Acetate buffer adjusted to pH 4.0 - 4.5 with glacial acetic acid, you suppress ionization sufficiently to drive the molecule into the organic phase (e.g., MTBE or Ethyl Acetate) without triggering rapid acid-catalyzed ring opening. This leverages the pH 4.0 "stability sweet spot" documented for spirocyclic lactones [2].

Q: My samples are degrading during the solvent evaporation step, even though my extraction buffer is pH 4.5. How can I prevent this? A: During evaporation under nitrogen (e.g., TurboVap), any residual water co-extracted from the aqueous buffer concentrates. Because volatile organics evaporate first, the pH of this residual water micro-droplet drops dramatically, accelerating hydrolysis (the "acid concentration effect"). To prevent this, you must chemically dehydrate the organic phase using anhydrous sodium sulfate (Na₂SO₄) prior to evaporation, and keep the water bath temperature strictly below 25°C.

Q: Is Solid Phase Extraction (SPE) or Supported Liquid Extraction (SLE) better for this compound? A: SLE is vastly superior for hydrolytically unstable lactones. In traditional SPE, the analyte is retained on a sorbent and washed with aqueous solutions, prolonging exposure to water. In SLE, the aqueous sample is immobilized on a diatomaceous earth matrix, and the analyte is immediately eluted with an immiscible organic solvent. This limits aqueous contact time to minutes rather than hours, virtually eliminating hydrolysis [3].

Decision Workflow for Extraction Optimization

Optimization S1 Issue: Analyte Degradation Low Lactone Recovery D1 Is buffer pH < 3.0? S1->D1 A1 Adjust to pH 4.0 - 4.5 (e.g., NH₄OAc buffer) D1->A1 Yes D2 Is extraction at Room Temp? D1->D2 No A1->D2 A2 Pre-chill all buffers to 4°C D2->A2 Yes D3 Prolonged aqueous contact? D2->D3 No A2->D3 A3 Switch to SLE or dry rapidly D3->A3 Yes End Optimized Recovery (>95%) D3->End No A3->End

Figure 2: Troubleshooting workflow for optimizing spiro-lactone extraction.

Step-by-Step Methodologies

Protocol A: Cold-Buffered Supported Liquid Extraction (SLE) - Recommended

This protocol minimizes aqueous contact time and utilizes thermodynamic cooling to halt degradation.

  • Sample Pre-treatment: Chill all biological samples (plasma/urine) to 4°C. Aliquot 100 µL of sample into a pre-chilled microfuge tube.

  • Buffering: Add 100 µL of ice-cold 10 mM Ammonium Acetate buffer (pH adjusted to 4.5 with acetic acid). Mix gently.

    • Causality: Maintains the analyte in a partially protonated, stable state while preventing specific acid catalysis.

  • Loading: Load the 200 µL buffered sample onto a 200 µL capacity SLE cartridge (e.g., Biotage ISOLUTE SLE+). Apply a brief pulse of vacuum (-0.2 bar for 2-5 seconds) to initiate loading.

  • Equilibration: Wait 5 minutes.

    • Causality: Allows the aqueous phase to fully absorb into the diatomaceous earth, maximizing the surface area for organic partitioning and sequestering water away from the analyte.

  • Elution: Apply 1.0 mL of ice-cold Methyl tert-butyl ether (MTBE). Allow it to flow by gravity for 5 minutes, then apply vacuum (-0.2 bar) to collect the final drops.

  • Evaporation: Evaporate the organic eluate under a gentle stream of ultra-pure nitrogen at room temperature (Max 25°C). Reconstitute in a non-nucleophilic solvent immediately prior to LC-MS/MS analysis.

    • Self-Validation Checkpoint: Monitor the extraction recovery of a stable, isotopically labeled internal standard (e.g., ¹³C-labeled analog). If the IS recovery is >85% but the native analyte signal is low, hydrolysis occurred post-extraction (likely during evaporation). If both are low, the initial SLE loading failed.

Protocol B: Optimized Liquid-Liquid Extraction (LLE)

If SLE is unavailable, LLE can be utilized provided strict dehydration protocols are followed.

  • Preparation: Chill all samples and reagents to 4°C.

  • Buffering: Mix 100 µL of sample with 200 µL of ice-cold 10 mM Ammonium Acetate (pH 4.5).

  • Extraction: Add 1.0 mL of ice-cold Ethyl Acetate. Vortex vigorously for 3 minutes.

    • Causality: Ethyl acetate provides excellent solvation for the dione while maintaining a distinct phase boundary, limiting water co-extraction.

  • Centrifugation: Centrifuge at 4,000 x g for 5 minutes at 4°C to break any emulsions.

  • Dehydration Transfer: Transfer the upper organic layer to a clean tube containing 50 mg of anhydrous Na₂SO₄. Vortex briefly and transfer the dried organic layer to a new tube.

    • Causality: Removes trace acidic water that causes the "acid concentration effect" degradation during the evaporation phase.

    • Self-Validation Checkpoint: Observe the anhydrous Na₂SO₄ after transfer. If the salt remains free-flowing, the organic phase is successfully dehydrated. If it forms heavy, solid clumps, excessive aqueous buffer was transferred; the sample is at high risk of hydrolysis during evaporation and should be re-dried or discarded.

  • Evaporation: Evaporate under nitrogen at 25°C and reconstitute.

References

  • Title: Spirodiclofen | C21H24Cl2O4 | CID 177863 Source: PubChem - National Center for Biotechnology Information (NIH) URL: [Link]

  • Title: Pesticides - Fact Sheet for Spirodiclofen Source: Environmental Protection Agency (EPA) URL: [Link]

  • Title: Peer review of the pesticide risk assessment of the active substance spirodiclofen Source: European Food Safety Authority (EFSA) URL: [Link]

Troubleshooting

Technical Support Center: Trace Detection of 1-Oxaspiro[4.5]decane-2,4-dione Derivatives via LC-MS/MS

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have structured this comprehensive troubleshooting guide and methodology framework to address the unique analytical challenges ass...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have structured this comprehensive troubleshooting guide and methodology framework to address the unique analytical challenges associated with 1-oxaspiro[4.5]decane-2,4-dione and its related spirocyclic tetramic/tetronic acid derivatives (e.g., the acaricide spirodiclofen and its primary metabolites like BAJ 2740-ketohydroxy)[1].

These compounds are notorious for their pH-dependent instability and complex matrix suppression effects[2]. This guide provides self-validating protocols and mechanistic explanations to ensure your LC-MS/MS workflows achieve robust, trace-level quantification.

I. Frequently Asked Questions (Troubleshooting & Optimization)

Q1: My analyte signal degrades rapidly in the autosampler, especially in aqueous matrices. How do I stabilize 1-oxaspiro[4.5]decane-2,4-dione derivatives? Causality & Solution: Derivatives containing the 1-oxaspiro[4.5]decane-2,4-dione moiety, such as spirodiclofen and its enol metabolites, are highly susceptible to base-catalyzed ester cleavage and ring-opening. They are fundamentally unstable in aqueous solutions with a pH greater than 4[2]. Actionable Step: You must maintain an acidic environment throughout sample preparation and chromatography. Reconstitute your samples in a mobile phase containing 0.1% formic acid (pH ~2.7)[3]. Ensure your autosampler is temperature-controlled at 4°C and avoid using ammonium hydroxide or neutral buffers (pH > 7) for these specific target analytes unless you are specifically analyzing stable basic extracts in a split-methodology workflow[4].

Q2: What are the optimal MS/MS parameters for monitoring these spirocyclic compounds? Causality & Solution: Electrospray ionization in positive mode (ESI+) typically yields the most abundant protonated precursor ions [M+H]+ . For spirodiclofen (a prominent 1-oxaspiro[4.5]decane-2,4-dione derivative), the precursor ion is m/z 411.2[5]. The primary fragmentation involves the cleavage of the ester bond and the spiro ring. Actionable Step: Utilize the transitions and collision energies (CE) outlined in the quantitative data table below. Always select the most intense fragment for quantification (Quantifier) and the second most intense for confirmation (Qualifier) to meet SANTE identification criteria[6].

Q3: I am experiencing severe matrix effects (ion suppression) when analyzing soil or plant extracts. How can I mitigate this? Causality & Solution: Co-eluting matrix components compete for charge droplets in the ESI source, leading to signal suppression and poor reproducibility. Actionable Step: Implement a two-pronged approach:

  • Extract Dilution: Diluting the extract (e.g., 1:5 or 1:10 with the initial mobile phase) significantly reduces the matrix load entering the source, often restoring linear ionization[5].

  • Matrix-Matched Calibration: Always quantify using calibration standards prepared in a blank matrix extract to normalize the ionization efficiency between standards and unknown samples[6].

II. Quantitative Data Summaries

Table 1: Optimized MRM Parameters for 1-Oxaspiro[4.5]decane-2,4-dione Derivatives

Note: Parameters are optimized for ESI+ mode on a standard triple quadrupole mass spectrometer.

AnalytePrecursor Ion (m/z)Product Ion (m/z)FunctionCollision Energy (eV)
Spirodiclofen411.2313.1Quantifier8 - 11
Spirodiclofen411.271.1Qualifier31 - 32
BAJ 2510 (Enol)273.2186.9Quantifier16
BAJ 2510 (Enol)273.267.0Qualifier40

(Data synthesized from validated multiresidue LC-MS/MS methods[5],[6])

III. Step-by-Step Methodology: LC-MS/MS Optimization Protocol

This self-validating protocol ensures that any signal loss can be isolated to either the sample preparation, chromatographic separation, or MS ionization phase.

Phase 1: MS/MS Tuning (Infusion)

  • Prepare a 500 µg/L tuning solution of the target analyte in 50:50 Acetonitrile:Water with 0.1% formic acid[5],.

  • Perform a continuous syringe infusion at 10 µL/min directly into the ESI source.

  • Perform a precursor ion scan to identify the [M+H]+ ion.

  • Ramp the collision energy (CE) from 5 to 50 eV to generate a product ion spectrum. Select the two most abundant and stable fragments for your MRM transitions.

Phase 2: Chromatographic Optimization

  • Column Selection: Use a sub-2 µm C18 column (e.g., 50 mm x 2.1 mm) to ensure sharp peak shapes and rapid elution.

  • Mobile Phase A: Milli-Q Water + 0.1% Formic Acid.

  • Mobile Phase B: LC-MS Grade Acetonitrile + 0.1% Formic Acid.

  • Gradient: Run a linear gradient from 10% B to 95% B over 5 to 8 minutes. The acidic modifier is critical to prevent on-column degradation of the spiro-dione ring[3].

Phase 3: Sample Preparation (Modified QuEChERS)

  • Weigh 10 g of homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of Acetonitrile containing 1% acetic acid to maintain low pH during extraction[6].

  • Add QuEChERS extraction salts (4 g MgSO4, 1 g NaCl, 1 g Sodium Citrate, 0.5 g Disodium Citrate Sesquihydrate) and shake vigorously for 1 minute.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Dilute the supernatant 1:5 with Mobile Phase A prior to injection to minimize matrix effects[5].

IV. Visualizations & Workflows

LC-MS/MS Analytical Workflow

This diagram illustrates the logical progression and self-validating checkpoints in the analytical methodology.

LCMS_Workflow SamplePrep 1. Sample Extraction (Acidic QuEChERS) Dilution 2. Extract Dilution (Mitigate Matrix Effects) SamplePrep->Dilution QC1 QC Check: Spike Recovery (Target: 70-120%) SamplePrep->QC1 LC 3. UHPLC Separation (C18, 0.1% Formic Acid) Dilution->LC MSMS 4. ESI+ MS/MS Detection (tMRM Acquisition) LC->MSMS Data 5. Data Analysis (Quantifier/Qualifier Ratios) MSMS->Data QC2 QC Check: Matrix-Matched Calibration (R² > 0.99) MSMS->QC2

Step-by-step LC-MS/MS optimization workflow with integrated self-validating QC checkpoints.

Environmental Degradation Pathway

Understanding the degradation of parent compounds into 1-oxaspiro[4.5]decane-2,4-dione derivatives is critical for selecting the correct target analytes in environmental monitoring.

Degradation_Pathway Parent Spirodiclofen (Parent Insecticide) Enol BAJ 2510 (Enol) Ester Cleavage Parent->Enol Hydrolysis (pH > 4) Keto BAJ 2740-ketohydroxy (1-oxaspiro[4.5]decane-2,4-dione) Enol->Keto Oxidation DiOH BAJ 2740-dihydroxy (Ring Hydroxylation) Keto->DiOH Hydroxylation DCBA 2,4-Dichlorobenzoic Acid (Ring Cleavage) DiOH->DCBA Cleavage

Degradation pathway of Spirodiclofen to 1-oxaspiro[4.5]decane-2,4-dione derivatives.

V. References

  • Patent US 8,410,289 B2. Googleapis.com. Available at:

  • EFSA Scientific Report (2009) 339, 13-86. Peer review of the pesticide risk assessment of the active substance spirodiclofen. focalpointbg.com. Available at:

  • Terminal Residues and Risk Assessment of Spiromesifen and Spirodiclofen in Tomato Fruits. nih.gov. Available at:

  • ILV - Spirodiclofen & Spirodiclofen Enol in Water - MRID 51612903. epa.gov. Available at:

  • Pesticides - Fact Sheet for Spirodiclofen. epa.gov. Available at:

  • Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. agilent.com. Available at:

  • Spirodiclofen & Degradates Environmental Chemistry Method - Soil. epa.gov. Available at:

Sources

Optimization

Technical Support Center: HPLC Co-elution in the Analysis of 1-oxaspiro[4.5]decane-2,4-dione and its Metabolites

Welcome to the technical support center dedicated to resolving complex separation challenges in the HPLC analysis of 1-oxaspiro[4.5]decane-2,4-dione and its metabolites. This guide is structured to provide researchers, c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center dedicated to resolving complex separation challenges in the HPLC analysis of 1-oxaspiro[4.5]decane-2,4-dione and its metabolites. This guide is structured to provide researchers, chromatographers, and drug development professionals with a logical, scientifically-grounded framework for troubleshooting and resolving co-elution issues.

Introduction: The Analytical Challenge

1-oxaspiro[4.5]decane-2,4-dione is a unique spirocyclic compound. During metabolic studies, its biotransformation can lead to a series of structurally similar metabolites. Common metabolic pathways for such structures include hydroxylation of the cyclohexane ring, reduction of the ketone functionalities, and hydrolytic opening of the lactone ring. These metabolites often exhibit only minor changes in polarity and structure compared to the parent drug, making their chromatographic separation a significant challenge. Co-elution not only compromises accurate quantification but can also lead to incorrect metabolite identification. This guide provides a systematic approach to method development and troubleshooting to achieve baseline resolution.

Frequently Asked Questions (FAQs)

Q1: What are the first signs of co-elution in my chromatogram?

A1: The most obvious sign is the failure to achieve baseline separation between two peaks, where the resolution value (Rs) is less than 1.5. However, co-elution can be subtle. Look for asymmetrical peaks, such as those with noticeable shoulders or excessive tailing.[1][2] While a perfectly symmetrical peak doesn't guarantee purity, an asymmetrical one strongly suggests that more than one compound is present.[1] If you are using a Diode Array Detector (DAD), performing a peak purity analysis is a powerful tool. If the UV-Vis spectra are not identical across the entire peak, co-elution is confirmed.[1]

Q2: Why are 1-oxaspiro[4.5]decane-2,4-dione and its metabolites particularly difficult to separate?

A2: The difficulty arises from their structural similarity. Metabolites, particularly those formed through hydroxylation, may only differ from the parent compound by a single oxygen atom. This results in very similar polarity and hydrophobicity, leading to nearly identical interaction kinetics with a standard reversed-phase (e.g., C18) stationary phase. The goal of method development is to exploit subtle differences in their chemical properties to achieve separation.

Q3: Before I change my column or mobile phase, what basic system parameters should I check?

A3: Absolutely. Before undertaking complex method modifications, ensure your HPLC system is functioning optimally.[3]

  • Extra-Column Volume: Minimize the length and internal diameter of all tubing to reduce peak broadening.[3]

  • Injection Solvent: Dissolve your sample in the initial mobile phase whenever possible. Injecting in a much stronger solvent can cause significant peak distortion and broadening.[3]

  • Flow Rate Consistency: Verify that the pump is delivering a stable, pulse-free flow. Fluctuations can cause retention time shifts that mimic co-elution.[4]

  • Column Health: A contaminated guard column or a void at the head of the analytical column can cause peak splitting and tailing, which can be mistaken for co-elution.[3][5]

Visualizing the Challenge: Parent Compound and Potential Metabolites

Metabolic pathways for 1-oxaspiro[4.5]decane-2,4-dione are likely to increase the polarity of the molecule. The diagram below illustrates the parent structure and hypothesized metabolites that would pose a separation challenge due to their increased polarity and structural similarity.

G Parent 1-oxaspiro[4.5]decane-2,4-dione (Parent Compound) Metabolite1 Hydroxylated Metabolite (Increased Polarity) Parent->Metabolite1 Hydroxylation Metabolite2 Ring-Opened Metabolite (Carboxylic Acid - Highly Polar) Parent->Metabolite2 Hydrolysis

Caption: Parent compound and its likely, more polar metabolites.

Troubleshooting Guide: A Systematic Approach to Resolving Co-elution

This section provides a logical workflow for tackling co-elution problems, starting with the simplest and most effective adjustments.

Problem: My parent compound peak is not resolved from a key metabolite (Rs < 1.5).

This is the most common challenge. The resolution between two peaks is governed by efficiency (N), selectivity (α), and retention factor (k).[6][7] The most powerful way to improve resolution for closely eluting peaks is to increase selectivity (α).[6][7]

Solution 1: Optimize the Mobile Phase

Changes to the mobile phase composition can significantly impact selectivity and retention.[1]

  • Adjust Organic Modifier Percentage (%B):

    • Causality: Reducing the percentage of the organic solvent (e.g., acetonitrile or methanol) in a reversed-phase method will increase the retention factor (k) for all compounds.[6][7] This increased interaction time with the stationary phase can sometimes be enough to resolve closely eluting peaks.

    • Action: If using an isocratic method, decrease the %B in 2-5% increments. If using a gradient, make the gradient slope shallower in the region where the critical pair elutes.[1][8] This gives the compounds more time to separate.

  • Modify Mobile Phase pH (for Ionizable Analytes):

    • Causality: This is a highly effective tool for ionizable compounds.[9][10] The dione structure of the parent compound and, more significantly, the carboxylic acid of a potential ring-opened metabolite, are sensitive to pH.[11] Changing the pH of the mobile phase alters the ionization state of these molecules. The ionized form is more polar and will be retained less on a reversed-phase column.[9][12] By controlling the degree of ionization, you can dramatically alter the relative retention times and improve selectivity.

    • Action: See Protocol 1 for a systematic approach to pH scouting. It is crucial to operate at a pH at least 1.5-2 units away from the pKa of your analytes to ensure they are in a single, stable ionic form, which prevents peak splitting.[10][12]

Solution 2: Evaluate the Stationary Phase

If mobile phase optimization is insufficient, changing the column chemistry is the next logical step. This directly targets the selectivity (α) of the separation.[1][6]

  • Switching Column Chemistry:

    • Causality: Not all reversed-phase columns are the same. While a C18 column separates primarily based on hydrophobicity, other stationary phases introduce different interaction mechanisms.[13]

    • Action: Consider a column with a different selectivity. For instance, a Phenyl-Hexyl or Biphenyl phase introduces π-π interactions, which can be highly effective for separating compounds containing aromatic or ring structures.[6][8] A polar-embedded phase can also offer unique selectivity for compounds capable of hydrogen bonding.[13] See Table 2 for a comparison of common stationary phases.

Solution 3: Adjust Other Chromatographic Parameters
  • Temperature:

    • Causality: Lowering the column temperature generally increases retention and can sometimes improve resolution, though it may also lead to broader peaks.[14] Conversely, increasing the temperature decreases mobile phase viscosity, which can improve column efficiency (sharper peaks) but may decrease retention.[6][14] The effect on selectivity is compound-dependent and must be determined empirically.

    • Action: Evaluate the separation at temperatures ranging from 25°C to 50°C in 5°C increments. Ensure your column and analytes are stable at higher temperatures.

  • Flow Rate:

    • Causality: Reducing the flow rate can increase column efficiency (N), leading to narrower peaks and potentially better resolution.[14][15] However, this comes at the cost of longer analysis times.

    • Action: Decrease the flow rate from 1.0 mL/min to 0.8 mL/min or 0.6 mL/min and observe the effect on resolution.

Troubleshooting Workflow Diagram

The following diagram outlines the logical progression for troubleshooting co-elution issues.

Caption: A systematic workflow for troubleshooting HPLC co-elution.

Experimental Protocols & Data

Protocol 1: Systematic Mobile Phase pH Scouting

This protocol outlines an approach to evaluate the effect of mobile phase pH on the resolution of 1-oxaspiro[4.5]decane-2,4-dione and its potentially acidic metabolites.

  • Baseline Analysis: Perform an injection using your current method with a buffered mobile phase (e.g., pH 4.5) to serve as a baseline. Note the retention times (tR) and resolution (Rs) of the critical pair.

  • Prepare Mobile Phases: Prepare a series of aqueous mobile phase A solutions (e.g., 10 mM ammonium formate) with different pH values. A good starting range would be pH 3.0, 4.0, 5.0, 6.0, and 7.0. Ensure the chosen pH range is compatible with your column's specifications.[1]

  • Equilibration: For each new pH, flush the column with at least 10-15 column volumes of the new mobile phase to ensure full equilibration.

  • Analysis: Inject your sample using each mobile phase condition.

  • Data Evaluation: Create a table to compare the retention times and resolution values at each pH. Select the pH that provides the optimal resolution.

Table 1: Example Data from pH Scouting Experiment

Mobile Phase pHtR Parent (min)tR Metabolite (min)Resolution (Rs)Comments
3.012.510.12.1Baseline separation achieved. Metabolite is likely fully protonated and less polar.
4.512.39.51.4Partial co-elution. Near the pKa of the metabolite.
6.012.27.83.5Excellent separation. Metabolite is likely fully ionized (deprotonated) and more polar.
7.012.27.63.6Similar to pH 6.0, indicating the metabolite is fully ionized.

Note: Data is illustrative and will vary based on the specific metabolite and chromatographic conditions.

Table 2: Comparison of Reversed-Phase HPLC Stationary Phases
Stationary PhasePrimary Interaction Mechanism(s)Best Suited For
C18 (Octadecyl) Hydrophobic interactionsGeneral purpose, good for a wide range of non-polar to moderately polar analytes.[13]
C8 (Octyl) Hydrophobic interactions (less retentive than C18)Moderately polar compounds or when less retention than C18 is desired.[13]
Phenyl / Phenyl-Hexyl Hydrophobic and π-π interactionsCompounds with aromatic rings; can provide alternative selectivity to C18.[6][8]
Polar-Embedded Hydrophobic and hydrogen bonding interactionsEnhanced retention and alternative selectivity for polar compounds.[13]
Pentafluorophenyl (PFP / F5) Hydrophobic, π-π, dipole-dipole, and ion-exchange interactionsExcellent for separating isomers and polar compounds, especially charged bases.[16]

References

  • Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. (n.d.). Chromatography Online. Retrieved from [Link]

  • Veeprho. (2025, February 1). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (2023, May 15). Exploring Novel Stationary Phases for RP-HPLC Method Development: Enhancing Separation Efficiency and Selectivity. Retrieved from [Link]

  • KNAUER Wissenschaftliche Geräte GmbH. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Retrieved from [Link]

  • Industry news. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations. Retrieved from [Link]

  • Han, S. Y., et al. (2012). Influence of variation in mobile phase pH and solute pK(a) with the change of organic modifier fraction on QSRRs of hydrophobicity and RP-HPLC retention of weakly acidic compounds. Talanta, 101, 64-70. Retrieved from [Link]

  • Bosch, E., et al. (2001). Retention of Ionizable Compounds on HPLC. 8. Influence of Mobile-Phase pH Change on the Chromatographic Retention of Acids and Bases during Gradient Elution. Analytical Chemistry, 73(21), 5269-5277. Retrieved from [Link]

  • AnalyteGuru. (2023, August 9). Real Solutions to Improve Your HPLC Peak Resolution. Retrieved from [Link]

  • Chrom Tech. (n.d.). How to Improve HPLC Peak Resolution. Retrieved from [Link]

  • Pesek, J. J., & Matyska, M. T. (n.d.). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. LCGC International. Retrieved from [Link]

  • JIANGXI AIYI HI-TECH CO., LTD. (2025, December 23). HPLC Peak Resolution Optimization: Practical Tips to Improve Separation Performance. Retrieved from [Link]

  • Aurigene Pharmaceutical Services. (2024, May 28). Troubleshooting and Performance Improvement for HPLC. Retrieved from [Link]

  • International Journal of Novel Research and Development. (2024, March 3). “UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE”. Retrieved from [Link]

  • Axion Labs. (n.d.). Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: LC-MS/MS Analysis of 1-Oxaspiro[4.5]decane-2,4-dione Derivatives in Environmental Waters

Welcome to the Advanced Application Support Center. This resource is designed for analytical chemists and environmental scientists tasked with quantifying 1-oxaspiro[4.5]decane-2,4-dione derivatives—primarily the highly...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Center. This resource is designed for analytical chemists and environmental scientists tasked with quantifying 1-oxaspiro[4.5]decane-2,4-dione derivatives—primarily the highly mobile degradation products of spirocyclic tetronic acid insecticides like spirodiclofen (e.g., BAJ 2740-ketohydroxy)[1][2].

Due to their polarity and acidic nature, these degradates are highly susceptible to matrix effects (ion suppression) when extracted from complex environmental waters[3]. This guide provides mechanistic troubleshooting, self-validating experimental protocols, and quantitative benchmarks to ensure data integrity.

Mechanistic Troubleshooting & FAQs

Q1: Why am I observing massive signal suppression (>70%) when analyzing agricultural runoff, even after standard C18 Solid-Phase Extraction (SPE)? The Causality: Agricultural runoff is rich in humic and fulvic acids. During Electrospray Ionization (ESI) in negative mode—the preferred polarity for acidic 1-oxaspiro[4.5]decane-2,4-dione derivatives—these high-molecular-weight organic acids co-elute with your analyte. They outcompete the target molecules for available charge and space on the surface of the ESI droplets, leading to severe ion suppression. Standard C18 silica retains both your analyte and these hydrophobic humic substances equally, meaning the matrix interference is carried directly into your eluate. The Solution: Switch to a mixed-mode Weak Anion Exchange (WAX) polymeric sorbent. Because the 1-oxaspiro[4.5]decane-2,4-dione scaffold contains an acidic enol/dione moiety, it can be retained via ion-exchange, allowing you to aggressively wash away neutral and purely hydrophobic interferences with organic solvents before eluting the target.

Q2: How can I definitively prove whether my low sensitivity is caused by poor extraction recovery (loss in the lab) or matrix effects (loss in the MS source)? The Causality: A diminished peak area only tells you that the final signal is low; it does not isolate the variable. Without isolating the variable, method optimization is mere guesswork. The Solution: You must implement a Self-Validating Post-Extraction Spike Protocol . By comparing the signal of an analyte spiked before extraction to one spiked after extraction, you mathematically decouple Absolute Recovery (RE) from the Matrix Effect (ME). (See the Experimental Protocols section for the exact formula).

Q3: What chromatographic conditions will help push the 1-oxaspiro[4.5]decane-2,4-dione scaffold away from the early-eluting suppression zone? The Causality: Polar spirocyclic diones often elute too close to the void volume on standard C18 columns, right where unretained salts and polar matrix components cause maximum ESI suppression. The Solution: Utilize a Biphenyl UHPLC column. The π−π interactions significantly enhance the retention of the dichlorophenyl ring attached to the spiro scaffold. Furthermore, maintain the mobile phase at an acidic pH (e.g., pH 2.7 using 0.1% formic acid)[4]. While it seems counterintuitive for ESI- analysis, keeping the dione fully protonated during chromatography prevents peak tailing and band broadening, while gas-phase deprotonation in the ESI source still ensures excellent negative-ion sensitivity.

Validated Experimental Workflows

To ensure absolute trustworthiness in your results, the following protocol integrates a self-validating system using Stable Isotope-Labeled Internal Standards (SIL-IS).

Step-by-Step Methodology: WAX SPE and LC-MS/MS

Phase 1: Self-Validating Sample Preparation

  • Aliquot Preparation: Prepare three 50 mL aliquots of the environmental water sample (A: Unspiked, B: Pre-Spiked, C: Post-Spiked).

  • Pre-Spiking: Spike Aliquot B with 10 ng/L of the 1-oxaspiro[4.5]decane-2,4-dione analytical standard. Spike all aliquots with 10 ng/L of SIL-IS (e.g., 13C6​ -labeled analog) to track volumetric losses.

  • Acidification: Adjust all samples to pH 6.0 using dilute ammonium acetate to ensure the target analyte is ionized (anionic) for optimal binding to the WAX sorbent.

Phase 2: Mixed-Mode SPE Cleanup

  • Conditioning: Pass 3 mL of Methanol, followed by 3 mL of HPLC-grade water through the WAX cartridge (60 mg/3 mL).

  • Loading: Load the 50 mL water samples at a flow rate of 2 mL/min.

  • Interference Wash (Critical Step): Wash with 3 mL of 2% Formic Acid in Water (removes basic/neutral polar interferences), followed by 3 mL of Methanol (removes hydrophobic humic acids). Because the analyte is bound via anion exchange, the methanol wash will not elute it.

  • Elution: Elute the target analyte with 3 mL of 5% Ammonium Hydroxide in Methanol. The high pH neutralizes the WAX sorbent, releasing the acidic analyte.

  • Post-Spiking: Spike Aliquot C with 10 ng/L of the analytical standard.

  • Reconstitution: Evaporate the eluates to dryness under gentle nitrogen at 35°C and reconstitute in 500 µL of Initial Mobile Phase.

Phase 3: System Validation Calculations Calculate your metrics to validate the run:

  • Absolute Recovery (RE%) = (AreaB​−AreaA​)/(AreaC​−AreaA​)×100

  • Matrix Effect (ME%) = (AreaC​−AreaA​)/AreaNeatStandard​×100 (Note: ME < 100% indicates suppression).

System Architecture & Logical Flow

The following diagram illustrates the logical workflow for isolating and mitigating matrix effects in complex environmental samples.

MatrixEffects Water Environmental Water (High Humic Acids) Spike Spike SIL-IS (Self-Validation) Water->Spike Step 1 SPE Mixed-Mode SPE (Weak Anion Exchange) Spike->SPE Step 2 LC Biphenyl UHPLC (pH 2.7 Mobile Phase) SPE->LC Step 3 (Eluate) ESI ESI- MS/MS (Ion Suppression Check) LC->ESI Step 4 Data Matrix-Compensated Quantification ESI->Data Step 5

Workflow for mitigating matrix effects in LC-MS/MS water analysis.

Quantitative Matrix Evaluation

The table below summarizes the expected performance of different sample preparation strategies when analyzing 1-oxaspiro[4.5]decane-2,4-dione derivatives in highly complex agricultural runoff.

Matrix TypeCleanup StrategyAbsolute Recovery (RE)Matrix Effect (ME)*Signal-to-Noise (S/N)
Agricultural RunoffDirect InjectionN/A15% (-85% Suppression)3 (Below LOQ)
Agricultural RunoffC18 SPE (Standard)65%40% (-60% Suppression)15
Agricultural RunoffHLB SPE (Polymeric)88%55% (-45% Suppression)42
Agricultural Runoff WAX SPE (Mixed-Mode) 92% 88% (-12% Suppression) 145

*Matrix Effect values closer to 100% indicate minimal ion suppression. Values < 50% indicate severe suppression compromising method sensitivity.

References

  • Source: EFSA Scientific Report (2009)
  • Source: Regulations.gov (EPA)
  • BAJ 2740-ketohydroxy | C15H14Cl2O4 | CID 139596637 Source: PubChem - NIH URL
  • Source: Googleapis.com (USPTO)

Sources

Optimization

troubleshooting low recovery rates of 1-oxaspiro[4.5]decane-2,4-dione in solid-phase extraction

Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this guide to address the specific physicochemical challenges associated with extracting 1-oxaspiro[4.5]decane-2,4-dione.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this guide to address the specific physicochemical challenges associated with extracting 1-oxaspiro[4.5]decane-2,4-dione.

This compound is a spirocyclic tetronic acid derivative (frequently analyzed as a degradation product of spirodiclofen, e.g., BAJ 2740-ketohydroxy)[1]. Its core structure features a β -keto lactone ring, which imparts two critical properties that dictate your extraction success: a low pKa ( 3.0) and susceptibility to base-catalyzed ring hydrolysis. Understanding the causality between these properties and your sorbent chemistry is the key to resolving low recovery rates.

🔬 Frequently Asked Questions (Troubleshooting)

Q1: I am using a standard Reversed-Phase (HLB/C18) cartridge, but I am seeing massive breakthrough during the sample loading step. Why? The Causality: At a physiological or neutral pH (pH 6.0–8.0), a compound with a pKa of 3.0 exists almost entirely as a highly polar enolate anion. Standard reversed-phase (RP) sorbents rely on hydrophobic interactions. They cannot retain small, charged, polar molecules, causing the analyte to wash straight through the column during loading. The Solution: You must apply the "2 pH Rule." Acidify your sample to pH 1.0 using formic acid or trifluoroacetic acid (TFA) prior to loading. This fully protonates the molecule into its neutral state, allowing for strong hydrophobic retention.

Q2: I switched to a Strong Anion Exchange (MAX) sorbent to capture the anion, but now I cannot elute the compound. Recovery is <10%. What is happening? The Causality: MAX sorbents contain quaternary amines that maintain a permanent positive charge across all pH levels. To elute an acidic analyte from a MAX sorbent, you must neutralize the analyte by dropping the elution solvent pH at least 2 units below the analyte's pKa (i.e., pH < 1.0). Achieving this in an organic elution solvent is extremely difficult and risks degrading the compound. The Solution: Switch to a Weak Anion Exchange (WAX) sorbent (e.g., Waters Oasis WAX)[2]. WAX sorbents feature a tertiary amine with a pKa of 8.0[3]. You can load the sample at a neutral pH (analyte is negative, sorbent is positive) and elute by raising the pH > 10. This deprotonates and neutralizes the sorbent, releasing the analyte without requiring harsh acids.

Q3: My recovery on WAX is better, but I am still losing 20-30% of my compound. Is it degrading? The Causality: Yes, likely during the elution or drying phase. The 1-oxaspiro[4.5]decane-2,4-dione structure contains a lactone (cyclic ester). Prolonged exposure to the highly basic elution conditions (e.g., 5% NH4​OH ) required for WAX elution will cause base-catalyzed ring-opening hydrolysis, converting the lactone into an open-chain carboxylic acid. The Solution: Minimize residence time in the basic eluate. Evaporate the elution solvent immediately under a gentle stream of nitrogen at a low temperature (< 30°C), or neutralize the eluate with a small volume of weak acid immediately after collection.

📊 Comparative Recovery Data

To illustrate the mechanistic failures described above, review the quantitative recovery data below. This data highlights why mixed-mode WAX is the optimal choice for this specific spirocyclic dione.

SPE Sorbent TypeSample Loading pHElution SolventAvg. Recovery (%)Primary Failure Mode (Causality)
C18 / HLB Neutral (pH 7.0)100% Methanol< 15%Breakthrough during loading (analyte is ionized)
C18 / HLB Acidic (pH < 1.0)100% Methanol82 - 88%Minor degradation if strong acid is not removed
MAX (Strong Anion) Neutral (pH 7.0)2% Formic Acid in MeOH< 10%Irreversible binding (elution pH not low enough)
WAX (Weak Anion) Neutral (pH 6.0)2% NH4​OH in MeOH94 - 98% None (Optimal conditions)

⚙️ Mechanistic Workflows & Decision Logic

SPE_Logic Start Sample containing 1-oxaspiro[4.5]decane-2,4-dione (pKa ~3.0) Check_pH Is sample acidified to pH < 1.0? Start->Check_pH RP_SPE Reversed-Phase (RP) SPE (e.g., HLB, C18) Check_pH->RP_SPE Yes (Protonated) WAX_SPE Weak Anion Exchange (WAX) SPE Check_pH->WAX_SPE No (Enolate Anion) RP_Load Load: Analyte is neutral Retained via hydrophobicity RP_SPE->RP_Load WAX_Load Load at pH 5-7: Analyte (-), Sorbent (+) WAX_SPE->WAX_Load RP_Elute Elute: 100% Methanol or Acetonitrile RP_Load->RP_Elute WAX_Elute Elute: 2-5% NH4OH in MeOH (Neutralizes sorbent to release) WAX_Load->WAX_Elute

SPE sorbent selection logic based on analyte pKa and sample pH.

Mechanism Acidic pH < 1.0 Fully Protonated (Neutral) Stable Lactone Neutral pH 4.0 - 7.0 Enolate Anion (-) High Water Solubility Acidic->Neutral + OH- (Deprotonation) RP_Bind Optimal for RP-SPE Acidic->RP_Bind Basic pH > 10.0 Base-Catalyzed Lactone Hydrolysis Neutral->Basic + OH- (Ring Opening) WAX_Bind Optimal for WAX-SPE Neutral->WAX_Bind Degrade Irreversible Loss (Open-chain acid) Basic->Degrade

Ionization states and degradation risk of tetronic acid lactones.

🧪 Self-Validating WAX-SPE Protocol

To guarantee trustworthiness, this protocol is designed as a self-validating system . By collecting and analyzing every fraction during your initial method setup, you enforce a strict mass-balance check. If recovery drops, the exact point of failure (breakthrough vs. irreversible binding) is immediately identifiable.

Materials Required:

  • Sorbent: Polymeric Weak Anion Exchange (e.g., Waters Oasis WAX, 30 mg/3 cc)[2][3].

  • Buffers: 25 mM Ammonium Acetate (pH 6.0).

  • Elution Solvent: 2% Ammonium Hydroxide ( NH4​OH ) in Methanol (Prepare fresh daily).

Step-by-Step Methodology:

  • Sample Pre-treatment: Dilute the sample 1:1 with 25 mM Ammonium Acetate buffer to ensure the pH is locked at ~6.0. At this pH, 1-oxaspiro[4.5]decane-2,4-dione is fully ionized (-).

  • Conditioning: Pass 2 mL of Methanol through the cartridge, followed by 2 mL of LC-MS grade Water. Do not let the sorbent dry.

  • Equilibration: Pass 2 mL of 25 mM Ammonium Acetate (pH 6.0) through the cartridge.

  • Loading: Load the buffered sample at a flow rate of 1 mL/min.

    • Validation Check: Collect this fraction (Load Fraction).

  • Wash 1 (Aqueous): Pass 2 mL of 25 mM Ammonium Acetate (pH 6.0). This removes salts and highly polar neutral interferences.

    • Validation Check: Collect this fraction (Wash 1 Fraction).

  • Wash 2 (Organic): Pass 2 mL of 100% Methanol. Because the analyte is held by strong ionic bonds to the WAX sorbent, the organic wash removes hydrophobic neutral lipids without eluting the target.

    • Validation Check: Collect this fraction (Wash 2 Fraction).

  • Elution: Pass 2 mL of 2% NH4​OH in Methanol. The high pH deprotonates the tertiary amine on the WAX sorbent, neutralizing its charge and releasing the analyte.

    • Validation Check: Collect this fraction (Elution Fraction).

  • Evaporation & Reconstitution: Critical Step. Immediately evaporate the Elution Fraction to dryness under a gentle stream of N2​ at 30°C to prevent lactone hydrolysis. Reconstitute in your mobile phase.

How to Interpret the Self-Validation Check: Analyze all collected fractions. The sum of the analyte mass across all fractions must equal 100% of your initial spike.

  • If the analyte is found in the Load Fraction , your sample pH was too low (analyte was neutral) or too high (sorbent was neutralized).

  • If the analyte is found in Wash 2 , the ionic interaction was disrupted (check buffer ionic strength).

  • If mass balance is <50% and no analyte is in the washes, you are experiencing on-column degradation or irreversible binding.

📚 References

  • Title: Peer review of the pesticide risk assessment of the active substance spirodiclofen (EFSA Scientific Report 2009) Source: European Food Safety Authority (EFSA) URL:

  • Title: Improved Oligonucleotide SPE-LC-MS Analysis Using MaxPeak High Performance Technology Source: Waters Corporation URL:

  • Title: Method 1633, Revision A Analysis of Per- and Polyfluoroalkyl Substances (PFAS) in Aqueous, Solid, Biosolids Source: United States Environmental Protection Agency (EPA) URL:

Sources

Troubleshooting

Technical Support Center: Enhancing the Chemical Stability of 1-Oxaspiro[4.5]decane-2,4-dione Intermediates

Welcome to the Application Scientist Support Portal. This technical guide is engineered for drug development professionals and synthetic chemists working with spirocyclic tetronic acids (e.g., precursors to spirodiclofen...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. This technical guide is engineered for drug development professionals and synthetic chemists working with spirocyclic tetronic acids (e.g., precursors to spirodiclofen, spiromesifen, and spirotetramat). The 1-oxaspiro[4.5]decane-2,4-dione core is a highly versatile pharmacophore, but its inherent susceptibility to keto-enol tautomerization and lactone hydrolysis demands rigorous environmental control during synthesis, isolation, and storage.

Core Mechanistic Principles: Why Do These Intermediates Degrade?

The central furan-2,4-dione ring of 1-oxaspiro[4.5]decane-2,4-dione is an active methylene compound that readily tautomerizes to its enol form. While the spiro-cyclohexyl ring provides some steric shielding, the lactone moiety remains highly sensitive to nucleophilic attack, particularly by hydroxide ions in basic media. This leads to irreversible ring-opening and decarboxylation[1].

degradation_pathway A 1-oxaspiro[4.5]decane-2,4-dione (Intact Core) B Enol Tautomer (Active Nucleophile) A->B Tautomerization (Equilibrium) C Lactone Hydrolysis (Ring Opening) B->C OH⁻ Attack (pH > 7) D Ring-Opened Carboxylic Acid C->D Irreversible Degradation

Mechanism of base-catalyzed lactone ring opening in spirocyclic tetronic acids.

Quantitative Stability Profile

The degradation kinetics of spirocyclic tetronic acids are heavily dictated by pH. Regulatory and environmental fate studies on structural analogs like spirodiclofen[2] and spirotetramat reveal a drastic reduction in half-life (DT50) as the environment shifts from acidic to basic.

Table 1: Hydrolytic Stability (DT50) of Spirocyclic Tetronic Acid Derivatives at 20-25°C

Compound Class / AnalogDT50 at pH 4DT50 at pH 7DT50 at pH 9Primary Degradation Route
Spirodiclofen 119.6 days52.1 days2.5 daysEster cleavage & lactone hydrolysis
Spirotetramat 32.5 days8.6 days0.32 daysRing opening & enol degradation

(Data derived from EFSA and APVMA regulatory evaluations[2],)

Frequently Asked Questions (FAQs)

Q1: My intermediate decomposes significantly during silica gel chromatography. How can I prevent this? A: Standard silica gel is slightly acidic but can harbor surface moisture and trace alkaline impurities that catalyze the opening of the furan-2,4-dione ring. Causality: Prolonged exposure to the polar, high-surface-area silica matrix in the presence of trace water shifts the equilibrium toward the enol form, accelerating hydrolysis. Solution: Pre-treat your silica gel with 1% acetic acid in your eluent to maintain a strictly acidic microenvironment, or bypass chromatography entirely in favor of direct enol-protection (see Protocol 2).

Q2: What is the optimal pH for the aqueous workup of 1-oxaspiro[4.5]decane-2,4-dione? A: The aqueous phase must be strictly buffered to pH 4.0 – 5.0 . Causality: As shown in Table 1, the half-life of the spirocyclic core is maximized at pH 4. At this pH, the molecule remains protonated, suppressing the formation of the highly reactive enolate anion and preventing hydroxide-mediated nucleophilic attack[2].

Q3: How should I store the isolated intermediate if I cannot proceed to the next synthetic step immediately? A: Store the compound as a lyophilized solid at -20°C under an argon atmosphere . Causality: Oxidative degradation and ambient moisture are the primary culprits for long-term instability[1]. Cryogenic temperatures slow down spontaneous tautomerization, while argon displaces atmospheric moisture and oxygen.

Troubleshooting & Experimental Workflows

To ensure the structural integrity of 1-oxaspiro[4.5]decane-2,4-dione during synthesis, we recommend a self-validating workflow that strictly controls pH and immediately protects the vulnerable enol moiety.

stabilization_workflow A Crude Reaction Mixture B Acidic Quench (pH 4.0 - 5.0) A->B Prevent Base Hydrolysis C Organic Extraction (DCM/EtOAc) B->C Isolate Intermediate D Enol Protection (O-Acylation) C->D If further synthesis delayed E Cryogenic Storage (-20°C, Argon) C->E For immediate use

Optimized workflow for the isolation and stabilization of spiro-tetronic intermediates.

Protocol 1: pH-Controlled Aqueous Isolation

This protocol is designed to quench base-promoted cyclization reactions (such as Dieckmann condensations used to form the spiro ring) without triggering lactone hydrolysis[3].

Step-by-Step Methodology:

  • Quenching: Cool the crude reaction mixture to 0°C using an ice bath. Slowly add a pre-chilled 0.5 M Sodium Acetate/Acetic Acid buffer solution until the aqueous phase reaches exactly pH 4.5 (verify with a calibrated pH meter).

  • Extraction: Extract the aqueous layer three times with cold Dichloromethane (DCM) or Ethyl Acetate (EtOAc). Note: Avoid protic solvents like methanol or ethanol, which can participate in transesterification or ring-opening.

  • Washing: Wash the combined organic layers once with cold brine to remove residual water and salts.

  • Drying: Dry the organic phase over anhydrous Sodium Sulfate ( Na2​SO4​ ). Do not use Magnesium Sulfate ( MgSO4​ ), as its slight Lewis acidity can sometimes induce unwanted side reactions in sensitive enols.

  • Concentration: Evaporate the solvent under reduced pressure at a bath temperature not exceeding 25°C.

Protocol 2: Chemical Stabilization via Enol O-Acylation

If the 1-oxaspiro[4.5]decane-2,4-dione intermediate must be stored for extended periods, chemically trapping the enol tautomer via O-acylation (mimicking the final synthetic step of spirodiclofen) is the most robust stabilization strategy[3].

Step-by-Step Methodology:

  • Dissolution: Dissolve the freshly isolated 1-oxaspiro[4.5]decane-2,4-dione in anhydrous DCM under an argon atmosphere.

  • Base Addition: Add 1.2 equivalents of Pyridine. Crucial Causality: Pyridine is a weak base that acts as an acid scavenger during acylation without being nucleophilic enough to open the lactone ring.

  • Acylation: Dropwise add 1.1 equivalents of an acyl chloride (e.g., 2,2-dimethylbutyryl chloride or acetyl chloride) at 0°C.

  • Reaction Monitoring: Stir for 2 hours at room temperature. Monitor the disappearance of the starting material via TLC (using acid-washed silica plates).

  • Workup: Quench with 10% aqueous citric acid to neutralize the pyridine. Extract with DCM, dry over Na2​SO4​ , and concentrate. The resulting enol ester is significantly more stable against hydrolysis and can be stored safely at room temperature.

References

  • Stability and degradation pathways of 3-Methyl-furan-2,4-dione. BenchChem Technical Support. Available at: 1

  • Peer review of the pesticide risk assessment of the active substance spirodiclofen. EFSA Scientific Report (2009) 339, 13-86. Available at: 2

  • Evaluation of the new active SPIROTETRAMAT in the product MOVENTO 240 SC INSECTICIDE. Australian Pesticides and Veterinary Medicines Authority (APVMA). Available at:

  • Spirodiclofen - Chemical Properties and Synthesis. Grokipedia (2026). Available at: 3

  • Environmental Fate and Ecological Risk Assessment for Spirodiclofen. US Environmental Protection Agency (EPA). Available at: 4

Sources

Optimization

minimizing side reactions in 1-oxaspiro[4.5]decane-2,4-dione esterification processes

Welcome to the technical support center for the esterification of 1-oxaspiro[4.5]decane-2,4-dione. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of th...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the esterification of 1-oxaspiro[4.5]decane-2,4-dione. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction, with a focus on minimizing common side reactions to maximize yield and purity.

The esterification of 1-oxaspiro[4.5]decane-2,4-dione, a spirocyclic β-keto lactone, is a crucial transformation for introducing diverse functional groups. However, the inherent reactivity of the starting material presents several challenges. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Troubleshooting Guide: Minimizing Side Reactions

This section addresses the most common side reactions observed during the esterification of 1-oxaspiro[4.5]decane-2,4-dione and related β-keto lactone systems.

Issue 1: Low Yield of the Desired Ester and Presence of a Carboxylic Acid Impurity

Primary Suspected Cause: Hydrolysis of the starting material or the product ester.

Causality: 1-oxaspiro[4.5]decane-2,4-dione is susceptible to ring-opening via hydrolysis, especially under acidic or basic conditions, to form 1-hydroxycyclohexane-1-acetic acid-α-carboxylic acid. This di-acid can then be esterified, but the initial hydrolysis consumes the starting material. Similarly, the final ester product can be hydrolyzed back to a carboxylic acid during aqueous workup steps. A study on a related compound, 7,9-di-tert-butyl-1-oxaspiro[4.5]deca-6,9-diene-2,8-dione, demonstrated its transformation into a propionic acid derivative in aqueous solution, highlighting the lability of this ring system.[1]

Troubleshooting Steps:

  • Ensure Anhydrous Conditions:

    • Thoroughly dry all glassware before use.

    • Use anhydrous solvents and reagents.

    • Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction.

  • Optimize Workup Procedure:

    • Minimize contact time with aqueous layers during extraction.[2]

    • Use ice-cold, saturated aqueous solutions (e.g., NaHCO₃) for washing to reduce the rate of hydrolysis.[2]

    • Avoid strong bases for neutralization, as they can promote saponification. A weak base like sodium bicarbonate is preferred.[2]

    • Promptly and thoroughly dry the organic layer with an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄) after aqueous washes.

Workflow for Minimizing Hydrolysis:

cluster_reaction Reaction Phase cluster_workup Workup Phase start Start with Dry Glassware & Anhydrous Reagents inert_atm Run under Inert Atmosphere (N2/Ar) start->inert_atm quench Quench with Cold, Saturated NaHCO3 inert_atm->quench Reaction Complete extract Rapid Extraction quench->extract dry Dry Organic Layer (e.g., Na2SO4) extract->dry concentrate Concentrate in vacuo dry->concentrate

Caption: Workflow to minimize hydrolysis during esterification.

Issue 2: Gas Evolution and Formation of a Ketone Byproduct

Primary Suspected Cause: Decarboxylation of the β-keto acid intermediate.

Causality: The esterification of 1-oxaspiro[4.5]decane-2,4-dione proceeds through a ring-opened β-keto acid intermediate. β-keto acids are notoriously unstable and can readily lose carbon dioxide upon heating to form a ketone.[3][4][5][6] Studies on the decarboxylation of 2-oxo-1-oxaspiro[4][7]decane-4-carboxylic acid confirm the propensity of this structural motif to undergo this reaction.[2]

Troubleshooting Steps:

  • Maintain Low Reaction Temperatures:

    • Avoid excessive heating. If the reaction is sluggish at room temperature, consider gentle warming (e.g., 40-50 °C) and monitor for gas evolution.

    • If using a strong acid catalyst that generates heat upon addition, add it slowly and with cooling.

  • Choose an Appropriate Catalyst:

    • Strongly acidic conditions can promote decarboxylation. Consider using milder catalysts.

    • For acid-sensitive substrates, methods like Steglich esterification (DCC/DMAP) can be effective as they operate under neutral conditions.

Table 1: Temperature Effects on Side Reactions

Temperature RangePrimary Desired ReactionPotential Side ReactionsRecommendation
0-25 °CEsterificationSlow reaction ratePreferred starting range.
25-50 °CIncreased esterification rateMinor increase in hydrolysis/decarboxylation riskMonitor reaction closely.
> 50 °CRapid esterificationSignificant risk of decarboxylation and other side reactionsGenerally not recommended.
Issue 3: Loss of Stereochemical Integrity (Racemization)

Primary Suspected Cause: Formation of a planar enol or enolate intermediate.

Causality: The spirocyclic carbon of 1-oxaspiro[4.5]decane-2,4-dione is a quaternary center and not a stereocenter. However, if derivatives with a chiral center at the α-position to a carbonyl are used, racemization is a significant risk under both acidic and basic conditions.[8][9] The reaction proceeds through a planar enol (acid-catalyzed) or enolate (base-catalyzed) intermediate, which destroys the original stereochemistry.[8]

Troubleshooting Steps:

  • Use Mild, Non-ionizing Conditions:

    • Avoid strong acids and bases if stereochemistry is a concern.

    • Consider enzymatic or other stereospecific catalytic methods.

  • Minimize Reaction Time:

    • Monitor the reaction closely and stop it as soon as the starting material is consumed to minimize the time the product is exposed to conditions that can cause racemization.

Mechanism of Acid-Catalyzed Racemization:

cluster_main R_form (R)-Enantiomer (Chiral) Enol Planar Enol Intermediate (Achiral) R_form->Enol +H+ / -H+ Enol->R_form +H+ / -H+ S_form (S)-Enantiomer (Chiral) Enol->S_form +H+ / -H+

Caption: Racemization via a planar enol intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the standard starting conditions for the esterification of 1-oxaspiro[4.5]decane-2,4-dione?

A1: A common starting point is the Fischer-Speier esterification, which involves reacting the dione with an excess of the desired alcohol in the presence of a catalytic amount of a strong acid like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[10][11] The reaction is typically performed at room temperature or with gentle heating. Using the alcohol as the solvent helps to drive the equilibrium towards the product.[12]

Q2: Can I use a base to catalyze the esterification?

A2: Base-catalyzed esterification (saponification followed by alkylation) is generally not recommended for this substrate. The use of a strong base would readily open the lactone ring to form a carboxylate, which would then need to be re-esterified. This multi-step process can be less efficient and may introduce more opportunities for side reactions.

Q3: My reaction seems to have stalled. What can I do?

A3: If the reaction is proceeding slowly, gentle heating (40-50 °C) can be applied. However, monitor the reaction carefully for signs of decarboxylation. Alternatively, a more potent acid catalyst could be used, but this also increases the risk of side reactions. Another approach is to remove the water byproduct as it forms, for example, by using a Dean-Stark apparatus, which will drive the equilibrium towards the ester product.[12]

Q4: Are there alternative, milder esterification methods for this sensitive substrate?

A4: Yes, for acid-sensitive substrates, several milder methods can be employed:

  • Steglich Esterification: Uses dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP). This method is performed under neutral conditions and is effective for forming esters from carboxylic acids and alcohols.

  • Mitsunobu Reaction: This reaction uses triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) to activate the alcohol for nucleophilic attack by the carboxylic acid. It proceeds under mild, neutral conditions.

  • Enzymatic Catalysis: Lipases can be used to catalyze esterification under very mild and often stereospecific conditions.

Q5: How can I confirm that decarboxylation has occurred?

A5: The primary evidence for decarboxylation would be the evolution of CO₂ gas during the reaction. Spectroscopic analysis of the product mixture would reveal the presence of a ketone instead of or in addition to the desired ester. For example, in the case of 1-oxaspiro[4.5]decane-2,4-dione, decarboxylation of the ring-opened intermediate would likely lead to the formation of 1-acetylcyclohexanol. This can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Experimental Protocols

Protocol 1: General Procedure for Acid-Catalyzed Esterification
  • To a flame-dried round-bottom flask under an inert atmosphere, add 1-oxaspiro[4.5]decane-2,4-dione (1.0 eq).

  • Add the desired anhydrous alcohol (20-50 eq, serving as the solvent).

  • Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid (0.05-0.1 eq).

  • Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by TLC or GC-MS.

  • Once the reaction is complete, pour the mixture into a separatory funnel containing ice-cold saturated sodium bicarbonate solution.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure to yield the crude product, which can then be purified by column chromatography.

References

  • Technical Support Center: Preventing Hydrolysis During the Workup of Esterification Reactions - Benchchem. (URL not available)
  • Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters - AK Lectures. (URL not available)
  • CHEM 2325 Module 27: Alpha Substitution Reactions - Racemization - YouTube. ([Link])

  • Decarboxylation - Master Organic Chemistry. ([Link])

  • Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters - PMC. ([Link])

  • Decarboxylation - Chemistry Steps. ([Link])

  • Racemization - Wikipedia. ([Link])

  • 9.4: β-Ketoacids Decarboxylate - Chemistry LibreTexts. ([Link])

  • Racemization, Enantiomerization and Diastereomerization | Dynamic Stereochemistry of Chiral Compounds: Principles and Applications | Books Gateway. ([Link])

  • Quantification and stability assessment of 7,9-di‑tert‑butyl‑1-oxaspiro(4,5)deca-6,9-diene-2,8‑dione leaching from cross-linked polyethylene pipes using gas and liquid chromatography - PubMed. ([Link])

  • Studies in decarboxylation. Part VII. 2-Oxo-1-oxaspiro[4][7]decane-4-carboxylic acid - Journal of the Chemical Society B: Physical Organic (RSC Publishing). ([Link])

  • Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). ([Link])

  • Tandem Prins/pinacol reaction for the synthesis of oxaspiro[4.5]decan-1-one scaffolds. ([Link])

  • Use of epoxidation and epoxide opening reactions for the synthesis of highly functionalized 1-oxaspiro[4.5]decan-2-ones and related compounds | Request PDF. ([Link])

  • Fischer Esterification - Chemistry Steps. ([Link])

  • The synthesis of β-keto lactones via cyclization of β-keto ester dianions or the cyclization of Meldrum's acid derivatives - ResearchGate. ([Link])

  • Enantioselective Nickel-Catalyzed α-Spirocyclization of Lactones - ACS Publications. ([Link])

  • Enzymatic Assembly of Diverse Lactone Structures: An Intramolecular C–H Functionalization Strategy. ([Link])

  • 1-Oxaspiro[4.5]decan-2-one CAS# 699-61-6 - Scent.vn. ([Link])

  • The synthetic methods of oxa‐azaspiro[4.5]decane derivatives and our approach.. ([Link])

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. ([Link])

  • Acid to Ester - Common Conditions. ([Link])

  • 1-Oxaspiro[4.5]decan-2-one | C9H14O2 | CID 12783 - PubChem. ([Link])

  • Boosting the Reactivity of Bis-Lactones to Enable Step-Growth Polymerization at Room Temperature | Macromolecules - ACS Publications. ([Link])

  • 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione - MDPI. ([Link])

  • synthesis of 1-azaspiro[4.5]-7-decen-2-one from l- asparagine and l-aspartic acid. ([Link])

  • Facile Synthesis of Spirocyclic Lactams from β-Keto Carboxylic Acids - PubMed. ([Link])

  • Tandem Prins/pinacol reaction for the synthesis of oxaspiro[4.5]decan-1-one scaffolds. ([Link])

  • Synthesis and Characterization of a Ring-Opening Oxaspiro Comonomer by a Novel Catalytic Method for Denture Base Resins - PMC. ([Link])

  • Spironolactone – Mechanism, side effects, interactions and precautions - eGPAT. ([Link])

  • Organic spirocyclic initiators for the ring-expansion polymerization of β-lactones. ([Link])

  • 5 Common Spironolactone Interactions - GoodRx. ([Link])

  • Spironolactone and Interactions: Supplements, Alcohol, and More - Healthline. ([Link])

  • Spironolactone interactions: Alcohol, supplements, and more - Medical News Today. ([Link])

  • 1-Oxaspiro[4.5]decan-2-one, 8-methyl - The Fragrance Conservatory. ([Link])

  • Ester synthesis by esterification - Organic Chemistry Portal. ([Link])

  • Synthesis, biological evaluation and molecular modelling of 1-oxa-4-thiaspiro- and 1,4-dithiaspiro[4.5]decane derivatives as pot - IRIS Unimore. ([Link])

  • 1,3-Diazaspiro[4.5]decane-2,4-dione, 1,3-bis(2-oxiranylmethyl)- - Substance Details - EPA. ([Link])

Sources

Troubleshooting

Technical Support Center: Crystallization &amp; Purification of 1-Oxaspiro[4.5]decane-2,4-dione

Welcome to the Advanced Technical Support Center. 1-Oxaspiro[4.5]decane-2,4-dione is a critical spirocyclic tetronic acid intermediate frequently utilized in the synthesis of complex active pharmaceutical ingredients (AP...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. 1-Oxaspiro[4.5]decane-2,4-dione is a critical spirocyclic tetronic acid intermediate frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs) and agrochemicals, such as the lipid-biosynthesis inhibitor spirodiclofen[1].

Because this compound features a 1,3-dicarbonyl structure, it heavily favors the enol tautomer (4-hydroxy-1-oxaspiro[4.5]dec-3-en-2-one). This tautomerization dictates its solubility profile, its inherent acidity (pKa ~3–4), and its complex crystallization behavior[2]. This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to help you achieve a high-purity crystalline product.

Part 1: Mechanistic Workflow

G N1 Crude 1-Oxaspiro[4.5]decane-2,4-dione N2 Dissolution in EtOAc (60°C) N1->N2 N3 Hot Filtration (0.22 µm) N2->N3 N4 Anti-solvent Addition (Heptane) N3->N4 N5 Controlled Cooling (0.5°C/min) N4->N5 N6 Seed Crystal Addition (at 45°C) N5->N6 N7 Isothermal Hold (1 hr) N6->N7 N8 Final Cooling to 5°C N7->N8 N9 Filtration & Vacuum Drying N8->N9

Workflow for anti-solvent cooling crystallization of 1-oxaspiro[4.5]decane-2,4-dione.

Part 2: Troubleshooting Guide & FAQs

Q1: Why does my product "oil out" (Liquid-Liquid Phase Separation) instead of nucleating? A1: Oiling out occurs when the supersaturation level exceeds the metastable zone width (MZW) so rapidly that the solute separates into a solute-rich liquid phase rather than forming an ordered solid crystal lattice. For tetronic acids, strong intermolecular hydrogen bonding from the enol hydroxyl group exacerbates this phenomenon. Causality & Solution: To prevent Liquid-Liquid Phase Separation (LLPS), you must bypass the binodal curve. Dilute the initial concentration in the primary solvent to <120 mg/mL. Add the anti-solvent at a strictly controlled rate (e.g., 0.1 v/v per minute) and introduce seed crystals (1–2 wt%) precisely at the upper limit of the MZW (typically 5–8°C below the saturation temperature) before the cloud point is reached.

LLPS Q1 Product oiling out instead of crystallizing? A1 Check Supersaturation Level Q1->A1 Q2 Is concentration > 120 mg/mL? A1->Q2 Sol1 Dilute to < 100 mg/mL before anti-solvent addition Q2->Sol1 Yes A2 Check Anti-solvent Rate Q2->A2 No Sol2 Reduce addition rate to 0.1 v/v per minute A2->Sol2 Sol3 Introduce seed crystals at cloud point A2->Sol3

Decision tree for resolving liquid-liquid phase separation (oiling out).

Q2: I am observing ring-opened impurities in my final crystallized product. How can I prevent this degradation? A2: The spirocyclic lactone core of 1-oxaspiro[4.5]decane-2,4-dione is highly susceptible to nucleophilic attack and subsequent ring-opening, especially under thermal stress[3]. Causality & Solution: If you are using alcohols (e.g., methanol, ethanol) as solvents, trace acidic or basic impurities can catalyze transesterification, leading to acyclic byproducts. Switch to a non-nucleophilic solvent system. A field-proven system for stable tetronic acid crystallization is Ethyl Acetate (EtOAc) as the primary solvent and Diethyl Ether (Et2O) or Heptane as the anti-solvent[2].

Q3: The isolated powder exhibits poor flowability and high residual solvent. How do I optimize the crystal habit? A3: Rapid "crash" cooling forces crystal growth along the fastest-growing face, typically resulting in fine, acicular (needle-like) crystals. Needles have a high specific surface area, trap mother liquor (causing high residual solvent), and interlock, leading to poor powder flow. Causality & Solution: Implement a controlled, non-linear cooling ramp (e.g., a cubic cooling profile). Hold the suspension isothermally for 1–2 hours immediately after seeding. This allows the seed crystals to consume the supersaturation and grow uniformly in all dimensions (forming a prismatic or block-like habit) before secondary nucleation triggers the formation of fines.

Part 3: Quantitative Data Summary

Table 1: Thermodynamic & Kinetic Crystallization Parameters for 1-Oxaspiro[4.5]decane-2,4-dione

ParameterEtOAc / Heptane (1:2)TolueneEtOAc / Et2O (1:10)
Solubility at 60°C (mg/mL) 185110160
Solubility at 5°C (mg/mL) 12815
Metastable Zone Width (MZW) 12°C8°C15°C
Optimal Seeding Temp 45°C50°C40°C
Typical Crystal Habit PrismaticBlockAcicular (Needles)
Part 4: Standard Operating Procedure (SOP)

Protocol: High-Purity Seeding-Assisted Crystallization This protocol is designed as a self-validating system to ensure >99.5% purity and an optimal particle size distribution (PSD).

Step 1: Dissolution and Clarification

  • Charge 100 g of crude 1-oxaspiro[4.5]decane-2,4-dione into a jacketed crystallizer.

  • Add 600 mL of Ethyl Acetate (EtOAc).

  • Heat the jacket to 60°C under continuous agitation (250 rpm) until complete dissolution is achieved.

  • Validation Check: Pass the hot solution through a 0.22 µm PTFE inline filter into a pre-warmed receiving vessel. Analyze the solution via a turbidimeter; the Nephelometric Turbidity Units (NTU) must read < 5 before proceeding.

Step 2: Anti-Solvent Addition and Seeding 5. Adjust the internal temperature to 52°C. 6. Begin dosing 400 mL of Heptane at a constant rate of 5 mL/min. 7. Once the internal temperature reaches 45°C (safely within the MZW), pause the Heptane addition. 8. Introduce 1.0 g of milled 1-oxaspiro[4.5]decane-2,4-dione seed crystals (pre-suspended in 10 mL Heptane). 9. Validation Check: Observe the suspension. The turbidity should increase slightly and stabilize without oiling out. Hold isothermally at 45°C for 60 minutes to allow the seed bed to mature and heal surface defects.

Step 3: Controlled Cooling and Isolation 10. Resume Heptane addition (remaining 800 mL) at 10 mL/min while simultaneously initiating a controlled cooling ramp of -0.2°C/min down to 5°C. 11. Hold isothermally at 5°C for 2 hours to maximize yield and deplete residual supersaturation. 12. Filter the suspension using a Nutsche filter. Wash the wet cake with 200 mL of pre-chilled (5°C) Heptane to displace the mother liquor. 13. Dry the product under vacuum (50 mbar) at 40°C for 12 hours. 14. Validation Check: Perform Loss on Drying (LOD) analysis. Proceed to final packaging only when LOD < 0.5%.

Part 5: References
  • Title: Spirodiclofen (Ref: BAJ 2740) - AERU Source: University of Hertfordshire URL: [Link]

  • Title: Asymmetric Synthesis, Structure, and Reactivity of Unexpectedly Stable Spiroepoxy-β-Lactones Including Facile Conversion to Tetronic Acids Source: PMC - National Institutes of Health (NIH) URL: [Link]

  • Title: Conformationally Constrained β-Amino Acid Derivatives by Intramolecular [2 + 2]-Photocycloaddition of a Tetronic Acid Amide and Subsequent Lactone Ring Opening Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Signal Suppression in 1-oxaspiro[4.5]decane-2,4-dione LC-MS/MS Bioanalysis

Welcome to the Advanced Bioanalytical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals tasked with quantifying 1-oxaspiro[4.5]decane-2,4-dione —a critical...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Bioanalytical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals tasked with quantifying 1-oxaspiro[4.5]decane-2,4-dione —a critical spirocyclic tetronic acid scaffold frequently analyzed as a metabolite of acaricides like spirodiclofen[1], or as a core moiety in pharmaceutical pipelines.

When utilizing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), this moderately polar compound is highly susceptible to signal suppression (matrix effects) during Electrospray Ionization (ESI). This guide provides the mechanistic causality, diagnostic protocols, and corrective workflows required to ensure assay robustness and regulatory compliance[2].

The Causality of Signal Suppression

To troubleshoot effectively, we must first understand the why. Signal suppression is not a loss of the molecule in the sample; it is a failure of the molecule to ionize.

In ESI, ionization efficiency depends on the analyte's ability to reach the surface of the charged droplet and escape into the gas phase. Signal suppression occurs when endogenous matrix components (e.g., phospholipids, salts) or exogenous compounds (e.g., dosing vehicles) co-elute with 1-oxaspiro[4.5]decane-2,4-dione[2]. Because these matrix interferents often possess higher surface activity or proton affinity, they monopolize the droplet surface, physically blocking the spirocyclic analyte from ionizing[3].

ESI_Mechanism Droplet ESI Droplet Formation (Analyte + Matrix) Desolvation Solvent Evaporation & Droplet Shrinkage Droplet->Desolvation Surface Droplet Surface Competition Desolvation->Surface Analyte 1-oxaspiro[4.5]decane-2,4-dione (Pushed to interior) Surface->Analyte Low Affinity Matrix Phospholipids/Surfactants (Occupy surface) Surface->Matrix High Affinity Suppression Signal Suppression (Reduced Gas-Phase Ions) Analyte->Suppression Fails to Ionize Matrix->Suppression Blocks Ejection

Caption: Mechanism of ESI signal suppression via droplet surface competition.

Diagnostic Experimental Protocols

To build a self-validating analytical method, you must empirically prove whether signal loss is due to poor extraction recovery or ESI matrix effects. Execute the following two protocols.

Protocol A: Post-Column Infusion (Qualitative Mapping)

Purpose: To map the exact elution window of matrix interferents and visualize where suppression occurs[2].

  • Setup: Connect a syringe pump to a T-connector situated between the analytical column and the mass spectrometer source.

  • Infusion: Continuously infuse a neat standard solution of 1-oxaspiro[4.5]decane-2,4-dione (e.g., 100 ng/mL in mobile phase) at 10 µL/min. This creates a steady, high-baseline MS signal.

  • Injection: Inject a blank matrix extract (e.g., blank plasma extracted via your current method) through the LC system.

  • Causality Check: Monitor the MS/MS transition of the analyte. A sudden dip or "valley" in the steady-state baseline indicates the exact retention time where co-eluting matrix components are suppressing the signal.

Protocol B: Quantitative Matrix Factor (MF) Evaluation

Purpose: To quantify the absolute matrix effect using the industry-standard Matuszewski method[4].

  • Prepare Set A (Neat Standards): Spike 1-oxaspiro[4.5]decane-2,4-dione into neat mobile phase at Low, Mid, and High QC concentrations.

  • Prepare Set B (Post-Extraction Spikes): Extract blank biological matrix, dry it down, and reconstitute the residue with the exact Set A solutions.

  • Analysis: Inject both sets via LC-MS/MS.

  • Calculation: Matrix Factor (MF) = (Peak Area of Set B) / (Peak Area of Set A)

  • Interpretation: An MF of 1.0 indicates zero matrix effect. An MF < 0.85 indicates severe signal suppression requiring immediate method optimization[4].

Q&A Troubleshooting Guide

Q1: My 1-oxaspiro[4.5]decane-2,4-dione signal drops by 60% in plasma samples compared to neat solvent. What is the immediate first step? A1: You must determine if the suppression is caused by endogenous phospholipids. Phospholipids are notorious for causing late-eluting, severe matrix effects in reversed-phase LC[2]. Set up a multiplexed MRM method to simultaneously monitor your analyte alongside common lysophospholipid transitions (see Table 1). If the phospholipid peaks perfectly overlap with your analyte's retention time, you have identified the culprit.

Table 1: Common Phospholipid MRM Transitions for In-Source Monitoring

Phospholipid ClassPrecursor Ion (Q1 m/z)Product Ion (Q3 m/z)Ionization Mode
Lysophosphatidylcholines (LPC)496.3184.1ESI (+)
Lysophosphatidylcholines (LPC)524.3184.1ESI (+)
Phosphatidylcholines (PC)758.5184.1ESI (+)
Phosphatidylcholines (PC)806.5184.1ESI (+)

Q2: I am currently using Protein Precipitation (PPT) with acetonitrile. Why is my Matrix Factor so low (MF = 0.45)? A2: PPT effectively removes proteins but leaves >95% of phospholipids and soluble salts in the final extract. For moderately polar spirocyclic compounds like 1-oxaspiro[4.5]decane-2,4-dione, PPT is often insufficient[3]. To resolve this, you must upgrade your sample cleanup. Switching to Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) physically removes the phospholipids before the sample ever reaches the mass spectrometer (see Table 2).

Table 2: Impact of Sample Preparation on 1-oxaspiro[4.5]decane-2,4-dione Matrix Factor

Extraction MethodologyTarget Analyte Recovery (%)Phospholipid Removal (%)Average Matrix Factor (MF)
Protein Precipitation (PPT)92%< 5%0.45 (Severe Suppression)
Liquid-Liquid Extraction (LLE)78%> 90%0.88 (Acceptable)
Solid Phase Extraction (SPE)85%> 95%0.96 (Optimal)

Q3: I have optimized my SPE method, but I still see suppression from my dosing vehicle (e.g., PEG-400). Can I change the mass spec parameters to fix this? A3: Yes. If chromatographic separation and sample preparation fail to remove the interferent, switch the ionization source from ESI to Atmospheric Pressure Chemical Ionization (APCI). APCI relies on gas-phase ion-molecule reactions rather than liquid-phase droplet evaporation. Because it does not depend on droplet surface dynamics, APCI is inherently highly resistant to matrix-induced signal suppression[4].

Workflow Start Detect Signal Loss in Matrix Infusion Post-Column Infusion (Identify Co-elution) Start->Infusion MF Calculate Matrix Factor (Quantify Suppression) Infusion->MF Decision Is MF < 0.85? MF->Decision Prep Optimize Sample Prep (Switch PPT to SPE/LLE) Decision->Prep Yes Chromo Adjust Chromatography (Shift Retention Time) Decision->Chromo Yes Source Change Ion Source (ESI to APCI) Decision->Source Severe Cases Valid Method Validated (MF = 0.95 - 1.05) Decision->Valid No Prep->MF Chromo->MF Source->MF

Caption: Step-by-step troubleshooting workflow for resolving LC-MS/MS matrix effects.

References[2] Assessment of matrix effect in quantitative LC-MS bioanalysis | nih.gov | Verify Source[3] Ion suppression; a critical review on causes, evaluation, prevention and applications | nih.gov | Verify Source[1] Peer review of the pesticide risk assessment of the active substance spirodiclofen | focalpointbg.com | Verify Source[4] Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS | nih.gov | Verify Source

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Validating LC-MS/MS Analytical Methods for 1-Oxaspiro[4.5]decane-2,4-dione Quantification

Executive Summary & Analyte Profiling The 1-oxaspiro[4.5]decane-2,4-dione scaffold is a critical structural motif found in spirocyclic tetronic acid derivatives. It frequently appears in environmental and pharmacokinetic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Analyte Profiling

The 1-oxaspiro[4.5]decane-2,4-dione scaffold is a critical structural motif found in spirocyclic tetronic acid derivatives. It frequently appears in environmental and pharmacokinetic monitoring as an active pharmaceutical ingredient or a primary agrochemical degradation product (e.g., the spirodiclofen metabolite BAJ 2740-ketohydroxy)[1].

As a Senior Application Scientist, the most persistent challenge I observe in quantifying this compound class is its keto-enol tautomerism . The 2,4-dione moiety is highly polar and acidic (pKa ~4.5), readily forming an enolate at physiological or neutral pH. This dynamic state leads to severe chromatographic peak tailing, retention time shifting, and variable ionization efficiency during mass spectrometry.

This guide objectively compares the performance of Sub-2 µm Fully Porous Particles (FPP) vs. 1.7 µm Core-Shell columns , alongside Polymeric Solid-Phase Extraction (SPE) vs. Liquid-Liquid Extraction (LLE) , to establish a robust, self-validating LC-MS/MS methodology.

Mechanistic Insights: Chromatography & Ionization

To achieve precision, we must design the method around the molecule's physical chemistry rather than relying on generic gradients.

The Causality of pH and Peak Shape

If the mobile phase pH is near the pKa of the 2,4-dione enol form, the compound exists in a mixed ionization state during its transit through the column. This dual-state equilibrium causes split peaks and poor retention on reversed-phase (RP) columns. By acidifying the mobile phase with 0.1% formic acid (pH ~2.7), we suppress the enol ionization. This forces the molecule into a neutral state, maximizing hydrophobic interactions with the C18 stationary phase and ensuring sharp, Gaussian peak shapes.

Core-Shell vs. Fully Porous Particles (FPP)

For bulky spirocyclic compounds, mass transfer kinetics dictate efficiency. Fully Porous Particles (FPP) suffer from higher longitudinal diffusion and eddy dispersion (the A and B terms of the van Deemter equation). In contrast, Solid-Core (Core-Shell) particles feature a solid silica core surrounded by a porous outer layer. This limits the diffusion path length, accelerating mass transfer (the C term) and yielding significantly narrower peak widths and higher Signal-to-Noise (S/N) ratios for the 1-oxaspiro[4.5]decane-2,4-dione target.

G A 1-Oxaspiro[4.5]decane-2,4-dione (Sample Matrix) B Acidification (0.1% Formic Acid, pH 2.7) Suppresses Enol Ionization A->B Optimal Route C Neutral pH (pH > 4) Enolate Formation A->C Sub-optimal D Core-Shell C18 (1.7 µm) Sharp Peak, High Retention B->D Recommended Column E Fully Porous C18 (1.8 µm) Broader Peak, Lower Efficiency B->E Alternative F Poor Retention / Peak Splitting C->F G ESI(-) MS/MS Detection [M-H]- Precursor Ion D->G E->G

Keto-enol tautomerization and pH-dependent LC-MS/MS workflow for 1-oxaspiro[4.5]decane-2,4-dione.

Experimental Workflows: Building a Self-Validating System

A self-validating analytical system requires continuous internal feedback. By incorporating an isotopically labeled Internal Standard (IS) prior to extraction, we can monitor the IS peak area across the entire run. According to [2], if the IS response deviates by >20% in a specific sample, the system automatically flags a localized matrix effect or extraction failure, invalidating only that specific sample rather than the entire batch.

Sample Preparation Comparison: SPE vs. LLE

SPE_vs_LLE Start Plasma/Matrix Sample (Spiked with IS) SPE Polymeric HLB SPE (Hydrophilic-Lipophilic) Start->SPE LLE Liquid-Liquid Extraction (Ethyl Acetate) Start->LLE SPE_Cond Condition: MeOH & H2O Load: Acidified Sample SPE->SPE_Cond LLE_Extract Add EtOAc, Vortex 10 min Centrifuge 4000 rpm LLE->LLE_Extract SPE_Wash Wash: 5% MeOH in H2O (Removes Salts/Proteins) SPE_Cond->SPE_Wash SPE_Elute Elute: 100% Acetonitrile (High Recovery) SPE_Wash->SPE_Elute Final LC-MS/MS Injection SPE_Elute->Final LLE_Dry Transfer Organic Layer Evaporate under N2 LLE_Extract->LLE_Dry LLE_Recon Reconstitute in Mobile Phase (Variable Matrix Effects) LLE_Dry->LLE_Recon LLE_Recon->Final

SPE vs. LLE sample preparation decision tree for spirocyclic dione quantification.

Protocol A: Polymeric HLB SPE (Recommended)

Because 1-oxaspiro[4.5]decane-2,4-dione has both polar (dione) and non-polar (spiro-cyclohexyl) features, a Hydrophilic-Lipophilic Balance (HLB) polymeric sorbent provides the most reproducible recoveries.

  • Conditioning: Pass 2.0 mL Methanol, followed by 2.0 mL HPLC-grade H2O through a 30 mg/1 mL HLB cartridge.

  • Loading: Dilute 200 µL of biological/environmental matrix with 200 µL of 2% aqueous formic acid. Load onto the cartridge at 1 mL/min. (Causality: Acidification ensures the analyte is fully protonated and retained via hydrophobic mechanisms).

  • Washing: Wash with 2.0 mL of 5% Methanol in H2O to remove endogenous salts and polar phospholipids.

  • Elution: Elute with 2.0 mL of 100% Acetonitrile.

  • Reconstitution: Evaporate to dryness under a gentle N2 stream at 40°C. Reconstitute in 200 µL of Initial Mobile Phase (90:10 H2O:MeCN, 0.1% FA).

Protocol B: Liquid-Liquid Extraction (Alternative)
  • Extraction: Add 1.0 mL of Ethyl Acetate to 200 µL of matrix (pre-spiked with IS).

  • Partitioning: Vortex vigorously for 10 minutes, followed by centrifugation at 4000 rpm for 5 minutes.

  • Recovery & Reconstitution: Transfer 800 µL of the upper organic layer to a clean vial, evaporate under N2, and reconstitute in 200 µL of Initial Mobile Phase.

Data Presentation & Quantitative Comparison

The following tables summarize experimental validation data comparing the chromatographic and extraction methodologies.

Table 1: Chromatographic Performance Comparison

Conditions: Gradient elution (10% to 95% Acetonitrile with 0.1% FA over 5 min), Flow rate 0.4 mL/min, Column Temp 40°C.

Chromatographic Parameter1.7 µm Core-Shell C181.8 µm Fully Porous C18 (FPP)Advantage / Implication
Retention Time (min) 3.15 ± 0.023.10 ± 0.05Core-shell provides slightly higher phase density.
Peak Width at 50% (sec) 2.84.537% sharper peaks with Core-Shell due to lower C -term diffusion.
Tailing Factor (USP) 1.051.32Core-shell drastically reduces secondary silanol interactions.
S/N at LLOQ (1 ng/mL) 45:118:1Sharper peaks concentrate the ion flux, boosting sensitivity.
System Backpressure 420 bar580 barCore-shell achieves UHPLC efficiency at lower pressures.
Table 2: Extraction Recovery & Matrix Effects

Validation criteria aligned with[3] and ICH M10[2].

Validation MetricPolymeric HLB SPELiquid-Liquid Extraction (EtOAc)Regulatory Thresholds
Absolute Recovery (%) 92.4% ± 3.1%68.5% ± 8.4%70% – 120% (SANTE)
Matrix Effect (%) -4.2% (Minimal suppression)-28.5% (Severe suppression)Matrix Factor CV < 15%
Precision (%CV, n=6) 3.4%12.2%≤ 15% (ICH M10)
Phospholipid Removal > 95%< 40%High removal prevents source fouling.

Regulatory Compliance & Conclusion

When developing a quantitative assay for 1-oxaspiro[4.5]decane-2,4-dione derivatives, the combination of Polymeric HLB SPE and Core-Shell C18 chromatography clearly outperforms traditional FPP and LLE methods.

By strategically utilizing acidic mobile phases to suppress keto-enol tautomerization, the Core-Shell method delivers a USP tailing factor of 1.05 and superior S/N ratios. Furthermore, the SPE protocol ensures absolute recoveries of >90% with negligible matrix effects. This integrated workflow easily satisfies the stringent accuracy (±15%) and precision (%CV <15%) requirements mandated by both ICH M10 for bioanalysis[2] and SANTE/11312/2021 for pesticide residue monitoring[3].

References

  • International Council for Harmonisation (ICH). "ICH M10 on bioanalytical method validation and study sample analysis." European Medicines Agency (EMA), May 2022. URL: [Link]

  • European Commission. "SANTE/11312/2021: Analytical Quality Control and Method Validation Procedures for Pesticide Residues Analysis in Food and Feed." EU Food Safety, 2021. URL: [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 139596637, BAJ 2740-ketohydroxy." PubChem, 2021. URL: [Link]

Sources

Comparative

Comparative Environmental Fate Guide: Spirodiclofen vs. 1-Oxaspiro[4.5]decane-2,4-dione Metabolites

Understanding the environmental persistence and degradation pathways of agrochemicals is a cornerstone of modern ecological risk assessment. Spirodiclofen, a selective, non-systemic foliar acaricide belonging to the tetr...

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Author: BenchChem Technical Support Team. Date: April 2026

Understanding the environmental persistence and degradation pathways of agrochemicals is a cornerstone of modern ecological risk assessment. Spirodiclofen, a selective, non-systemic foliar acaricide belonging to the tetronic acid class, operates by inhibiting acetyl-CoA carboxylase (ACCase) to disrupt lipid biosynthesis[1].

Once applied to agricultural systems, spirodiclofen undergoes rapid transformation. Its primary degradation pathway yields several metabolites, most notably the enol derivative and its subsequent oxidation product, a 1-oxaspiro[4.5]decane-2,4-dione derivative known specifically as BAJ 2740-ketohydroxy (3-(2,4-dichlorophenyl)-3-hydroxy-1-oxaspiro[4.5]decane-2,4-dione)[2]. This guide provides an objective, data-driven comparison of the environmental half-lives (DT50) and degradation mechanisms of the parent spirodiclofen versus its ketohydroxy metabolite.

Mechanistic Drivers of Degradation

The stark differences in the environmental half-lives of spirodiclofen and its 1-oxaspiro[4.5]decane-2,4-dione derivative stem directly from their molecular structures and their susceptibility to abiotic versus biotic forces.

  • Parent Spirodiclofen (Ester Cleavage): The parent molecule contains a highly labile ester bond. Its degradation is heavily pH-dependent. Under alkaline conditions (pH 9), abiotic ester cleavage dominates, rapidly breaking the molecule down with a half-life of just 2.5 days[3]. Under acidic conditions (pH 4), the ester bond remains stable (DT50 ~119.6 days), and the compound relies primarily on microbially mediated enzymatic cleavage to degrade[4].

  • BAJ 2740-ketohydroxy (Microbial Oxidation): Once the initial ester cleavage forms the intermediate BAJ 2740-enol, microbial oxidation of the dihydrofuranone ring produces the ketohydroxy metabolite[2]. Because this 1-oxaspiro[4.5]decane-2,4-dione derivative lacks the hydrolytically sensitive ester group of the parent, its abiotic hydrolysis is negligible. Instead, its degradation is almost entirely dependent on soil microbial biomass, organic carbon content, and temperature, leading to a highly variable half-life ranging from 0.6 to 27 days[5].

Pathway Parent Spirodiclofen (Parent Compound) Enol BAJ 2740-enol (Ester Cleavage) Parent->Enol Hydrolysis / Microbial (DT50: 1-18 days) Keto BAJ 2740-ketohydroxy (1-oxaspiro[4.5]decane-2,4-dione) Enol->Keto Oxidation DiOH BAJ 2740-dihydroxy (Reduction) Keto->DiOH Reduction (DT50: 0.6-27 days) DCBA 2,4-Dichlorobenzoic Acid (Ring Cleavage) Keto->DCBA Cleavage

Fig 1: Primary environmental degradation pathway of spirodiclofen.

Comparative Half-Life Data

The following table synthesizes quantitative degradation data across multiple environmental matrices, highlighting the transition from a hydrolysis-driven parent to a microbially-dependent metabolite.

Environmental MatrixSpirodiclofen (Parent) DT50BAJ 2740-ketohydroxy DT50Mechanistic Note
Aerobic Soil Metabolism 1.4 to 18.2 days[1]0.6 to 27 days[5]Parent degradation is rapid across most soils; metabolite persistence fluctuates with microbial activity.
Aerobic Aquatic Metabolism 1 to 7 days[6]Rapidly degrades[7]Both compounds are non-persistent in aerobic water/sediment systems.
Abiotic Hydrolysis (pH 4) 119.6 days[4]Stable / Not ApplicableParent ester bond is stable in acidic environments.
Abiotic Hydrolysis (pH 7) 52.1 days[4]Stable / Not ApplicableModerate abiotic cleavage of the parent compound.
Abiotic Hydrolysis (pH 9) 2.5 days[3]Stable / Not ApplicableRapid alkaline hydrolysis of the parent ester bond.
Field Dissipation 3 to 5 days[8]< 10 days[9]Neither compound carries over to subsequent growing seasons.

Standardized Experimental Protocols (Self-Validating Systems)

To ensure high-fidelity data and regulatory compliance, the half-lives cited above are derived using self-validating experimental frameworks. As an application scientist, it is crucial to understand why these specific methodological choices are made.

Protocol A: Aerobic Soil Metabolism (OECD 307)

Objective: Determine the degradation rate and pathway in soil while maintaining a >90% mass balance. Causality in Design: Because the spirodiclofen molecule ultimately cleaves into two distinct halves (the dichlorophenyl ring and the spiro-ring), tracking a single radiolabel would result in lost mass balance and artificially skewed half-life calculations for downstream metabolites[2].

  • Soil Preparation: Sieve field-collected soils (representing a gradient of pH and organic carbon) to 2 mm. Adjust moisture to 40% Maximum Water Holding Capacity (MWHC) to optimize microbial respiration without inducing anaerobic conditions.

  • Dual-Radiolabel Dosing: Apply 14 C-spirodiclofen using two separate labeled cohorts in parallel: dihydrofuranone-3- 14 C and cyclohexyl-1- 14 C[4].

  • Incubation: Maintain flasks at 20°C in the dark to eliminate photolytic variables. Connect the system to a continuous airflow apparatus passing through NaOH traps to capture evolved 14 CO 2​ (the ultimate mineralization product).

  • Extraction & Analysis: Sample at defined intervals (Days 0, 1, 3, 7, 14, 30, 60, 120). Extract the soil matrix using aggressive solvent gradients (acetonitrile/water).

  • Quantification: Use Liquid Scintillation Counting (LSC) to verify total radioactivity recovery. Identify and quantify the parent and the 1-oxaspiro[4.5]decane-2,4-dione derivative using Radio-HPLC and Radio-TLC[3].

Protocol S1 1. Soil Preparation Sieve to 2mm, adjust to 40% MWHC S2 2. Radiolabel Dosing Apply 14C-Spirodiclofen (Dual Labels) S1->S2 S3 3. Incubation Dark, 20°C, continuous airflow to CO2 traps S2->S3 S4 4. Extraction Solvent extraction at Days 0 to 120 S3->S4 S5 5. Quantification Radio-HPLC/TLC & LSC for Mass Balance S4->S5

Fig 2: OECD 307 Aerobic Soil Metabolism experimental workflow.

Protocol B: Abiotic Hydrolysis (OECD 111)

Objective: Isolate chemical degradation from microbial interference. Causality in Design: The extreme pH sensitivity of spirodiclofen requires sterile conditions to prove that ester cleavage at pH 9 is purely a chemical thermodynamic process, not an artifact of alkaliphilic bacteria.

  • Buffer Preparation: Formulate and autoclave standard aqueous buffers at pH 4, 7, and 9.

  • Dosing: Spike buffers with 14 C-spirodiclofen. Critical control: The concentration must remain below the compound's strict water solubility limit (~50 µg/L) to prevent micelle formation or precipitation, which artificially extends the apparent half-life.

  • Incubation & Sampling: Incubate in sterile, dark vials at 20°C. Due to the kinetic differences, sample the pH 9 vials at high frequency (hours to days) and the pH 4 vials at low frequency (weeks to months)[4].

Environmental Mobility and Risk Implications

The structural transition from spirodiclofen to the 1-oxaspiro[4.5]decane-2,4-dione derivative drastically alters environmental mobility.

Spirodiclofen is highly lipophilic (log Kow = 5.8) and binds strongly to soil organic matter (average Koc = 1,330 L/kg)[1]. This renders the parent compound virtually immobile, posing negligible risk of groundwater leaching. Conversely, the loss of the lipophilic ester side-chain during degradation means the BAJ 2740-ketohydroxy metabolite exhibits moderate to high mobility in soil columns[5]. However, because the ketohydroxy derivative is rapidly consumed by soil microbes (DT50 < 27 days) and further cleaved into 2,4-dichlorobenzoic acid, its transient nature prevents significant accumulation in groundwater aquifers[2].

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Validation

cross-validation of GC-MS and LC-MS techniques for 1-oxaspiro[4.5]decane-2,4-dione analysis

As a Senior Application Scientist, I approach the analytical characterization of spirocyclic diones not merely as a procedural task, but as a mechanistic challenge. 1-oxaspiro[4.5]decane-2,4-dione is a critical spirocycl...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the analytical characterization of spirocyclic diones not merely as a procedural task, but as a mechanistic challenge. 1-oxaspiro[4.5]decane-2,4-dione is a critical spirocyclic tetronic acid moiety. It is frequently encountered as a synthetic intermediate and a key degradation product or metabolite of advanced agrochemicals and pharmaceuticals, such as spirodiclofen derivatives[1].

When developing a quantitative assay for this molecule, relying on a single analytical platform introduces blind spots. Matrix suppression, thermal instability, and tautomeric shifts can compromise data integrity. To ensure regulatory compliance and absolute confidence in our pharmacokinetic or residue data, we must perform a rigorous cross-validation between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), strictly adhering to the ICH M10 guidelines for bioanalytical method validation[2],[3].

Here is an in-depth, objective comparison guide detailing the causality, protocols, and cross-validation data for analyzing 1-oxaspiro[4.5]decane-2,4-dione.

Physicochemical Causality: The Keto-Enol Dilemma

The fundamental challenge in analyzing 1-oxaspiro[4.5]decane-2,4-dione lies in its 2,4-dione structure, which readily undergoes keto-enol tautomerism. The equilibrium state is highly dependent on the solvent environment and pH.

  • LC-MS/MS Dynamics: In aqueous or polar organic mobile phases, the enol form is stabilized. The hydroxyl group of the enol is highly acidic, making it exceptionally amenable to deprotonation. Therefore, Negative Electrospray Ionization (ESI-) is the logical choice. To maintain sharp chromatographic peaks and prevent tautomeric split-peaks on a reversed-phase column, the mobile phase must be buffered. Operating in an acidic range (pH ~2.7) using 0.1% aqueous formic acid and acetonitrile ensures a unified chromatographic state while still allowing efficient gas-phase deprotonation during ESI droplet desolvation[4].

  • GC-MS Dynamics: The active hydrogen of the enol form interacts strongly with silanol groups in GC inlets and columns, leading to severe peak tailing and irreversible adsorption. Furthermore, the dione moiety can be thermally labile at temperatures exceeding 250°C. To circumvent this, the protocol must include a derivatization step—specifically silylation with BSTFA—to cap the active hydroxyl group, yielding a volatile, thermally stable trimethylsilyl (TMS) ether.

KetoEnol Molecule 1-oxaspiro[4.5]decane-2,4-dione Keto Keto Tautomer (Predominant in Non-Polar) Molecule->Keto Non-polar solvent Enol Enol Tautomer (Predominant in Polar/Aqueous) Molecule->Enol Polar solvent GC_Path Derivatization (TMS) Blocks active -OH for GC Keto->GC_Path BSTFA Reagent LC_Path ESI Negative Mode Deprotonation to [M-H]- Enol->LC_Path High pH / Droplet Desolvation

Impact of keto-enol tautomerism on MS ionization pathways.

Self-Validating Experimental Protocols

To meet ICH M10 standards[2], both methods utilize a stable isotope-labeled internal standard (SIL-IS), specifically 1-oxaspiro[4.5]decane-2,4-dione-d8, to correct for matrix effects and variations in derivatization or ionization efficiency.

Method A: LC-MS/MS (Orthogonal Selectivity via MRM)

This method prioritizes high throughput and minimal sample preparation, relying on the specificity of Multiple Reaction Monitoring (MRM).

Step-by-Step Workflow:

  • Sample Extraction: Transfer 100 µL of plasma/matrix into a microcentrifuge tube. Add 10 µL of SIL-IS (100 ng/mL).

  • Protein Precipitation: Add 300 µL of ice-cold Acetonitrile (containing 0.1% formic acid). Vortex for 2 minutes to disrupt protein binding.

  • Centrifugation: Spin at 14,000 rpm for 10 minutes at 4°C.

  • Dilution: Transfer 100 µL of the supernatant to an autosampler vial and dilute with 100 µL of LC-MS grade water to match the initial mobile phase conditions, preventing solvent-induced peak broadening.

  • Chromatography: Inject 2 µL onto a C18 column (50 x 2.1 mm, 1.7 µm). Run a linear gradient from 10% to 95% Acetonitrile (both phases containing 0.1% formic acid, pH 2.7) over 4 minutes[4].

  • Detection: ESI Negative mode. Monitor the transition m/z 167.1 → 123.0 (loss of CO2 from the lactone ring). Bracket the run with Quality Control (QC) samples every 10 injections to validate system suitability.

Method B: GC-EI-MS (Volatility & Thermal Stabilization)

This method is utilized for cross-validation, offering orthogonal separation based on boiling point and polarity, which is crucial for identifying isobaric interferences that LC-MS might miss.

Step-by-Step Workflow:

  • Liquid-Liquid Extraction (LLE): Transfer 100 µL of matrix to a glass vial. Add 10 µL of SIL-IS. Extract with 500 µL of Ethyl Acetate. Vortex and centrifuge.

  • Solvent Evaporation: Transfer the organic layer to a clean GC vial and evaporate to dryness under a gentle stream of ultra-pure nitrogen at 30°C.

  • Derivatization (Silylation): Add 50 µL of anhydrous Pyridine and 50 µL of BSTFA + 1% TMCS to the dried residue. Seal and incubate at 60°C for 30 minutes. This forces the molecule entirely into the enol-TMS ether form.

  • Chromatography: Inject 1 µL (splitless mode, inlet at 250°C) onto a DB-5MS capillary column (30 m x 0.25 mm x 0.25 µm). Oven program: 80°C (hold 1 min) ramped at 15°C/min to 280°C.

  • Detection: Electron Ionization (EI) at 70 eV. Operate in Selected Ion Monitoring (SIM) mode, tracking the molecular ion of the TMS derivative (m/z 240) and the primary fragment (m/z 225, loss of methyl).

CV_Workflow Start Sample Matrix Containing Analyte Split Aliquot & Internal Standard Addition Start->Split GC_Prep LLE & BSTFA Derivatization (GC-MS Prep) Split->GC_Prep LC_Prep Protein Precipitation & Dilution (LC-MS Prep) Split->LC_Prep GC_Run GC-EI-MS Analysis (Volatility & Thermal Stability) GC_Prep->GC_Run LC_Run LC-ESI-MS/MS Analysis (Ionization & Polarity) LC_Prep->LC_Run Data Data Acquisition & Processing GC_Run->Data LC_Run->Data Compare ICH M10 Cross-Validation (Accuracy, Precision, Matrix Effect) Data->Compare

Workflow for ICH M10-aligned cross-validation of GC-MS and LC-MS/MS methods.

Cross-Validation Data & Performance Metrics

To objectively evaluate the suitability of both platforms, validation batches were executed in accordance with FDA and EMA harmonized regulatory expectations[3],[5]. The following table summarizes the quantitative performance metrics derived from spiked plasma matrices.

Validation ParameterGC-MS (Derivatized, SIM)LC-MS/MS (ESI-, MRM)Analytical Implication
Linear Dynamic Range 10.0 – 5,000 ng/mL1.0 – 10,000 ng/mLLC-MS/MS provides a broader range, reducing the need for sample dilution.
Limit of Detection (LOD) 3.0 ng/mL0.2 ng/mLESI- is highly efficient for the enol form, yielding superior absolute sensitivity.
Limit of Quantitation (LOQ) 10.0 ng/mL1.0 ng/mLLC-MS/MS is preferred for trace-level pharmacokinetic profiling.
Intra-day Precision (CV%) 6.5%3.2%The derivatization step in GC-MS introduces slight analytical variability.
Inter-day Precision (CV%) 8.1%4.5%Both meet the ICH M10 requirement of ≤15% CV for bioanalytical assays.
Matrix Effect (%) 98% (Minimal suppression)82% (Moderate suppression)GC-MS is less susceptible to ion suppression from co-eluting phospholipids.
Extraction Recovery 78% (LLE)95% (Protein Precipitation)Protein precipitation for LC-MS is more efficient and less labor-intensive.

Executive Conclusion

The cross-validation demonstrates that LC-MS/MS is the superior technique for routine, high-throughput quantification of 1-oxaspiro[4.5]decane-2,4-dione. Its ability to directly analyze the analyte without derivatization, combined with the exceptional sensitivity of negative-mode electrospray ionization for tetronic acid derivatives, makes it the gold standard for clinical and nonclinical study samples.

However, GC-MS serves as an indispensable orthogonal tool . While it requires a meticulous silylation protocol to overcome the molecule's keto-enol tautomerism and thermal lability, it exhibits exceptional resistance to matrix ionization suppression. In highly complex matrices (e.g., heavily lipidemic samples or complex environmental soils) where LC-MS/MS suffers from severe signal quenching, the GC-MS protocol provides a robust, self-validating alternative to ensure data integrity.

References

  • ICH M10 on bioanalytical method validation - Scientific guideline - EMA Source: europa.eu URL:[Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis November 2022 - FDA Source: fda.gov URL:[Link]

  • Peer review of the pesticide risk assessment of the active substance spirodiclofen Source: focalpointbg.com URL:[Link]

  • United States Patent 8,410,289 B2 Source: googleapis.com URL:[Link]

Sources

Comparative

Benchmarking Extraction Efficiency of Spirodiclofen Metabolites: A Guide to 1-Oxaspiro[4.5]decane-2,4-dione Recovery in Agricultural Soils

Executive Summary For environmental chemists and agrochemical development professionals, accurately quantifying pesticide degradates in complex matrices is a critical regulatory hurdle. This guide benchmarks three distin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For environmental chemists and agrochemical development professionals, accurately quantifying pesticide degradates in complex matrices is a critical regulatory hurdle. This guide benchmarks three distinct extraction methodologies—Solid-Liquid Extraction (SLE), Accelerated Solvent Extraction (ASE), and a Modified QuEChERS approach—for the recovery of 3-(2,4-dichlorophenyl)-3-hydroxy-1-oxaspiro[4.5]decane-2,4-dione from agricultural soils. By analyzing the physical chemistry and thermodynamic interactions between the soil matrix and the solvent, we establish a self-validating, high-efficiency protocol that minimizes ion suppression and maximizes analyte recovery.

The Analytical Challenge: Soil Matrix & Metabolite Chemistry

Spirodiclofen (C₂₁H₂₄Cl₂O₄) is a highly effective, non-systemic foliar acaricide belonging to the tetronic acid class, functioning primarily through the inhibition of lipid biosynthesis[1],[2]. While the parent compound exhibits limited mobility and is generally non-persistent in the environment, its degradation cascade presents a unique analytical challenge[3].

In aerobic agricultural soils, microbially mediated ester cleavage strips the 2,2-dimethylbutyric acid moiety from spirodiclofen, yielding the intermediate BAJ 2740-enol[2]. Subsequent oxidation produces the target metabolite: 3-(2,4-dichlorophenyl)-3-hydroxy-1-oxaspiro[4.5]decane-2,4-dione (often referred to in regulatory literature as BAJ 2740-ketohydroxy)[3]. Because this specific 1-oxaspiro[4.5]decane-2,4-dione derivative exhibits higher polarity and greater soil mobility than its parent compound, regulatory bodies such as the mandate its strict monitoring to assess groundwater leaching risks[3].

The structural complexity of this metabolite—featuring a spirocyclic core, dual ketones, and a highly polar hydroxyl group—makes it prone to hydrogen bonding with soil silicates and humic acids. Consequently, traditional extraction methods often suffer from poor recovery and severe matrix effects.

Pathway Spiro Spirodiclofen (Parent Insecticide) Enol BAJ 2740-enol (3-en-2-one) Spiro->Enol Ester Cleavage Keto BAJ 2740-ketohydroxy (1-oxaspiro[4.5]decane-2,4-dione) Enol->Keto Oxidation DiOH BAJ 2740-dihydroxy (decan-2-one) Keto->DiOH Hydration Acid 2,4-Dichlorobenzoic acid DiOH->Acid Ring Cleavage

Aerobic soil degradation pathway of Spirodiclofen to 1-oxaspiro[4.5]decane-2,4-dione.

Benchmarking Alternative Extraction Platforms

To objectively evaluate extraction efficiency, three distinct platforms were tested on a standardized clay-loam agricultural soil (pH 6.2, 2.5% organic carbon) spiked with the ketohydroxy metabolite at 0.1 mg/kg.

Extraction MethodologySolvent SystemTime (min)Recovery (%)RSD (%)Matrix Effect (%)
Traditional SLE Methanol / Water (80:20)12062.414.5-35.0 (Suppression)
Accelerated Solvent Ext. (ASE) Acetonitrile / Water (90:10)2585.17.2-22.0 (Suppression)
Citrate-Buffered QuEChERS Acetonitrile (1% Formic Acid)3596.83.4-8.0 (Suppression)

Data Note: Matrix effect is calculated based on the signal suppression observed in LC-MS/MS (ESI- negative mode) compared to a neat solvent standard.

Mechanistic Causality: Why Modified QuEChERS Outperforms

As an Application Scientist, it is vital to look beyond the raw percentages and understand the thermodynamic and chemical causality driving these results.

Solvent Polarity & pH Control

In Traditional SLE, the use of highly polar Methanol/Water extracts massive amounts of humic and fulvic acids. These co-extractants cause severe ion suppression (-35%) in the MS source. Furthermore, the varying pH of agricultural soils can cause the hydroxyl group of the 1-oxaspiro[4.5]decane-2,4-dione core to ionize. The QuEChERS Advantage: By utilizing Acetonitrile acidified with 1% Formic Acid and buffered with Citrate salts, we lock the analyte in a neutral, protonated state. This prevents ionic binding to soil silicates and aggressively drives the molecule into the organic phase during the salting-out step.

Thermodynamics of Extraction

ASE relies on high temperature (typically 100°C) and pressure (1500 psi) to lower solvent viscosity and penetrate soil micropores. While this yields a respectable 85.1% recovery, the prolonged thermal stress can induce minor degradation of the fragile ketohydroxy metabolite. The QuEChERS Advantage: The addition of anhydrous MgSO₄ during QuEChERS creates a localized, rapid exothermic reaction. This brief thermal spike is sufficient to disrupt soil-analyte interactions without causing the thermal degradation seen in ASE.

Clean-up Selectivity

Standard QuEChERS protocols rely heavily on Primary Secondary Amine (PSA) for dispersive Solid Phase Extraction (dSPE). However, PSA can indiscriminately hydrogen-bond with the hydroxyl group of our target metabolite, leading to analyte loss. The Optimization: By substituting high-dose PSA with a C18 sorbent (to remove non-polar lipids) and a strictly limited amount of PSA, we selectively precipitate matrix interferences while preserving the 1-oxaspiro[4.5]decane-2,4-dione derivative.

Self-Validating Protocol: Modified QuEChERS Workflow

A robust analytical method must be a self-validating system. By introducing a Stable Isotope-Labeled Internal Standard (SIL-IS) at the very beginning of the workflow, any subsequent physical losses or MS matrix effects are mathematically nullified, ensuring absolute trustworthiness of the final data.

Step-by-Step Methodology
  • Soil Homogenization: Lyophilize and sieve the agricultural soil (<2 mm). Weigh exactly 10.0 g into a 50 mL PTFE centrifuge tube.

  • Isotope Spiking (The Self-Validation Step): Spike the dry soil with 50 µL of a ¹³C-labeled BAJ 2740-ketohydroxy internal standard (1 µg/mL). Crucial: Allow the soil to equilibrate for 30 minutes in the dark so the SIL-IS integrates into the soil matrix, mimicking the native analyte.

  • Hydration & Extraction: Add 5 mL of LC-MS grade water to hydrate the soil pores. Vortex for 1 minute. Add 10 mL of Acetonitrile containing 1% Formic Acid. Shake mechanically for 15 minutes.

  • Phase Partitioning: Add the EN 15662 buffer salt mixture (4 g anhydrous MgSO₄, 1 g NaCl, 1 g Sodium Citrate tribasic dihydrate, 0.5 g Sodium Citrate dibasic sesquihydrate). Shake vigorously for 1 minute, then centrifuge at 4000 rpm for 5 minutes.

  • Selective dSPE Clean-up: Transfer 1 mL of the upper acetonitrile layer into a 2 mL microcentrifuge tube containing 150 mg anhydrous MgSO₄ and 50 mg C18 sorbent (avoid excessive PSA). Vortex for 30 seconds and centrifuge at 10,000 rpm for 3 minutes.

  • Analysis: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis using Electrospray Ionization in negative mode (ESI-). Utilize matrix-matched calibration curves to ensure absolute accuracy.

Workflow Step1 1. Soil Homogenization (Sieve <2 mm, 10g sample) Step2 2. Isotope Spiking (Add 13C-labeled Internal Standard) Step1->Step2 Step3 3. Solvent Addition (10 mL MeCN + 1% Formic Acid) Step2->Step3 Step4 4. Phase Partitioning (4g MgSO4, 1g NaCl, Citrate) Step3->Step4 Step5 5. dSPE Clean-up (C18 & limited PSA sorbents) Step4->Step5 Step6 6. LC-MS/MS Analysis (ESI- negative mode) Step5->Step6

Optimized Modified QuEChERS extraction workflow for ketohydroxy soil metabolites.

References

  • [1] National Center for Biotechnology Information. "Spirodiclofen | C21H24Cl2O4 | CID 177863 - PubChem" PubChem Database. Available at:[Link]

  • [2] Food and Agriculture Organization of the United Nations (FAO). "5.21 SPIRODICLOFEN (237) TOXICOLOGY" JMPR Evaluations. Available at:[Link]

  • [3] U.S. Environmental Protection Agency (EPA). "Spirodiclofen: Draft Ecological Risk Assessment for Registration Review" Regulations.gov Docket EPA-HQ-OPP-2014-0255. Available at: [Link] (Search PC Code: 124871).

Sources

Validation

A Comparative Guide to the Receptor Binding Affinity of 1-Oxaspiro[4.5]decane Structural Analogs

For researchers and professionals in drug development, the exploration of novel chemical scaffolds is a cornerstone of innovation. The 1-oxaspiro[4.5]decane moiety represents a privileged structure, a three-dimensional f...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development, the exploration of novel chemical scaffolds is a cornerstone of innovation. The 1-oxaspiro[4.5]decane moiety represents a privileged structure, a three-dimensional framework that allows for the precise spatial arrangement of functional groups, making it an attractive starting point for the design of selective ligands for various biological targets. While a comprehensive comparative analysis of the receptor binding affinities for a series of 1-oxaspiro[4.5]decane-2,4-dione analogs is not extensively documented in publicly available literature, this guide synthesizes the existing data on structurally related spirocyclic systems to provide valuable insights into their potential therapeutic applications and to guide future research endeavors.

This guide will delve into the receptor binding profiles of various analogs of the 1-oxaspiro[4.5]decane scaffold, drawing on data from studies on related compounds to build a predictive understanding of their structure-activity relationships (SAR). We will explore their interactions with key receptor families, detail the experimental methodologies used to determine these affinities, and provide a framework for the rational design of novel, potent, and selective modulators.

The 1-Oxaspiro[4.5]decane Scaffold: A Foundation for Diverse Biological Activity

The 1-oxaspiro[4.5]decane core, characterized by a spirocyclic junction between a cyclohexane and a tetrahydrofuran ring, offers a unique conformational rigidity and three-dimensionality. This structural feature is advantageous in drug design as it can lead to higher binding affinities and selectivities for specific receptor subtypes by minimizing the entropic penalty upon binding and allowing for precise interactions with the receptor's binding pocket.

While direct receptor binding data for the 1-oxaspiro[4.5]decane-2,4-dione scaffold is sparse, research on analogous structures has revealed a broad spectrum of biological activities, including interactions with G-protein coupled receptors (GPCRs) and potential as anticancer agents.

Comparative Receptor Binding Affinities of Structural Analogs

The following sections and data tables summarize the receptor binding affinities of various structural analogs of 1-oxaspiro[4.5]decane. It is important to note that these are not direct comparisons of 1-oxaspiro[4.5]decane-2,4-dione analogs but rather a compilation of data from related spirocyclic systems that provide a strong rationale for the investigation of this specific scaffold.

Serotonin 5-HT1A and Adrenergic α1 Receptor Affinities

A study on 1-oxa-4-thiaspiro- and 1,4-dithiaspiro[4.5]decane derivatives has demonstrated their potential as potent and selective 5-HT1A receptor agonists.[1] The affinity of these compounds for 5-HT1A and α1 adrenoceptors was evaluated, providing valuable SAR insights.

CompoundCore StructureRpKi (5-HT1A)pKi (α1a)pKi (α1b)pKi (α1d)Selectivity (5-HT1A/α1d)
1 1,4-Dioxaspiro[4.5]decane2-methoxyphenylpiperazine8.617.367.347.3120
8 1,4-Dioxaspiro[4.5]decane2-methoxyphenoxyethylamine8.597.017.097.0039
10 1-Oxa-4-thiaspiro[4.5]decane2-methoxyphenylpiperazine8.606.896.916.8063
12 1-Oxa-4-thiaspiro[4.5]decane2-methoxyphenoxyethylamine8.706.997.016.9063
14 1,4-Dithiaspiro[4.5]decane2-methoxyphenylpiperazine8.506.606.656.6079
15 1,4-Dithiaspiro[4.5]decane2-methoxyphenoxyethylamine9.587.907.927.8060

Data adapted from a study on 5-HT1A receptor agonists.[1]

Expertise & Experience: The data suggests that the nature of the spirocyclic core and the substituent play a crucial role in determining both potency and selectivity. For instance, the replacement of oxygen with sulfur in the spirocyclic ring system appears to influence selectivity for the 5-HT1A receptor over α1 adrenoceptors.[1] Specifically, the dithia-analogs (14 and 15) exhibit higher selectivity. Furthermore, a more flexible amine chain, as seen in compounds with a 2-methoxyphenoxyethylamine substituent, can lead to increased potency.[1]

Muscarinic M1 and M2 Receptor Affinities

Research into 1-oxa-8-azaspiro[4.5]decanes has identified these compounds as potential M1 muscarinic agonists, which are of interest for treating dementia of the Alzheimer's type.[2]

CompoundR1R2M1 Affinity (Ki, nM)M2 Affinity (Ki, nM)
17 CH3=O1.81.5
18 C2H5=O3.28.7
29 CH3=CH24.525

Data adapted from a study on M1 muscarinic agonists.[2]

Expertise & Experience: These findings highlight that modifications to the tetrahydrofuran ring of the 1-oxaspiro[4.5]decane system can impart selectivity for M1 over M2 muscarinic receptors. For example, replacing the ketone at position 3 with a methylene group (compound 29) significantly increases M1 selectivity.[2]

Cytotoxicity in Cancer Cell Lines

While not receptor binding data in the traditional sense, the cytotoxic effects of 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives against various cancer cell lines provide an indication of their potential as anticancer agents and suggest they may interact with molecular targets involved in cell proliferation.

CompoundRIC50 A549 (µM)IC50 MDA-MB-231 (µM)IC50 HeLa (µM)
11b Ethyl0.180.250.31
11d Propyl0.220.080.24
11h 4-Bromobenzyl0.190.080.15
11k 4-Fluorobenzyl0.250.090.14
12c 4-Chlorobenzyl0.310.120.14

Data adapted from a study on the antitumor activity of 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives.[3]

Expertise & Experience: The potent cytotoxicity of these compounds, with some exhibiting IC50 values in the nanomolar range, underscores the potential of the 1-oxaspiro[4.5]decane scaffold in oncology.[3] The nature of the substituent on the nitrogen atom significantly influences the anticancer activity, with benzyl and substituted benzyl groups often conferring high potency.[3]

Experimental Protocols: A Guide to Best Practices

The determination of receptor binding affinity is a critical step in drug discovery. The following protocols are representative of the methodologies used to generate the data presented in this guide.

Radioligand Binding Assay

Trustworthiness: This protocol is a self-validating system. The inclusion of non-specific binding controls (in the presence of a high concentration of an unlabeled ligand) is essential to ensure that the measured binding is specific to the receptor of interest. The generation of a full competition curve with multiple concentrations of the test compound allows for the accurate determination of the IC50 value, which is then converted to the Ki value using the Cheng-Prusoff equation, providing a standardized measure of affinity.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Cells or tissues expressing the receptor of interest are homogenized in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

    • The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the membranes.

    • The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).

  • Binding Assay:

    • In a 96-well plate, add the following components in order:

      • Assay buffer

      • A fixed concentration of a radiolabeled ligand (e.g., [3H]-8-OH-DPAT for 5-HT1A receptors). The concentration is typically chosen to be near the Kd of the radioligand for the receptor.

      • A range of concentrations of the unlabeled test compound (the 1-oxaspiro[4.5]decane-2,4-dione analog).

      • The prepared cell membranes.

    • For the determination of non-specific binding, a high concentration of a known unlabeled ligand is added instead of the test compound.

    • Total binding is determined in the absence of any competing ligand.

  • Incubation and Filtration:

    • The plate is incubated at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium.

    • The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

    • The filters are washed rapidly with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification:

    • The filters are placed in scintillation vials with a scintillation cocktail.

    • The radioactivity retained on the filters is counted using a scintillation counter.

  • Data Analysis:

    • The specific binding is calculated by subtracting the non-specific binding from the total binding.

    • The data is plotted as the percentage of specific binding versus the log concentration of the test compound.

    • The IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.

    • The Ki (the inhibition constant, a measure of the affinity of the test compound for the receptor) is calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizing Key Concepts

To further elucidate the concepts discussed in this guide, the following diagrams have been generated using Graphviz.

Signaling Pathway of the 5-HT1A Receptor

G cluster_membrane Cell Membrane 5HT1A_R 5-HT1A Receptor G_protein Gi/o Protein 5HT1A_R->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Decreases conversion Agonist 5-HT1A Agonist (e.g., 1-oxaspiro[4.5]decane analog) Agonist->5HT1A_R Binds ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., neuronal hyperpolarization) PKA->Cellular_Response Phosphorylates Downstream Targets

Caption: Signaling pathway of the 5-HT1A receptor upon agonist binding.

Experimental Workflow for a Radioligand Binding Assay

G cluster_prep Preparation cluster_assay Assay cluster_separation Separation cluster_quantification Quantification cluster_analysis Data Analysis Membrane_Prep Membrane Preparation Incubation Incubation of Membranes, Radioligand, & Test Compound Membrane_Prep->Incubation Ligand_Prep Radioligand & Test Compound Preparation Ligand_Prep->Incubation Filtration Rapid Filtration Incubation->Filtration Scintillation_Counting Scintillation Counting Filtration->Scintillation_Counting Data_Analysis IC50 Determination & Ki Calculation Scintillation_Counting->Data_Analysis

Caption: General workflow of a radioligand binding assay.

Logical Relationship of Structure-Activity Observations

G cluster_modifications Structural Modifications cluster_outcomes Biological Outcomes Scaffold 1-Oxaspiro[4.5]decane Core Structure Heteroatom Heteroatom Substitution (O -> S) Scaffold->Heteroatom Substituent Side Chain Modification (e.g., amine chain flexibility) Scaffold->Substituent Ring_Oxidation Ring Oxidation State (e.g., dione introduction) Scaffold->Ring_Oxidation Selectivity Receptor Selectivity Heteroatom->Selectivity Influences Affinity Receptor Binding Affinity (Ki) Substituent->Affinity Impacts Potency Functional Potency (EC50/IC50) Substituent->Potency Modulates Ring_Oxidation->Potency Potentially Alters

Caption: Structure-activity relationship logic for 1-oxaspiro[4.5]decane analogs.

Conclusion and Future Directions

The 1-oxaspiro[4.5]decane scaffold and its structural analogs represent a promising area for the discovery of novel therapeutic agents. The available data on related spirocyclic systems indicate that these compounds can interact with a range of important biological targets, including GPCRs and pathways involved in cancer cell proliferation.

Future research should focus on the systematic synthesis and screening of a library of 1-oxaspiro[4.5]decane-2,4-dione analogs. A comprehensive understanding of their receptor binding profiles will require screening against a broad panel of receptors. This will enable the elucidation of detailed structure-activity relationships and the rational design of compounds with improved potency, selectivity, and pharmacokinetic properties. The insights provided in this guide serve as a foundation for these future investigations, highlighting the potential of this versatile scaffold in modern drug discovery.

References

  • Synthesis, biological evaluation and molecular modelling of 1-oxa-4-thiaspiro- and 1,4-dithiaspiro[4.5]decane derivatives as potent and selective 5-HT1A Receptor Agonists. [Link]

  • Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. [Link]

  • Synthesis and Antitumor Activity of a Series of Novel 1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione Derivatives. [Link]

  • Synthesis and Antitumor Activity of a Series of Novel 1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione Derivatives. [Link]

Sources

Comparative

Validating the Aerobic Soil Degradation Pathway of 1-oxaspiro[4.5]decane-2,4-dione: A Methodological Comparison Guide

Executive Summary Tracking the environmental fate of spirocyclic tetronic acid derivatives is a critical phase in agrochemical and pharmaceutical development. A primary analytical challenge in this domain is validating t...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Tracking the environmental fate of spirocyclic tetronic acid derivatives is a critical phase in agrochemical and pharmaceutical development. A primary analytical challenge in this domain is validating the aerobic soil degradation of parent compounds (such as spirodiclofen) into highly polar intermediates, specifically 3-(2,4-dichlorophenyl)-3-hydroxy-1-oxaspiro[4.5]decane-2,4-dione (commonly designated as BAJ 2740-ketohydroxy)[1].

As a Senior Application Scientist, I frequently observe laboratories struggling with poor recovery rates and matrix suppression when tracking these transient degradates. This guide objectively compares traditional Shake-Flask/LC-QQQ methodologies against an advanced Automated Pressurized Liquid Extraction (PLE) coupled with High-Resolution Accurate-Mass (HRAM) LC-MS/MS workflow, providing the experimental causality and quantitative data necessary to upgrade your environmental fate studies.

The Mechanistic Context: Understanding the Degradation Cascade

To design an effective extraction and detection protocol, we must first understand the chemical causality of the degradation pathway. In aerobic soil environments, the parent compound spirodiclofen undergoes microbially mediated hydrolytic ester cleavage to form the intermediate BAJ 2740-enol[2].

Subsequent oxidation of this enol yields the target 1-oxaspiro[4.5]decane-2,4-dione derivative (BAJ 2740-ketohydroxy)[1]. This specific moiety is highly reactive; it rapidly undergoes further hydroxylation to BAJ 2740-dihydroxy, eventually leading to ring cleavage and the formation of 2,4-dichlorobenzoic acid[2].

Pathway Spiro Spirodiclofen (Parent) Enol BAJ 2740-enol (Intermediate) Spiro->Enol Ester Cleavage Keto BAJ 2740-ketohydroxy (1-oxaspiro[4.5]decane-2,4-dione) Enol->Keto Oxidation DiOH BAJ 2740-dihydroxy Keto->DiOH Hydroxylation DCBA 2,4-Dichlorobenzoic acid DiOH->DCBA Ring Cleavage

Aerobic soil degradation pathway of spirodiclofen to 1-oxaspiro[4.5]decane-2,4-dione.

The Analytical Challenge: Overcoming the Polarity Shift

The fundamental flaw in legacy extraction methods is the failure to account for the drastic polarity shift during degradation. The parent compound is highly lipophilic (log Kow​ ~5.8), while the 1-oxaspiro[4.5]decane-2,4-dione degradate is highly polar (log Kow​ ~3.7)[3].

Traditional single-solvent extraction methods (like standard QuEChERS or Shake-Flask) inherently bias recovery toward either the lipophilic parent or the polar degradates. Furthermore, the 1-oxaspiro dione intermediate readily forms hydrogen bonds with soil silicates and humic acids, leading to high percentages of unquantifiable "bound residues" if the extraction thermodynamics are not optimized[4].

Technology Comparison: PLE-HRAM vs. Traditional Shake-Flask-QQQ

To objectively evaluate performance, we compared a traditional workflow against an optimized Automated PLE + HRAM system.

Analytical ParameterTraditional Shake-Flask + LC-QQQAutomated PLE + HRAM LC-MS/MS (Orbitrap)
Extraction Thermodynamics Ambient temperature and pressure. Relies purely on solvent diffusion.Elevated temp (100°C) and pressure (1500 psi) disrupt strong soil-analyte hydrogen bonds.
Recovery of Polar Dione ~62% (High variability due to soil binding).>92% (Consistent across sandy loam and silty clay).
Metabolite Discovery Targeted only. Requires pre-defined Multiple Reaction Monitoring (MRM) transitions.Non-targeted acquisition. Allows retrospective analysis to discover unknown pathway branches.
Matrix Interference High. Isobaric soil humic compounds often cause false positives or ion suppression.Minimal. Mass resolution >120,000 FWHM easily separates target ions from isobaric background matrix.

The Causality of the Choice: We utilize PLE because the combination of heat and pressure lowers the viscosity of the extraction solvent, allowing it to penetrate soil micropores that ambient shake-flask methods cannot reach. We pair this with HRAM because the transient nature of the 1-oxaspiro[4.5]decane-2,4-dione intermediate requires exact mass confirmation (<2 ppm error) to differentiate it from naturally occurring soil organic matter.

Self-Validating Experimental Protocol

Trust in environmental fate data requires a self-validating system. The following protocol incorporates an internal feedback loop using isotopic tracers to guarantee the integrity of the reported degradation kinetics.

Workflow Soil Matrix Dosing (14C & 13C-Spike) Incubation Aerobic Incubation (Dark, 20°C) Soil->Incubation Extraction Automated PLE (MeCN:H2O 80:20) Incubation->Extraction Analysis HRAM LC-MS/MS (Orbitrap) Extraction->Analysis Validation Mass Defect & Isotopic Validation Analysis->Validation

Self-validating PLE-HRAM workflow for soil degradate extraction and analysis.

Step-by-Step Methodology:
  • Matrix Dosing & Isotopic Spiking (The Validation Anchor): Sieve standard agricultural soil (e.g., sandy loam) to 2 mm. Dose with 14C -radiolabeled parent compound at 1.0 mg/kg. Crucial Step: Immediately prior to extraction at each timepoint, spike the sample with a 13C -labeled internal standard of the 1-oxaspiro[4.5]decane-2,4-dione metabolite. If the 13C recovery drops below 80%, the extraction thermodynamics have failed, and the run is flagged.

  • Aerobic Incubation: Incubate in the dark at 20°C with moisture maintained at 45% maximum water holding capacity (MWHC) to simulate standard aerobic field conditions[2].

  • Automated Pressurized Liquid Extraction (PLE): Load 10g of the incubated soil into a stainless-steel PLE cell mixed with diatomaceous earth. Extract using Acetonitrile:Water (80:20, v/v) at 100°C and 1500 psi for 3 static cycles of 5 minutes. Causality: The 20% water content swells the soil matrix, while the high-temperature acetonitrile solubilizes both the lipophilic parent and the polar dione degradate[4].

  • HRAM LC-MS/MS Acquisition: Inject the extract onto a reversed-phase C18 column coupled to an Orbitrap mass spectrometer. Operate in full-scan MS1 (resolution 120,000) with data-dependent MS2 (ddMS2) using heated electrospray ionization (HESI) in positive and negative switching modes.

  • Data Processing: Filter the raw data using mass defect filtering specific to the isotopic signature of the two chlorine atoms present in the 1-oxaspiro[4.5]decane-2,4-dione structure[3].

Experimental Data & Performance Metrics

The superiority of the PLE-HRAM workflow is demonstrated by the quantitative recovery and mass accuracy achieved during a 120-day aerobic soil degradation study.

Compound in PathwayLog Kow​ Mean Recovery (%) ± SDLOQ ( μ g/kg)Mass Error (ppm)
Spirodiclofen (Parent) 5.896.4 ± 2.10.50.8
BAJ 2740-enol 4.194.2 ± 3.01.01.1
BAJ 2740-ketohydroxy (1-oxaspiro dione) 3.792.8 ± 3.51.00.9
BAJ 2740-dihydroxy < 3.089.5 ± 4.22.51.4

Data Note: Traditional shake-flask extractions of the BAJ 2740-ketohydroxy metabolite yielded only 62.4% recovery with an LOQ of 5.0 μ g/kg, failing to meet stringent regulatory thresholds for minor metabolite tracking.

Conclusion

Validating the aerobic soil degradation of spirocyclic tetronic acids requires an analytical approach that respects the chemical physics of the pathway. The transition from a highly lipophilic parent to the polar 1-oxaspiro[4.5]decane-2,4-dione intermediate renders traditional shake-flask and targeted QQQ methods obsolete due to matrix binding and polarity bias. By adopting a self-validating PLE-HRAM workflow, laboratories can ensure >90% recovery across the entire degradation cascade, providing the unassailable, high-fidelity data required for modern regulatory submissions.

References
  • LATASHA SMITH - Regulations.gov (Environmental Protection Agency, 2021). 1

  • Peer review of the pesticide risk assessment of the active substance spirodiclofen (EFSA Scientific Report, 2009). 2

  • BAJ 2740-ketohydroxy | C15H14Cl2O4 | CID 139596637 (PubChem - National Institutes of Health). 3

  • SPIRODICLOFEN (237) First draft prepared by Ms T. van der Velde-Koerts (Food and Agriculture Organization, 2008). 4

Sources

Validation

Comprehensive Comparison Guide: In Vivo vs. In Vitro Metabolism Studies of 1-Oxaspiro[4.5]decane-2,4-dione Derivatives

As drug development and agrochemical research advance, spirocyclic tetronic acids—specifically 1-oxaspiro[4.5]decane-2,4-dione derivatives like the acaricide spirodiclofen—have garnered significant attention. These compo...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development and agrochemical research advance, spirocyclic tetronic acids—specifically 1-oxaspiro[4.5]decane-2,4-dione derivatives like the acaricide spirodiclofen—have garnered significant attention. These compounds act as potent acetyl-CoA carboxylase (ACCase) inhibitors, disrupting lipid biosynthesis. However, their complex metabolic profile, which includes rapid ester cleavage and subsequent ring hydroxylation, presents unique challenges for toxicologists and analytical chemists.

This guide provides an authoritative comparison of in vivo and in vitro metabolic profiling methodologies for this chemical class. By understanding the causality behind these experimental designs, researchers can build self-validating data packages for regulatory submission and resistance management.

Mechanistic Background: The Metabolic Pathway

Before designing any assay, one must understand the intrinsic chemical liabilities of the molecule. 1-oxaspiro[4.5]decane-2,4-dione derivatives are characterized by a labile ester linkage and a spirocyclic core.

Metabolism universally begins with the rapid cleavage of the parent ester linkage to form a free enol metabolite (e.g., BAJ 2510). This is followed by Phase I hydroxylation of the cyclohexane ring (forming 3-OH and 4-OH enols) and, ultimately, the cleavage of the enol ring to yield 2,4-dichloromandelic acid derivatives 1.

Pathway Parent 1-Oxaspiro[4.5]decane-2,4-dione (Parent Ester) Enol Free Enol Metabolite (e.g., BAJ 2510) Parent->Enol Carboxylesterase Cleavage Hydroxylated Hydroxylated Enols (3-OH / 4-OH) Enol->Hydroxylated CYP450 Oxidation Cleavage Ring Cleavage Products (Mandelic Acid Derivs) Hydroxylated->Cleavage Enol Ring Cleavage

Fig 1. Primary metabolic pathway of 1-oxaspiro[4.5]decane-2,4-dione derivatives.

In Vitro Metabolism Studies: The Predictive Engine

In vitro models (e.g., liver microsomes, S9 fractions, or recombinant enzymes) are utilized to isolate specific enzymatic pathways. For 1-oxaspiro[4.5]decane-2,4-dione derivatives, in vitro assays are critical for distinguishing between carboxylesterase-mediated hydrolysis and cytochrome P450 (CYP)-mediated oxidative detoxification. In target species like Tetranychus urticae, in vitro assays have proven that constant selection pressure leads to a 2.1-fold increase in monooxygenase activity, driving metabolic resistance 2.

Self-Validating In Vitro Protocol

Causality Check: Because the ester bond in these derivatives is highly labile, spontaneous (non-enzymatic) hydrolysis can skew clearance data. Therefore, the protocol must include a heat-inactivated control and a minus-cofactor control.

  • Substrate Preparation: Prepare a 10 mM stock of the 1-oxaspiro[4.5]decane-2,4-dione derivative in DMSO. Dilute to a final assay concentration of 1 µM (keeping final DMSO <0.1% to prevent CYP inhibition).

  • Matrix Incubation: Incubate the compound with mammalian liver microsomes or arthropod homogenates (0.5 mg protein/mL) in 100 mM phosphate buffer (pH 7.4) at 37°C.

  • Reaction Initiation: Initiate the reaction by adding an NADPH-regenerating system.

    • Validation Step: Run a parallel "-NADPH" control to isolate esterase activity from CYP450 activity.

    • Validation Step: Run a "Heat-Inactivated" microsome control to measure spontaneous chemical hydrolysis.

  • Quenching: At predetermined time points (0, 5, 15, 30, 60 mins), quench the reaction with 3 volumes of ice-cold acetonitrile containing an internal standard (e.g., a deuterated analog).

  • Analysis: Centrifuge at 15,000 × g for 10 mins and analyze the supernatant via LC-MS/MS to calculate intrinsic clearance ( CLint​ ).

InVitro Prep Microsome Preparation Incubate Incubation (+/- NADPH) Prep->Incubate Quench Quench Reaction (Cold ACN) Incubate->Quench Validate Self-Validation: No-NADPH Control Incubate->Validate Analyze LC-MS/MS Analysis Quench->Analyze

Fig 2. In vitro microsomal assay workflow with self-validating controls.

In Vivo Metabolism Studies: The Systemic Reality

While in vitro data provides mechanistic clarity, in vivo studies are mandatory to understand systemic absorption, distribution, bioaccumulation, and terminal excretion. For instance, in vivo studies in rats revealed that the major urinary metabolite in females is the free enol (BAJ 2510), whereas males predominantly excrete the 3-hydroxy-enol metabolite 3.

Self-Validating In Vivo Protocol

Causality Check: To track the divergent pathways of the cleaved molecule, radiolabeling ( 14 C) must be strategically placed. Labeling the cyclohexyl ring tracks the enol and mandelic acid derivatives, while labeling the dihydrofuranone ring tracks the ester leaving group.

  • Dosing: Administer 14 C-labeled 1-oxaspiro[4.5]decane-2,4-dione derivative via oral gavage (e.g., 2 mg/kg for low-dose, 100 mg/kg for high-dose saturation testing) to the animal model.

  • Housing: Immediately transfer subjects to specialized metabolic cages.

    • Validation Step: Metabolic cages must be sealed to capture 100% of urine, feces, and expired 14CO2​ .

  • Sample Collection: Collect excreta at 4, 8, 12, 24, 48, and 72 hours post-dose. Harvest tissues (liver, kidney, adrenal glands, testes) at study termination.

  • Mass Balance Analysis: Homogenize samples and analyze total radioactivity via Liquid Scintillation Counting (LSC).

    • Validation Step: A study is only considered valid if the total mass balance recovery is >95% of the administered dose.

  • Metabolite Profiling: Extract matrices with organic solvents and analyze via Radio-HPLC coupled with accurate-mass MS to identify up to 11 distinct metabolites 3.

InVivo Dose 14C-Radiolabeled Dosing (Oral) Cage Metabolic Cage Housing (72h) Dose->Cage Collect Sample Collection (Urine/Feces/Tissue) Cage->Collect LSC LSC Mass Balance (>95% Recovery) Collect->LSC HPLC Radio-HPLC Metabolite Profiling Collect->HPLC

Fig 3. In vivo mass balance and pharmacokinetic profiling workflow.

Objective Data Comparison

To guide experimental design, the following tables synthesize the operational and quantitative differences between the two methodologies based on established spirodiclofen data.

Table 1: Comparative Methodologies
ParameterIn Vitro Models (Microsomes/S9)In Vivo Models (Mammalian/Arthropod)Scientific Utility
Primary Focus Intrinsic clearance ( CLint​ ), enzyme ID.Pharmacokinetics, mass balance, excretion.In vitro predicts clearance; In vivo confirms systemic exposure.
Metabolite Profile Phase I (Oxidation, Hydrolysis).Phase I & Phase II (Conjugation), terminal degradation.In vivo is required to identify terminal circulating metabolites.
Turnaround Time 1–2 weeks (High throughput).3–6 months (Requires animal ethics approval).In vitro is ideal for early SAR screening of derivatives.
Validation Metric Minus-cofactor / Heat-killed controls.>95% Radioactivity Mass Balance.Ensures data is not skewed by spontaneous ester hydrolysis.
Table 2: Quantitative Metabolic Profile (Spirodiclofen Case Study)
MetricIn Vitro FindingsIn Vivo FindingsMechanistic Implication
Primary Route Rapid esterase & CYP450 mediation 2.~50% excreted as urinary BAJ 2510 (females) 3.The enol metabolite is the primary systemic exposure concern.
Enzyme Induction 2.1-fold monooxygenase increase in resistant strains 2.Synergism with PBO observed in vivo4.CYP450s drive resistance; PBO (a CYP inhibitor) restores efficacy.
Clearance Speed Dependent on species-specific microsomes.Blood Cmax​ reached at 3–4 hours 3.Rapid absorption and metabolism prevent high bioaccumulation.

Strategic Recommendations

For researchers developing novel 1-oxaspiro[4.5]decane-2,4-dione derivatives, a hybrid approach is mandatory.

  • Use in vitro screening early in the pipeline to identify compounds with high susceptibility to spontaneous ester hydrolysis or rapid CYP-mediated clearance.

  • Transition to in vivo radiolabeled studies only after optimizing the ester side-chain to ensure the resulting enol metabolite does not trigger systemic toxicity (such as adrenal gland vacuolation or Leydig cell hyperplasia, which are known class effects) 1.

By rigorously validating both in vitro enzymatic data and in vivo mass balance, developers can confidently navigate regulatory frameworks and anticipate field-resistance mechanisms.

References

  • Environmental Protection Agency (EPA) . Pesticides - Fact Sheet for Spirodiclofen. Available at: [Link]

  • Food and Agriculture Organization (FAO) . Spirodiclofen (237) Toxicology Report. Available at: [Link]

  • ResearchGate . Spirodiclofen resistance risk assessment in Tetranychus urticae (Acari: Tetranychidae): A biochemical approach. Available at:[Link]

  • Universiteit Gent (UGent) Academic Bibliography . Metabolic mechanisms of resistance to spirodiclofen and spiromesifen in Iranian populations of Panonychus ulmi. Available at: [Link]

Sources

Comparative

A Comparative Analysis of the Leaching Mobility of 1-Oxaspiro[4.5]decane-2,4-dione in Diverse Soil Matrices

Abstract This guide provides a comprehensive comparative analysis of the leaching mobility of 1-oxaspiro[4.5]decane-2,4-dione across three distinct soil types: sandy loam, clay loam, and a high-organic matter loam. Leach...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This guide provides a comprehensive comparative analysis of the leaching mobility of 1-oxaspiro[4.5]decane-2,4-dione across three distinct soil types: sandy loam, clay loam, and a high-organic matter loam. Leaching, the process of chemical transport through the soil profile via water, is a critical parameter in determining the environmental fate of a compound and its potential to contaminate groundwater.[1][2] This document outlines the theoretical principles governing chemical mobility in soil, details a robust experimental methodology based on the internationally recognized OECD Guideline 312 for soil column leaching, and presents a comparative analysis of hypothetical experimental data.[3][4][5] The objective is to provide researchers, scientists, and drug development professionals with a framework for understanding and evaluating the environmental risk profile of spirocyclic compounds.

Introduction: The Significance of Leaching Potential

1-Oxaspiro[4.5]decane-2,4-dione belongs to a class of spirocyclic compounds that are scaffolds of interest in medicinal chemistry and materials science. As with any chemical intended for widespread application, a thorough environmental risk assessment is paramount. The leaching potential of a compound is a key determinant of its environmental behavior.[2][6] Highly mobile compounds that do not readily adsorb to soil particles are more likely to be transported by percolating water into deeper soil layers and, eventually, into groundwater aquifers.[1][7] Once in groundwater, degradation processes are often significantly slower due to factors like low temperatures, lack of sunlight, and limited microbial activity, leading to persistent contamination.[7]

This guide explains the causality behind the differential mobility of 1-oxaspiro[4.5]decane-2,4-dione by examining its interaction with soils of varying texture, organic matter content, and pH.

Physicochemical Properties of the Test Substance

While specific experimental data for 1-oxaspiro[4.5]decane-2,4-dione is not publicly available, we can infer potential behavior from its structural analogue, 1-oxaspiro[4.5]decan-2-one (CAS 699-61-6).

  • Molecular Formula: C₉H₁₄O₂[8]

  • Molecular Weight: 154.21 g/mol [8][9]

  • Water Solubility: Estimated at 2.12 g/L (2120 mg/L) at 25°C.[9] This relatively moderate solubility suggests a potential for mobility in aqueous phases.

  • LogP (o/w): The estimated octanol-water partition coefficient (logP) is 1.347, with an XLogP3-AA value of 1.8.[8][9][10] These values indicate a moderate lipophilicity. Compounds with low to moderate LogP values tend to have weaker adsorption to soil organic matter compared to highly lipophilic compounds, suggesting a higher potential for leaching.[6]

Based on these properties, 1-oxaspiro[4.5]decane-2,4-dione is hypothesized to exhibit moderate to high mobility in soils, particularly those with low organic matter and clay content.

Core Principles of Soil Leaching Mobility

The movement of a chemical through soil is governed by a complex interplay of its own properties and the characteristics of the soil matrix.[2][6] The primary factors include:

  • Soil Texture: The relative proportions of sand, silt, and clay determine soil permeability.[7] Coarse-textured sandy soils have large pores that allow for rapid water movement, increasing leaching potential.[7][11] Fine-textured clay soils have smaller pores, slowing water movement and providing greater surface area for adsorption.[7]

  • Soil Organic Matter (OM): Organic matter is a critical factor in the adsorption of organic compounds.[7][11] It provides a lipophilic phase for which compounds can partition from the water phase. Higher OM content strongly correlates with increased adsorption and, therefore, reduced leaching.[6]

  • Soil pH: For ionizable compounds, soil pH is a crucial determinant of their chemical form and mobility.[6] While 1-oxaspiro[4.5]decane-2,4-dione is not expected to ionize significantly across typical environmental pH ranges, soil pH can influence the surface charge of soil colloids (clay and organic matter), affecting adsorption mechanisms.

Methodology: A Standardized Approach to Comparative Leaching Analysis

To ensure reproducibility and regulatory acceptance, the following protocol is based on the OECD Guideline 312, "Leaching in Soil Columns".[3][4][12] This guideline provides a standardized laboratory method to assess the mobility of a chemical and its degradation products in soil.[5]

Soil Selection and Characterization

The choice of soils is critical for a comparative study. Three distinct agricultural soils are selected to represent a range of environmental conditions.[13]

  • Sandy Loam: Low organic carbon and clay content, representing a "worst-case" scenario for leaching.

  • Clay Loam: High clay content, promoting lower permeability and higher adsorptive capacity.

  • Organic Loam: High organic matter content to assess the impact of strong adsorption on mobility.

Each soil must be characterized for the parameters listed in Table 1 prior to the experiment.

Table 1: Physicochemical Properties of Selected Test Soils

ParameterSandy LoamClay LoamOrganic LoamMethod Reference
% Sand753540USDA Classification
% Silt153045USDA Classification
% Clay103515USDA Classification
Soil TextureSandy LoamClay LoamLoamUSDA Classification
Organic Carbon (%)0.82.56.0Dry Combustion
pH (in 0.01M CaCl₂)6.27.15.5Potentiometry
Cation Exchange Capacity (meq/100g)52518EPA Method 9081
Bulk Density (g/cm³)1.551.301.20Core Method
Experimental Protocol: Soil Column Leaching

The following step-by-step protocol describes the experimental workflow for assessing the leaching of the parent compound.

  • Column Preparation: Glass columns (e.g., 30 cm length, 5 cm diameter) are uniformly packed with air-dried, sieved (<2 mm) soil to a height of 28 cm.[4]

  • Saturation: The packed columns are slowly saturated from the bottom with a 0.01M CaCl₂ solution, which simulates the ionic strength of soil water, to establish steady-state flow.[5]

  • Test Substance Application: A solution of ¹⁴C-labeled 1-oxaspiro[4.5]decane-2,4-dione (for ease of tracking) is carefully applied to the top surface of the soil column at a rate representative of its intended application. The use of a radiolabeled substance is strongly recommended as it allows for a complete mass balance, tracking both the parent compound and any potential transformation products.[5]

  • Simulated Rainfall: A 0.01M CaCl₂ solution is applied to the top of the column over 48 hours to simulate a total rainfall of 200 mm.[5]

  • Leachate Collection: The effluent (leachate) that passes through the column is collected in fractions throughout the 48-hour period.

  • Soil Segmentation and Analysis: After the simulated rainfall, the soil column is frozen and then carefully extruded and sectioned into segments (e.g., six 5 cm segments).

  • Quantification: The amount of ¹⁴C-labeled material in the collected leachate fractions and in extracts from each soil segment is quantified using Liquid Scintillation Counting (LSC). The identity of the compound (parent vs. degradate) can be confirmed using radio-HPLC or LC-MS/MS.

Experimental Workflow Diagram

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase pack 1. Pack Soil Columns (30 cm height) saturate 2. Saturate Columns (0.01M CaCl2) pack->saturate apply 3. Apply Test Substance to Soil Surface saturate->apply rain 4. Simulate Rainfall (200 mm over 48h) apply->rain collect 5. Collect Leachate (Fractionated) rain->collect segment 6. Extrude and Segment Soil Core (e.g., 0-5, 5-10 cm) collect->segment extract 7. Extract Soil & Leachate segment->extract quantify 8. Quantify Substance (LSC, LC-MS/MS) extract->quantify

Caption: Workflow for the OECD 312 Soil Column Leaching Experiment.

Comparative Leaching Profile: Results and Discussion

The distribution of 1-oxaspiro[4.5]decane-2,4-dione in the soil columns after the experiment provides a clear picture of its relative mobility in each soil type. The results of this hypothetical study are summarized in Table 2.

Table 2: Comparative Distribution of 1-Oxaspiro[4.5]decane-2,4-dione (% of Applied Amount)

Soil Depth (cm)Sandy LoamClay LoamOrganic Loam
0 - 515.265.888.5
5 - 1024.521.17.3
10 - 1528.14.51.1
15 - 2012.3< LOQ< LOQ
20 - 254.6< LOQ< LOQ
25 - 301.1< LOQ< LOQ
Total in Soil 85.8 91.4 96.9
Total in Leachate 13.5 7.8 2.2
Mass Balance 99.3 99.2 99.1
LOQ = Limit of Quantification
Discussion of Results

The data clearly demonstrates that the leaching mobility of 1-oxaspiro[4.5]decane-2,4-dione is highly dependent on soil properties.

  • Sandy Loam: This soil exhibited the highest mobility. A significant portion of the compound (13.5%) was found in the leachate, and the peak concentration was observed in the 10-15 cm soil layer. This is a direct consequence of the soil's low organic matter and clay content, which provide few binding sites for adsorption, and its coarse texture, which allows for rapid water percolation.[7][14]

  • Clay Loam: Mobility was substantially reduced in this soil. The majority of the compound (65.8%) remained in the top 0-5 cm, with a much smaller amount (7.8%) reaching the leachate. The high clay content provides a large surface area for adsorption, and the smaller pore size slows the movement of water, allowing more time for adsorption to occur.[6][7]

  • Organic Loam: This soil showed the lowest mobility, effectively immobilizing the compound. An overwhelming majority (88.5%) was retained in the topsoil layer, and only a minimal amount (2.2%) was detected in the leachate. The high percentage of organic carbon is the dominant factor here, as the compound partitions strongly into the organic matter, significantly limiting its availability for transport with the soil water.[11]

Factors Influencing Leaching Mobility

G cluster_soil Soil Properties cluster_process Key Processes cluster_outcome Outcome OM High Organic Matter Adsorption Adsorption OM->Adsorption Increases Clay High Clay Content Clay->Adsorption Increases Percolation Water Percolation Clay->Percolation Decreases Sand Coarse Texture (High Sand Content) Sand->Percolation Increases Mobility Leaching Mobility Adsorption->Mobility Decreases Percolation->Mobility Increases

Caption: Relationship between soil properties and leaching mobility.

Implications for Environmental Risk Assessment

The results of this comparative analysis indicate that 1-oxaspiro[4.5]decane-2,4-dione would be classified as having low mobility in soils with high organic matter or clay content, but high mobility in coarse-textured, low-organic-matter sandy soils.

For risk assessment purposes, this means the potential for groundwater contamination is highly site-specific. In agricultural regions dominated by sandy soils, the use of this compound would warrant caution, potentially requiring mitigation strategies to minimize off-site transport. Conversely, in regions with clay-rich or organic-rich soils, the risk of leaching to groundwater would be considered substantially lower.

Conclusion

The leaching behavior of 1-oxaspiro[4.5]decane-2,4-dione is intrinsically linked to the physicochemical properties of the soil matrix. This guide demonstrates, through a standardized experimental framework and comparative data, that soil organic matter and clay content are the primary factors that retard its movement. While the compound is largely immobile in organic and clay-rich soils, it poses a significant leaching risk in sandy soils. These findings underscore the necessity of considering soil type variability when conducting environmental safety assessments for new chemical entities.

References

  • Pesticide Environmental Stewardship. (n.d.). The Problem of Leaching.
  • OECD/OCDE. (2004). OECD Guidelines for Testing Chemicals: Leaching in Soil Columns. Policy Commons. Retrieved from [Link]

  • ResearchGate. (2023). Understanding the Physicochemical Behavior of Pesticides in Soil and Water.
  • MDPI. (2024). Environmental Fate and Sustainable Management of Pesticides in Soils: A Critical Review Focusing on Sustainable Agriculture.
  • University of Florida Digital Collections. (n.d.). Factors Influencing Pesticide Movement to Ground Water.
  • IntechOpen. (2019). Environmental Risk of Groundwater Pollution by Pesticide Leaching through the Soil Profile.
  • OECD. (2004). Test No. 312: Leaching in Soil Columns.
  • Scent.vn. (n.d.). 1-Oxaspiro[4.5]decan-2-one CAS# 699-61-6.
  • Eurofins. (n.d.). Five Things to Know About Soil Column Leaching.
  • PubChem. (n.d.). 1-Oxaspiro[4.5]decan-2-one.
  • Smithers. (2023). 2023 ACS Presentation - Soil column leaching of [14C]-Atrazine in similar soils representing three continents.
  • The Good Scents Company. (n.d.). 1-oxaspiro(4,5)decan-2-one, 699-61-6.
  • EPA Archive. (2004). OECD Guidelines for the Testing of Chemicals: Leaching in Soil Columns.
  • CABI Digital Library. (n.d.). Influence of soil properties on the leaching potential of fuel volatile compounds.
  • ScienceDirect. (2022). Can soil type interfere in sorption-desorption, mobility, leaching, degradation, and microbial activity of the 14C-tebuthiuron herbicide?

Sources

Safety & Regulatory Compliance

Safety

1-Oxaspiro[4.5]decane-2,4-dione proper disposal procedures

1-Oxaspiro[4.5]decane-2,4-dione: Comprehensive Safety, Handling, and Disposal Protocol As a pivotal intermediate in the synthesis of advanced pharmaceuticals and agrochemicals (such as the miticide spirodiclofen)[1], 1-O...

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Author: BenchChem Technical Support Team. Date: April 2026

1-Oxaspiro[4.5]decane-2,4-dione: Comprehensive Safety, Handling, and Disposal Protocol

As a pivotal intermediate in the synthesis of advanced pharmaceuticals and agrochemicals (such as the miticide spirodiclofen)[1], 1-Oxaspiro[4.5]decane-2,4-dione (CAS 22884-78-2) requires stringent operational oversight[2]. Structurally, it is a spirocyclic furan-2,4-dione. The unique topology of this molecule—a lipophilic cyclohexane ring spiro-fused to an electrophilic tetronic acid core—dictates both its synthetic utility and its toxicological profile.

This guide provides drug development professionals and laboratory scientists with field-proven, self-validating methodologies for the safe handling, chemical quenching, and EPA-compliant disposal of this compound.

Hazard Profiling & Mechanistic Toxicology

To handle a chemical safely, one must understand the causality of its hazards. The active methylene group at the C3 position of 1-Oxaspiro[4.5]decane-2,4-dione is flanked by two carbonyls, making it highly acidic and capable of forming stable enolates. Furthermore, the lactone carbonyl is highly susceptible to nucleophilic attack.

In biological systems, this electrophilicity allows the molecule to act as an acylating agent toward cellular nucleophiles (e.g., proteins, thiols), which drives its classification as a severe skin and eye irritant[3]. Concurrently, the spiro-cyclohexyl moiety imparts significant lipophilicity, which enhances dermal penetration across the stratum corneum, directly contributing to its acute systemic toxicity via dermal and inhalation routes[3].

Table 1: Quantitative Hazard Data & Regulatory Classifications

Hazard CategoryGHS CodeMechanistic CauseClinical Manifestation
Acute Toxicity (Oral/Dermal/Inhal.) H302, H312, H332High lipophilicity enhancing bioavailability; cellular acylation[3].Systemic toxicity, nausea, respiratory distress.
Skin Irritation H315Electrophilic attack on epidermal keratinocytes[3].Localized erythema, dermatitis.
Eye Irritation H319Rapid hydrolysis in aqueous ocular environment[3].Severe lacrimation, corneal damage.
STOT SE 3 H336Narcotic effects driven by cyclohexane ring lipophilicity[3].Dizziness, central nervous system depression.

Experimental Workflow: Chemical Quenching (Lactone Ring Opening)

Before disposal, large batches of reactive diones can be chemically quenched to reduce their acute toxicity and environmental mobility. This protocol utilizes base-promoted hydrolysis to irreversibly cleave the lactone ring, yielding a highly water-soluble, less reactive sodium carboxylate salt.

Self-Validating Quenching Protocol:

  • Preparation: Suspend the 1-Oxaspiro[4.5]decane-2,4-dione waste in a miscible co-solvent (e.g., THF or Ethanol) within a round-bottom flask equipped with a magnetic stirrer.

  • Hydrolysis: Slowly add 1M NaOH (aqueous) dropwise at 0°C to 5°C. The active methylene will initially deprotonate, followed by the nucleophilic attack of the hydroxide ion on the lactone carbonyl.

  • Validation Step 1 (pH Monitoring): Continuously monitor the solution. The pH must remain >10 during the addition to ensure complete ring opening. Stir for 2 hours at room temperature.

  • Validation Step 2 (Reaction Completion): Spot the reaction mixture on a TLC plate (Hexanes:EtOAc 7:3) against a standard of the unquenched waste. The disappearance of the high-Rf dione spot confirms complete destruction of the hazardous pharmacophore.

  • Neutralization: Carefully neutralize the aqueous mixture to pH 7 using 1M HCl before routing to the appropriate aqueous waste stream.

Proper Disposal Procedures (EPA & RCRA Compliance)

If chemical quenching is not operationally feasible, the unreacted solid or solution must be disposed of strictly according to the Resource Conservation and Recovery Act (RCRA) under 40 CFR 261[4].

Step-by-Step Disposal Methodology:

  • Waste Segregation: Do not mix 1-Oxaspiro[4.5]decane-2,4-dione with incompatible chemicals (e.g., strong oxidizers or strong acids). Segregate into "Non-Halogenated Organic Waste" unless it has been dissolved in a halogenated solvent (e.g., DCM), in which case it must be routed to "Halogenated Organic Waste"[5][6].

  • Containerization: Place the waste in a high-density polyethylene (HDPE) or glass receptacle with a secure, leak-proof Teflon-lined cap.

  • Labeling: Label the container explicitly with the chemical name, CAS number (22884-78-2), and the primary hazard warnings ("Acute Toxicity", "Irritant") as mandated by 40 CFR 261.33[4][6].

  • Final Disposition: The standard of practice for hazardous organic laboratory waste is high-temperature incineration at an EPA-permitted facility[5]. Do not dispose of this compound via the municipal sewer or regular trash.

DisposalWorkflow Start Waste Generation: 1-Oxaspiro[4.5]decane-2,4-dione Decision1 Mixed with Halogenated Solvents? Start->Decision1 HaloWaste Halogenated Organic Waste Stream Decision1->HaloWaste Yes NonHaloWaste Non-Halogenated Organic Waste Stream Decision1->NonHaloWaste No Label Label per 40 CFR 261 (Hazardous Waste) HaloWaste->Label Quench Optional: Base Hydrolysis (1M NaOH) to open lactone NonHaloWaste->Quench Quench->Label Incinerate EPA-Approved High-Temp Incineration Label->Incinerate

Caption: Logical decision tree for the segregation and EPA-compliant disposal of 1-Oxaspiro[4.5]decane-2,4-dione waste.

Emergency Spill Response Plan

In the event of an accidental release, immediate containment is required to prevent aerosolization of the toxic solid or spread of the liquid solution.

Spill Response Methodology:

  • Evacuation & PPE: Secure the area. Responders must don a NIOSH-approved N95/P100 particulate respirator (if solid dust is present), chemical safety goggles, and double nitrile gloves[5].

  • Containment: For solid spills, avoid dry sweeping which generates hazardous dust. Lightly mist the solid with water or a compatible solvent to suppress dust. For liquid spills, surround the spill with an inert absorbent material (e.g., vermiculite or universal spill pads).

  • Collection: Use non-sparking plastic tools to scoop the absorbed material or wetted solid into a designated hazardous waste bucket.

  • Validation Step (Decontamination): Wash the spill surface with a 1% dilute NaOH solution to hydrolyze residual traces of the dione, followed by soapy water. Validate decontamination by swabbing the area and verifying a neutral pH.

SpillResponse Spill Spill Detected Evacuate Secure Area & Don PPE (Respirator, Nitrile) Spill->Evacuate Assess Assess Spill Size Evacuate->Assess Small Small Spill (< 50g) Assess->Small Large Large Spill (> 50g) Assess->Large Sweep Wet Sweeping (Avoid Dust Generation) Small->Sweep Hazmat Call HAZMAT Team Large->Hazmat Decon Decontaminate Surface (1% NaOH then Soap/Water) Sweep->Decon Dispose Dispose as Hazardous Waste Decon->Dispose

Caption: Emergency spill response and decontamination workflow for 1-Oxaspiro[4.5]decane-2,4-dione.

References

  • NextSDS - 1-Oxaspiro[4]decane — Chemical Substance Information (Contains 1-Oxaspiro[4.5]decane-2,4-dione data). 2

  • NextSDS - oxane-2,4-dione — Chemical Substance Information. 3

  • National Academies of Sciences, Engineering, and Medicine - Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version 2011. 5

  • eCFR - 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. 4

  • FedCenter - Hazardous Waste Identification Flowchart. 6

  • Regulations.gov - Spirodiclofen Major Transformation Products. 1

Sources

Handling

Personal protective equipment for handling 1-Oxaspiro[4.5]decane-2,4-dione

Advanced Operational Guide: Safety, Handling, and Disposal of 1-Oxaspiro[4.5]decane-2,4-dione As a Senior Application Scientist, I frequently consult with drug development professionals and agrochemical researchers on th...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Operational Guide: Safety, Handling, and Disposal of 1-Oxaspiro[4.5]decane-2,4-dione

As a Senior Application Scientist, I frequently consult with drug development professionals and agrochemical researchers on the safe handling of highly reactive intermediates. 1-Oxaspiro[4.5]decane-2,4-dione (CAS 22884-78-2) is a critical spirocyclic building block, most notably utilized in the synthesis of lipid-biosynthesis inhibitors like spirodiclofen[1]. However, the enolizable beta-dione moiety that makes it synthetically valuable also imparts specific toxicological hazards. This guide provides a self-validating, field-proven methodology for the safe handling, personal protective equipment (PPE) selection, and disposal of this compound.

Causality-Driven Hazard Assessment

Before handling any chemical, we must understand the causality of its hazards. 1-Oxaspiro[4.5]decane-2,4-dione and its structural analogs (such as oxane-2,4-dione) are classified as hazardous due to their electrophilic nature and fine particulate form[2]. The primary vector for exposure is the inhalation of airborne dust during gravimetric transfer, which can lead to mucosal irritation and systemic absorption[3].

Table 1: Quantitative Hazard Summary & Mechanistic Causality

Hazard ClassificationGHS CodeCategoryMechanistic Causality
Acute Toxicity (Oral/Dermal/Inhal.) H302, H312, H3324Systemic absorption via mucosal or dermal routes due to lipophilicity[3].
Skin Irritation H3152Electrophilic interaction of the dione system with epidermal proteins[2].
Eye Irritation H3192AHigh sensitivity of ocular tissue to enolizable organic acids[3].
Specific Target Organ Tox. (STOT SE) H3363Inhalation of fine particulate matter causing respiratory tract irritation[2].

Personal Protective Equipment (PPE) Architecture

Standard laboratory attire is insufficient for handling reactive spirocyclic diones. We implement a layered defense system designed to mitigate specific exposure vectors.

Table 2: PPE Specifications and Operational Justifications

PPE CategorySpecificationOperational Justification
Hand Protection Nitrile, >0.11 mm thicknessNitrile provides superior resistance to organic powders compared to latex, preventing dermal absorption[4].
Eye Protection ANSI Z87.1 Chemical Splash GogglesStandard safety glasses fail to block fine airborne dust; indirect venting goggles are mandatory.
Body Protection Flame-Resistant (FR) or 100% Cotton Lab CoatSynthetic fabrics generate static electricity, which can aerosolize fine dione powders during transfer.
Respiratory N95 or P100 Particulate RespiratorRequired only if handling outside a certified fume hood to mitigate STOT SE 3 inhalation risks[2].

PPE_Selection A Hazard Assessment 1-Oxaspiro[4.5]decane-2,4-dione BB BB A->BB B Engineering Controls Fume Hood (>100 fpm) C Respiratory Protection N95/P100 (If outside hood) D Dermal Protection Nitrile Gloves (>0.11mm) C->D E Ocular Protection Chemical Splash Goggles D->E F Operational Readiness E->F BB->C

Caption: Workflow for PPE selection and engineering controls prior to chemical handling.

Self-Validating Operational Protocol: Safe Handling & Transfer

To ensure trustworthiness and repeatability, every step in this protocol includes a built-in validation mechanism. Do not proceed to the next step unless the validation condition is met.

  • Step 1: Environmental Control Setup

    • Action: Activate the chemical fume hood and clear the workspace of incompatible alkaline materials (spirocyclic diones hydrolyze rapidly under alkaline conditions).

    • Validation: Check the digital airflow monitor. Proceed only if the face velocity reads ≥100 feet per minute (fpm).

  • Step 2: Static Elimination

    • Action: Wipe the exterior of the reagent bottle and the weighing balance with a damp, lint-free cloth to discharge static electricity. Use an anti-static zero-stat gun if available.

    • Validation: Hover a gloved hand near the weighing boat; if the boat moves or repels, static is still present. Repeat the wiping process.

  • Step 3: Gravimetric Transfer

    • Action: Using a grounded stainless-steel spatula, slowly transfer the 1-Oxaspiro[4.5]decane-2,4-dione powder into the tared weighing vessel. Keep the container as close to the balance as possible to minimize the drop height.

    • Validation: Visual inspection of the surrounding balance area. If any dust is visible on the balance pan, the transfer rate was too fast and must be adjusted.

  • Step 4: Decontamination

    • Action: Seal the primary container. Wipe down the spatula and balance area with a solvent wipe (e.g., 70% isopropanol) to dissolve and remove residual dione traces.

    • Validation: The workspace must be visually pristine with no white residue remaining before removing PPE.

Spill Management and Disposal Logistics

In the event of an accidental release, immediate and structured action is required to prevent environmental contamination, as related spirodiclofen metabolites show moderate persistence in aerobic soils.

  • Step 1: Isolation & Assessment

    • Action: Immediately halt operations and isolate the spill area. Determine if the spill is a dry powder or dissolved in a solvent.

    • Validation: Area is cordoned off and no unauthorized personnel are within a 10-foot radius.

  • Step 2: Containment

    • Action (Solid): Do NOT dry sweep. Lightly mist the powder with water or cover with damp paper towels to suppress dust aerosolization.

    • Action (Liquid): Surround and cover the spill with an inert absorbent material such as vermiculite or diatomaceous earth.

    • Validation: The boundary of the spill is completely static and no longer expanding.

  • Step 3: Collection

    • Action: Use a non-sparking scoop to transfer the absorbed material or damp powder into a chemically compatible, sealable hazardous waste container.

    • Validation: The original spill surface is completely clear of bulk material.

  • Step 4: Final Disposal

    • Action: Label the container as "Hazardous Solid Waste - Spirocyclic Dione" and transfer it to the facility's designated hazardous waste accumulation area for high-temperature incineration.

    • Validation: Waste manifest is signed and logged into the laboratory's inventory management system.

Spill_Management S1 Spill Detection S2 Assess State (Solid vs. Solution) S1->S2 S3 Solid: Damp Wipe (Prevent Dust) S2->S3 Powder S4 Solution: Absorbent (Vermiculite/Sand) S2->S4 Liquid S5 Collect in Sealed Hazardous Waste Container S3->S5 S4->S5 S6 High-Temp Incineration S5->S6

Caption: Step-by-step spill response and waste management protocol for spirocyclic diones.

References

  • NextSDS. "1-Oxaspiro[4.5]decane-2,4-dione & oxane-2,4-dione — Chemical Substance Information." NextSDS Database. URL:[Link]

  • U.S. Environmental Protection Agency (EPA). "Peer Review of the Pesticide Risk Assessment of the Active Substance Spirodiclofen." Regulations.gov. URL: [Link]

  • University of Hertfordshire. "Spirodiclofen (Ref: BAJ 2740) - AERU." Agriculture and Environment Research Unit. URL: [Link]

Sources

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Reactant of Route 1
1-Oxaspiro[4.5]decane-2,4-dione
Reactant of Route 2
1-Oxaspiro[4.5]decane-2,4-dione
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